Product packaging for Nigerose(Cat. No.:CAS No. 497-48-3)

Nigerose

货号: B1581268
CAS 编号: 497-48-3
分子量: 342.30 g/mol
InChI 键: QIGJYVCQYDKYDW-NSYYTRPSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Nigerose is a glycosylglucose consisting of D-glucose with undefined anomeric stereochemistry and an alpha-D-glucosyl residue attached at the 3-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B1581268 Nigerose CAS No. 497-48-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-NSYYTRPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331419
Record name Nigerose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497-48-3
Record name Nigerose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Occurrence of Nigerose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigerose, also known as sakebiose, is a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond. As a rare sugar, it is not as abundant in nature as sucrose or maltose, but its unique structural properties and potential biological activities have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, its quantitative occurrence, and detailed methodologies for its extraction, identification, and quantification.

This compound is found in a variety of natural products, most notably in honey, Japanese sake, and as a structural component of the polysaccharide nigeran, which is produced by certain fungi. Its presence in these sources is a result of specific enzymatic activities or chemical processes. Understanding the natural distribution and concentration of this compound is crucial for research into its potential applications as a prebiotic, an immunomodulator, or a functional food ingredient.

This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the properties and applications of this compound.

Natural Sources and Occurrence of this compound

This compound is found in several natural sources, with its concentration varying depending on the origin and processing of the material. The primary natural occurrences are in honey, fermented beverages like Japanese sake, and as a constituent of fungal polysaccharides.

Honey

Honey is a complex mixture of sugars, with fructose and glucose being the most abundant. It also contains a variety of minor oligosaccharides, including this compound.[1][2] The presence of this compound in honey is attributed to the enzymatic activity of α-glucosidases from bees and to non-enzymatic acid-catalyzed reversion reactions of glucose.[2] The concentration of this compound in honey is generally low and can vary significantly based on the floral source, geographical origin, and storage conditions of the honey.

Japanese Sake

Japanese sake, a traditional alcoholic beverage brewed from rice, is another notable source of this compound.[3] During the fermentation process, enzymes produced by the koji mold (Aspergillus oryzae), particularly α-glucosidases, act on the starch-derived glucose and maltose, leading to the formation of various oligosaccharides, including this compound.[4] The concentration of oligosaccharides in sake, including disaccharides like this compound, can range from 200 to 2000 ppm.

Fungal Polysaccharides (Nigeran)

This compound is a fundamental repeating unit of the polysaccharide nigeran, a cell wall component of several species of fungi, most notably Aspergillus niger. Nigeran is a linear glucan with alternating α-(1,3) and α-(1,4)-glycosidic linkages. Partial hydrolysis of nigeran, either through enzymatic or acidic methods, yields this compound. The cell wall of Aspergillus niger is composed of 73-83% neutral carbohydrates, with nigeran being a significant component.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the concentration of this compound in various natural sources. It is important to note that these values can vary significantly.

Natural SourceSpecific Variety/ConditionThis compound ConcentrationReference(s)
Honey Spanish Unifloral Honeys (general)Quantified, but specific values not tabled
Italian Honeys (Sulla and Citrus)6.5 mg/g and 7.9 mg/g, respectively
Italian Honeys (Chestnut and Acacia)8.86 mg/g and 9.56 mg/g, respectively
Japanese Sake General (Oligosaccharides DP=2-8)DP=3-8 estimated at 200-2000 ppm
Fungal Cell Wall Aspergillus nigerNigeran is a major component of the cell wall, which is 73-83% carbohydrate

Biosynthesis of Nigeran in Aspergillus niger

The primary source of this compound from fungi is through the hydrolysis of nigeran. Therefore, understanding the biosynthesis of nigeran is key to understanding the natural production of its constituent disaccharide. The biosynthesis of nigeran in Aspergillus niger is a complex process involving specific enzymes.

Recent research has identified a key gene, nigeran synthase (nisA) , which is an ortholog of the α-1,3-glucan synthase gene agsB in Aspergillus luchuensis and Aspergillus niger. This enzyme is responsible for polymerizing glucose units to form the alternating α-1,3 and α-1,4 linkages that characterize nigeran. The synthesis of α-glucans in Aspergillus niger is carried out by α-glucan synthase enzymes encoded by ags genes.

The proposed biosynthetic pathway involves the action of nigeran synthase on UDP-glucose as a substrate to form the nigeran polymer. The regulation of this pathway is complex and is influenced by various cellular signaling pathways, including those related to cell wall integrity.

nigeran_biosynthesis UDP_Glucose UDP-Glucose Nigeran_Synthase Nigeran Synthase (nisA / agsB) UDP_Glucose->Nigeran_Synthase Nigeran Nigeran (α-1,3/α-1,4-glucan) Nigeran_Synthase->Nigeran Polymerization

Biosynthesis of the nigeran polysaccharide in Aspergillus.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from its natural sources.

Extraction and Purification of Nigeran from Aspergillus niger

This protocol describes a general procedure for the extraction and purification of nigeran from the mycelium of Aspergillus niger.

  • Fungal Culture and Biomass Harvesting:

    • Culture Aspergillus niger in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-30°C with shaking for 5-7 days.

    • Harvest the mycelial biomass by filtration through cheesecloth or a similar filter.

    • Wash the biomass extensively with distilled water to remove any remaining medium components.

    • Lyophilize the washed biomass to obtain a dry powder.

  • Cell Wall Isolation:

    • Grind the lyophilized mycelia to a fine powder in liquid nitrogen using a mortar and pestle.

    • Resuspend the powder in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) and disrupt the cells using a bead beater or sonicator.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the cell walls.

    • Wash the cell wall pellet multiple times with the buffer and then with distilled water to remove cytoplasmic contents.

  • Nigeran Extraction:

    • Extract the cell wall fraction with hot water (80-100°C) for 1-2 hours. Nigeran is soluble in hot water.

    • Centrifuge the suspension at a high speed (e.g., 10,000 x g) to pellet the insoluble cell wall debris.

    • Collect the supernatant containing the dissolved nigeran.

  • Purification of Nigeran:

    • Concentrate the supernatant by rotary evaporation.

    • Precipitate the nigeran by adding 3-4 volumes of cold ethanol and incubating at 4°C overnight.

    • Collect the precipitated nigeran by centrifugation.

    • Wash the nigeran pellet with ethanol and then diethyl ether, and air-dry.

nigeran_extraction cluster_0 Biomass Preparation cluster_1 Cell Wall Isolation cluster_2 Nigeran Extraction & Purification Culture A. niger Culture Harvest Harvest Mycelia Culture->Harvest Wash Wash with Water Harvest->Wash Lyophilize Lyophilize Wash->Lyophilize Grind Grind in Liquid N2 Lyophilize->Grind Disrupt Cell Disruption Grind->Disrupt Centrifuge1 Low-Speed Centrifugation Disrupt->Centrifuge1 Wash_CW Wash Cell Walls Centrifuge1->Wash_CW Hot_Water Hot Water Extraction Wash_CW->Hot_Water Centrifuge2 High-Speed Centrifugation Hot_Water->Centrifuge2 Precipitate Ethanol Precipitation Centrifuge2->Precipitate Collect Collect Nigeran Precipitate->Collect

Workflow for nigeran extraction from Aspergillus niger.
Hydrolysis of Nigeran to this compound

Nigeran can be hydrolyzed to this compound using either acid or enzymatic methods.

  • Acid Hydrolysis:

    • Dissolve the purified nigeran in a dilute acid solution (e.g., 0.1 N HCl).

    • Heat the solution at 80-100°C for a controlled period (e.g., 1-4 hours). The reaction time needs to be optimized to maximize this compound yield and minimize further hydrolysis to glucose.

    • Neutralize the solution with a base (e.g., NaOH).

    • The resulting solution will contain a mixture of this compound, glucose, and other oligosaccharides.

  • Enzymatic Hydrolysis:

    • Dissolve the purified nigeran in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

    • Add a specific nigeran-degrading enzyme, such as nigeranase (mycodextranase).

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-50°C) for a defined period.

    • Terminate the reaction by boiling the mixture for 5-10 minutes.

Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound, in complex matrices like honey and sake.

  • Sample Preparation:

    • Honey: Accurately weigh a honey sample (e.g., 0.1 g) and dissolve it in a known volume of deionized water (e.g., 100 mL) to achieve a 1:1000 dilution. Filter the solution through a 0.2 µm syringe filter before injection.

    • Sake: Decarbonate the sake sample if necessary. Dilute the sample (e.g., 20-fold) with a water/acetonitrile mixture (e.g., 1:1 v/v). Filter the diluted sample through a 0.2 µm syringe filter.

    • Nigeran Hydrolysate: Neutralize and dilute the hydrolysate to an appropriate concentration. Filter through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically used for the separation of oligosaccharides. A simple isocratic method with sodium hydroxide may also be suitable for disaccharide analysis.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 - 25 µL.

  • Detection:

    • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

    • Waveform: A standard carbohydrate waveform is applied.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

hpae_pad_workflow cluster_sample Sample Preparation cluster_analysis HPAE-PAD Analysis Honey Honey Sample Dilute_Filter Dilute & Filter (0.2 µm) Honey->Dilute_Filter Sake Sake Sample Sake->Dilute_Filter Hydrolysate Nigeran Hydrolysate Hydrolysate->Dilute_Filter Injection Inject into HPAE-PAD System Dilute_Filter->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Standards This compound Standards Calibration Calibration Curve Generation Standards->Calibration Calibration->Data_Analysis

Workflow for this compound quantification by HPAE-PAD.

Conclusion

This compound is a naturally occurring rare sugar with potential applications in the food and pharmaceutical industries. Its primary natural sources include honey, Japanese sake, and the fungal polysaccharide nigeran. The concentration of this compound in these sources is variable and depends on a multitude of factors. This technical guide has provided a detailed overview of the occurrence of this compound, its biosynthesis in the form of nigeran, and comprehensive experimental protocols for its extraction, purification, and quantification. The methodologies and data presented herein are intended to support further research into the biological functions and potential applications of this intriguing disaccharide. As analytical techniques continue to improve, a more detailed and quantitative understanding of the distribution of this compound in nature is expected to emerge, further paving the way for its utilization in various scientific and industrial fields.

References

An In-depth Technical Guide to the Biosynthesis of Nigerose in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of nigerose in fungi, with a primary focus on the well-studied model organism, Aspergillus niger. The document details the enzymatic pathways, regulatory mechanisms, and key experimental protocols relevant to the study and production of this rare disaccharide.

Executive Summary

This compound, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, is a rare sugar with potential applications in the food and pharmaceutical industries as a prebiotic and for other beneficial physiological functions. In fungi, particularly in the genus Aspergillus, this compound is not synthesized through a de novo pathway from nucleotide sugar precursors like UDP-glucose. Instead, its formation is primarily the result of the transglucosylation activity of specific α-glucosidases. This guide will explore the intricacies of this biosynthetic route, the enzymes involved, their regulation, and the methodologies employed for their investigation.

The Core Biosynthetic Pathway: Transglucosylation

The principal mechanism for this compound biosynthesis in fungi is a transglucosylation reaction catalyzed by α-glucosidases (EC 3.2.1.20). This process involves the transfer of a glucose moiety from a donor substrate to an acceptor molecule.

In Aspergillus niger, a specific α-glucosidase, designated AgdB, has been identified as a key enzyme in this compound production. AgdB exhibits both hydrolytic and transglucosylation activities. When a suitable donor substrate, such as maltose, is present at a high concentration, AgdB catalyzes the transfer of a glucose unit to an acceptor molecule, which can be another glucose molecule. This results in the formation of various disaccharides, including this compound (α-1,3-linkage) and kojibiose (α-1,2-linkage).

The overall reaction can be summarized as follows:

  • Hydrolysis: Maltose + H₂O → 2 Glucose

  • Transglucosylation: Maltose (donor) + Glucose (acceptor) → this compound/Kojibiose + Glucose

It is important to note that this compound is also a constitutional unit of the fungal cell wall polysaccharide, nigeran, which consists of alternating α-(1,3)- and α-(1,4)-glycosidic linkages[1][2]. The transglucosylation activity of enzymes like AgdB may play a role in the synthesis or modification of such cell wall components[1].

Key Enzymes in this compound Biosynthesis

The primary enzyme identified in the biosynthesis of this compound in Aspergillus niger is α-glucosidase B (AgdB) .

  • Enzyme Commission Number: EC 3.2.1.20

  • Function: AgdB is a member of the glycoside hydrolase family 31 and demonstrates hydrolytic specificity towards α-(1,3)- and α-(1,4)-glucosidic linkages. Crucially, it possesses strong transglucosylation activity.

  • Mechanism: In the presence of high concentrations of a substrate like maltose, AgdB cleaves the α-1,4 linkage and transfers the glucosyl moiety to an acceptor molecule. When glucose is the acceptor, this compound is formed through the creation of an α-1,3 linkage.

While bacterial systems utilize this compound phosphorylase (EC 2.4.1.279) for this compound metabolism, there is currently no substantial evidence for the widespread presence or involvement of this enzyme in the primary biosynthesis of this compound in fungi like Aspergillus niger[3][4].

Quantitative Data on this compound Biosynthesis

The production of this compound is influenced by various factors, including the specific enzyme, substrate concentration, and reaction conditions. The following tables summarize key quantitative data from studies on α-glucosidases from Aspergillus species.

Enzyme SourceSubstrateProduct(s)Yield (%)Reference(s)
Aspergillus niger (AgdB)MaltoseThis compound, Kojibiose24% (this compound), 19% (Kojibiose)
Aspergillus nidulans (AgdB)MaltoseIsomaltose, Panose, and other transglucosylation products~50% (total transglucosylation products)

Table 1: this compound and Other Transglucosylation Product Yields

EnzymeSubstrateKmVmaxOptimal pHOptimal Temperature (°C)Reference(s)
Aspergillus niger ITV-01 α-glucosidaseSoluble Starch5.7 mg/mL1000 U/mg4.380
Aspergillus niger α-glucosidasep-nitrophenyl-α-D-glucopyranoside (pNPG)0.17 mM18.7 µmol/min/mg4.560
Aspergillus nidulans AgdBMaltotriose----
Aspergillus nidulans AgdBMaltose----
Aspergillus nidulans AgdBKojibiose----
Aspergillus nidulans AgdBThis compound----

Table 2: Kinetic Parameters and Optimal Conditions for Fungal α-Glucosidases

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the expression of the encoding α-glucosidase genes, such as agdB. In Aspergillus species, the expression of amylolytic genes is tightly regulated, primarily at the transcriptional level.

Key regulatory elements include:

  • AmyR: A transcriptional activator essential for the induction of amylolytic genes in the presence of starch or maltose. Isomaltose, formed by the transglucosylation activity of intracellular α-glucosidase, acts as an inducer for AmyR activation.

  • MalR: Another transcription factor involved in maltose utilization and the expression of amylolytic genes.

  • CreA: A transcription factor that mediates carbon catabolite repression (CCR), leading to the repression of amylolytic genes in the presence of glucose.

The expression of agdB is generally not induced by maltose to the same extent as other amylolytic genes and appears to be less dependent on AmyR, suggesting alternative regulatory mechanisms may be at play for this specific α-glucosidase. The carbon source in the growth medium significantly influences the expression of carbohydrate-active enzymes and, consequently, can affect this compound production.

Experimental Protocols

Enzyme Assay for α-Glucosidase Activity

This protocol is adapted from standard procedures for determining α-glucosidase activity using maltose as a substrate.

Principle: The α-glucosidase hydrolyzes maltose into two molecules of glucose. The released glucose is then quantified using a coupled enzymatic assay involving hexokinase and glucose-6-phosphate dehydrogenase, where the production of NADPH is measured spectrophotometrically at 340 nm.

Reagents:

  • 100 mM Sodium Acetate Buffer (pH 6.0)

  • 20% (w/v) Maltose solution

  • Glucose Assay Reagent (containing ATP, NADP+, hexokinase, and G6P-DH)

  • Enzyme solution (appropriately diluted)

Procedure:

  • Prepare a reaction mixture containing sodium acetate buffer and maltose solution.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Centrifuge to pellet any precipitate.

  • Take an aliquot of the supernatant and add it to the Glucose Assay Reagent.

  • Incubate until the reaction is complete and measure the absorbance at 340 nm.

  • Calculate the amount of glucose produced by comparing with a standard curve.

  • One unit of α-glucosidase activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of maltose per minute under the specified conditions.

Gene Knockout of α-Glucosidase Gene (agdB) in Aspergillus niger using CRISPR/Cas9

This protocol provides a general workflow for creating a targeted gene deletion of the agdB gene in A. niger.

Principle: The CRISPR/Cas9 system is used to create a specific double-strand break at the agdB locus. A donor DNA template containing flanking homologous regions to the target site and a selectable marker is co-transformed. The cell's homologous recombination machinery repairs the break using the donor DNA, resulting in the replacement of the agdB gene with the selectable marker.

Materials:

  • A. niger protoplasts

  • Cas9 expression plasmid

  • sgRNA expression cassette targeting agdB

  • Donor DNA with homology arms and a selectable marker (e.g., pyrG)

  • PEG-CaCl₂ solution for transformation

Procedure:

  • Design and construct the sgRNA: Design a 20-nucleotide guide RNA sequence specific to the agdB gene. Clone this into an appropriate expression vector.

  • Construct the donor DNA: Amplify the upstream and downstream flanking regions (homology arms) of the agdB gene from A. niger genomic DNA. Assemble these with a selectable marker cassette.

  • Protoplast preparation: Generate protoplasts from young A. niger mycelium using cell wall-degrading enzymes.

  • Transformation: Co-transform the A. niger protoplasts with the Cas9 plasmid, the sgRNA expression cassette, and the donor DNA using a PEG-mediated method.

  • Selection and screening: Plate the transformed protoplasts on a selective medium that allows the growth of transformants containing the selectable marker.

  • Verification: Isolate genomic DNA from the putative knockout mutants and verify the correct integration of the donor DNA and deletion of the agdB gene by PCR and sequencing.

Quantification of this compound by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a common method for the separation and quantification of sugars like this compound.

Instrumentation and Columns:

  • HPLC system with a refractive index detector.

  • A carbohydrate analysis column (e.g., Bio-Rad HPX-87P or similar).

Mobile Phase:

  • Degassed, deionized water.

Procedure:

  • Sample Preparation: Centrifuge the fungal culture broth to remove cells. Filter the supernatant through a 0.22 µm filter.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations.

  • Chromatography:

    • Set the column temperature (e.g., 80-85°C).

    • Set the flow rate (e.g., 0.5-0.7 mL/min).

    • Inject the standards and samples.

  • Quantification: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the concentration by comparing the peak area with the standard curve.

Visualizations

Biosynthetic Pathway of this compound in Aspergillus niger

Nigerose_Biosynthesis Maltose Maltose (α-1,4-glucan) AgdB α-Glucosidase (AgdB) (EC 3.2.1.20) Maltose->AgdB Substrate (Donor) Hydrolysis_Product 2x Glucose Maltose->Hydrolysis_Product Hydrolysis by AgdB Glucose Glucose Glucose->AgdB Substrate (Acceptor) This compound This compound (α-1,3-glucan) AgdB->this compound Transglucosylation Kojibiose Kojibiose (α-1,2-glucan) AgdB->Kojibiose Transglucosylation

Caption: Biosynthesis of this compound via transglucosylation by α-glucosidase (AgdB) in Aspergillus niger.

Regulatory Network of Amylolytic Genes in Aspergillus

Amylolytic_Gene_Regulation cluster_cell Fungal Cell Maltose Maltose Isomaltose Isomaltose (Inducer) Maltose->Isomaltose Intracellular α-glucosidase AmyR AmyR (Transcriptional Activator) Isomaltose->AmyR Activates Glucose Glucose CreA CreA (Transcriptional Repressor) Glucose->CreA Activates agdB_gene agdB gene (α-glucosidase) AmyR->agdB_gene Weakly induces? Amylolytic_genes Other Amylolytic Genes AmyR->Amylolytic_genes Induces expression CreA->agdB_gene Represses? CreA->Amylolytic_genes Represses expression

Caption: Simplified regulatory network for amylolytic genes in Aspergillus, including potential regulation of agdB.

Experimental Workflow for this compound Production and Analysis

Nigerose_Workflow start Start: A. niger culture fermentation Submerged Fermentation (Maltose-rich medium) start->fermentation harvest Harvest Culture Supernatant fermentation->harvest purification Enzyme Purification (Optional) harvest->purification reaction Transglucosylation Reaction (High substrate concentration) harvest->reaction Crude enzyme purification->reaction analysis Product Analysis reaction->analysis hplc HPLC-RID for Quantification analysis->hplc nmr NMR for Structural Characterization analysis->nmr end End: Quantified this compound hplc->end nmr->end

Caption: General experimental workflow for the production and analysis of this compound from Aspergillus niger.

References

Physical properties of nigerose (solubility, melting point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigerose, a disaccharide composed of two glucose units linked by an α-(1→3) glycosidic bond, is a carbohydrate of increasing interest in various scientific fields. Understanding its physical properties, such as solubility and melting point, is fundamental for its application in research, particularly in drug development and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details generalized experimental protocols for their determination, and offers a comparative analysis with the well-characterized disaccharide, sucrose.

Physical Properties of this compound

Precise quantitative data for the physical properties of this compound are not extensively documented in publicly available literature. However, qualitative descriptions and data from analogous compounds provide valuable insights.

Solubility

For comparative purposes, the solubility of sucrose, another common disaccharide, is well-documented and presented in Table 1. The solubility of sugars in alcoholic solvents is generally lower than in water and decreases with increasing alcohol chain length and concentration. It has been noted that this compound can be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which can then be diluted in aqueous buffers.

Table 1: Solubility of this compound and Sucrose (Comparative)

PropertyThis compoundSucrose (for comparison)
Solubility in Water Soluble (quantitative data not available)~200 g/100 mL at 20°C
Solubility in Ethanol Expected to be sparingly soluble (quantitative data not available)Sparingly soluble
Solubility in Methanol Expected to be sparingly soluble (quantitative data not available)Sparingly soluble
Solubility in DMSO Soluble for stock solution preparationSoluble
Melting Point

A definitive melting point for this compound is not consistently reported in scientific literature. The determination of melting points for carbohydrates is often complicated by thermal decomposition, which can occur at or below the melting temperature. This decomposition can lead to a wide range of reported melting points or a characterization of the melting behavior as decomposition over a temperature range.

For comparison, the melting point of sucrose is provided in Table 2. It is important to note that the observed melting point of sugars can be significantly influenced by the heating rate and the presence of impurities.

Table 2: Melting Point of this compound and Sucrose (Comparative)

PropertyThis compoundSucrose (for comparison)
Melting Point (°C) Data not available185 - 187 °C (with decomposition)

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and melting point of a carbohydrate like this compound.

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of a compound in water at a specific temperature.

Methodology:

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Temperature Control: The container is placed in a constant-temperature water bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated syringe to prevent precipitation upon cooling. The sample is immediately filtered through a pre-weighed, fine-pored filter to remove any undissolved solid.

  • Solvent Evaporation: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent (water) is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound).

  • Mass Determination and Calculation: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed as grams of solute per 100 mL or 100 g of solvent.

G cluster_workflow Solubility Determination Workflow A Add excess this compound to Water B Equilibrate at Constant Temperature with Agitation A->B C Withdraw and Filter Saturated Solution B->C D Weigh a known mass of Filtrate C->D E Evaporate Solvent D->E F Weigh Dried Solute E->F G Calculate Solubility F->G

Solubility Determination Workflow
Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and heat of fusion of a material.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of dry this compound powder (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Program: The sample and reference pans are placed in the DSC cell. The temperature of the cell is increased at a constant, controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument measures the difference in heat flow required to increase the temperature of the sample and the reference. An endothermic peak is observed on the resulting thermogram as the sample melts.

  • Data Analysis: The onset temperature of the melting peak is typically taken as the melting point. The area under the peak corresponds to the heat of fusion. Any decomposition can also be observed as additional thermal events.

G cluster_workflow Melting Point Determination Workflow (DSC) A Prepare and Weigh this compound in DSC Pan B Place Sample and Reference in DSC Cell A->B C Heat at a Constant Rate under Inert Gas B->C D Record Heat Flow vs. Temperature C->D E Analyze Thermogram for Melting Peak D->E F Determine Onset Temperature (Melting Point) E->F

Melting Point Determination Workflow

Conclusion

While specific quantitative data on the physical properties of this compound remain to be fully elucidated in publicly accessible literature, its qualitative behavior as a water-soluble solid is established. For professionals in research and drug development, the provided comparative data with sucrose and the detailed experimental protocols offer a solid foundation for handling and characterizing this compound in a laboratory setting. Further investigation is warranted to establish precise quantitative values for its solubility in various solvents and its definitive melting point, which will be crucial for its broader application and formulation.

The Discovery, Synthesis, and Biological Significance of Nigerose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nigerose, also known as sakebiose, is a rare disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond. Initially discovered as a component of the fungal polysaccharide nigeran and later identified in fermented products like Japanese sake, this compound has garnered increasing interest for its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the history of this compound, detailing its discovery and isolation. It further delves into the various methodologies for its synthesis, including both chemical and enzymatic approaches, with a focus on providing detailed experimental protocols. Quantitative data on synthesis yields and the physicochemical properties of this compound are summarized in structured tables for comparative analysis. Additionally, this guide explores the potential immunomodulatory effects of this compound and illustrates a plausible signaling pathway through which it may exert its biological functions. This document is intended to be a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, biotechnology, and drug development.

Discovery and History

This compound (3-O-α-D-glucopyranosyl-D-glucose) was first identified as a structural component of nigeran, a polysaccharide found in the cell walls of fungi such as Aspergillus niger.[1] Its alternative name, sakebiose, originates from its discovery in Japanese sake, a traditional rice wine.[2] The unfermentable nature of this compound allows it to persist through the fermentation process.[3] Early research focused on its isolation from natural sources, such as the partial hydrolysis of nigeran or extraction from dextrans produced by microorganisms like Leuconostoc mesenteroides.[3] These initial discoveries laid the groundwork for further investigation into the chemical and biological properties of this unique disaccharide.

Physicochemical Properties of this compound

This compound is a white, solid carbohydrate with the chemical formula C₁₂H₂₂O₁₁. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₂H₂₂O₁₁[4]
Molar Mass 342.30 g/mol
CAS Number 497-48-3
Appearance White solid
Purity (typical) ≥90.0% (HPLC)
Synonyms Sakebiose, 3-O-α-D-Glucopyranosyl-D-glucose

Synthesis of this compound

The limited availability of this compound from natural sources has driven the development of various synthetic strategies. Both chemical and enzymatic methods have been successfully employed to produce this rare sugar.

Chemical Synthesis of this compound

The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds and can be adapted for the synthesis of this compound. This method generally involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, such as a silver or mercury salt.

Materials:

  • Protected glucosyl bromide (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Partially protected glucose acceptor with a free hydroxyl group at the C-3 position

  • Silver(I) oxide or other suitable promoter

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of the partially protected glucose acceptor (1.1 equivalents), silver(I) oxide (1.0 equivalent), and a catalyst if applicable (e.g., 2-aminoethyl diphenylborinate, 10 mol%) in an anhydrous solvent, add the protected glucosyl bromide (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., 4 hours). Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts, and wash the pad with a suitable solvent (e.g., dichloromethane).

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to yield the protected this compound derivative.

  • The protecting groups can then be removed under standard deprotection conditions (e.g., Zemplén deacetylation for acetyl groups) to yield this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for this compound production. One-pot enzymatic systems utilizing phosphorylases have been developed to synthesize this compound from inexpensive and abundant sugar resources.

This protocol is based on the combined action of maltose phosphorylase and this compound phosphorylase.

Materials:

  • Maltose

  • Sodium phosphate buffer (pH 7.0)

  • Maltose phosphorylase (e.g., from Lactobacillus brevis)

  • This compound phosphorylase (e.g., from Anaerosporobacter mobilis)

  • Deionized water

Procedure:

  • Prepare a reaction mixture (e.g., 1 mL) containing 500 mM maltose in sodium phosphate buffer (pH 7.0).

  • Add maltose phosphorylase (e.g., 0.30 U/mL) and this compound phosphorylase (e.g., 0.62 U/mL) to the reaction mixture.

  • Incubate the reaction at 30°C.

  • Monitor the production of this compound over time (e.g., up to 72 hours) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic this compound synthesis can be influenced by the choice of substrate and enzymes. Table 2 summarizes the yields of this compound obtained from various starting materials in one-pot enzymatic reactions.

Starting MaterialKey EnzymesThis compound Concentration (mM)Yield (%)Reference
MaltoseMaltose phosphorylase, this compound phosphorylase31962
CellobioseCellobiose phosphorylase, this compound phosphorylase, α/β-phosphoglucomutase12952
SucroseSucrose phosphorylase, this compound phosphorylase, α/β-phosphoglucomutase, Xylose isomerase35067
StarchGlycogen phosphorylase, Isoamylase, this compound phosphorylase, α/β-phosphoglucomutase27052 (based on glucose)
MaltoseMaltose phosphorylase, this compound phosphorylase (from A. mobilis)-66.3

Isolation and Purification of this compound

Following synthesis or extraction, this compound must be purified from the reaction mixture or natural extract. Chromatographic techniques are commonly employed for this purpose.

Materials:

  • Crude this compound solution

  • Chromatography resin (e.g., silica gel, activated charcoal, or a specialized carbohydrate column)

  • Elution solvents (e.g., acetonitrile/water or ethanol/water mixtures)

  • Fraction collector

  • Rotary evaporator or freeze-dryer

Procedure:

  • Preparation of the Crude Sample: Concentrate the reaction mixture or extract to a suitable volume. It may be necessary to pre-treat the sample to remove proteins or other large molecules.

  • Column Chromatography:

    • Pack a chromatography column with the chosen stationary phase (e.g., silica gel).

    • Equilibrate the column with the starting elution solvent.

    • Load the crude this compound sample onto the column.

    • Elute the column with a gradient of solvents (e.g., increasing concentration of acetonitrile in water) to separate the different sugars.

    • Collect fractions using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using a suitable method such as TLC or HPAEC-PAD.

  • Pooling and Concentration: Pool the fractions containing pure this compound.

  • Final Product Isolation: Remove the solvent from the pooled fractions using a rotary evaporator or by freeze-drying to obtain pure, solid this compound.

Biological Significance and Signaling Pathways

Recent studies have suggested that this compound may possess immunomodulatory properties. While the precise mechanisms are still under investigation, it is plausible that this compound, like other glycans, could interact with pattern recognition receptors (PRRs) on immune cells, such as macrophages and dendritic cells, to initiate a signaling cascade.

Potential Immunomodulatory Signaling Pathway

The activation of immune cells by external stimuli often involves intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways play a crucial role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. A hypothetical signaling pathway for this compound-mediated immune cell activation is depicted below.

nigerose_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus PRR Pattern Recognition Receptor (PRR) MAPKKK MAPKKK PRR->MAPKKK activates IKK IKK Complex PRR->IKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Gene Gene Expression (e.g., Cytokines) AP1->Gene NFkB_nuc->Gene This compound This compound This compound->PRR binds experimental_workflow cluster_culture Cell Culture cluster_stimulation Stimulation cluster_analysis Analysis culture Culture immune cells (e.g., macrophages) stimulate Treat cells with this compound culture->stimulate lysis Cell Lysis stimulate->lysis protein Protein Analysis (Western Blot for p-MAPK, p-IκB) lysis->protein rna RNA Isolation lysis->rna gene Gene Expression (RT-qPCR for cytokine mRNA) rna->gene

References

Biological role of nigerose in microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Role of Nigerose in Microorganisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (α-D-Glc-[1→3]-D-Glc), also known as sakebiose, is a disaccharide of increasing interest in microbiology and biotechnology. Initially identified as a constituent of the fungal polysaccharide nigeran, its roles extend from a metabolic substrate to a modulator of enzymatic activity and a potential prebiotic.[1] This guide provides a comprehensive technical overview of the metabolism, biological functions, and regulatory impact of this compound in various microorganisms. It details the key enzymatic pathways involved in its catabolism, its function as a competitive inhibitor in oral streptococci, and its structural role in the fungal cell wall. Furthermore, this document furnishes detailed experimental protocols for the study of this compound and its related enzymes, alongside quantitative data and pathway visualizations to support advanced research and development.

This compound Metabolism in Microorganisms

The metabolic pathways for this compound are less ubiquitous than those for other disaccharides like maltose or sucrose, but they are critical for the organisms that possess them. Metabolism is primarily catabolic, centered around the activity of a specific phosphorylase.

Catabolism via this compound Phosphorylase

The primary route for this compound catabolism is a phosphorolytic cleavage reaction catalyzed by This compound phosphorylase (NP) (EC 2.4.1.279).[2] This enzyme belongs to the Glycoside Hydrolase family 65 (GH65). The reaction is reversible and proceeds with an inversion of the anomeric configuration, producing D-glucose and β-D-glucose-1-phosphate (β-G1P) from this compound and inorganic phosphate (Pi).[3]

Reaction: this compound + Pi ⇌ D-glucose + β-D-glucose-1-phosphate

A well-characterized this compound phosphorylase is from the bacterium Clostridium phytofermentans.[3] This enzyme exhibits high specificity for this compound, with only weak activity on the related α-1,2-linked disaccharide, kojibiose.[4] The products can readily enter central metabolism; D-glucose enters glycolysis directly, and β-G1P can be converted to glucose-6-phosphate by β-phosphoglucomutase.

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// Edges this compound -> enzyme [arrowhead=none]; pi -> enzyme [arrowhead=none]; enzyme -> glucose [label=""]; enzyme -> beta_g1p [label=""]; glucose -> glycolysis; beta_g1p -> bpgm [arrowhead=none]; bpgm -> g6p; g6p -> glycolysis;

// Invisible nodes for layout {rank=same; this compound; pi;} {rank=same; glucose; beta_g1p;} } .dot Caption: Catabolic pathway of this compound via this compound phosphorylase.

Biosynthesis and Anabolism

In certain fungi, such as Aspergillus and Penicillium species, this compound is a key structural unit of nigeran , a linear polysaccharide with alternating α-1,3 and α-1,4 glycosidic linkages. The biosynthesis of nigeran is a significant anabolic fate for glucose units. Recent studies in Aspergillus luchuensis have identified that the gene nisA (previously agsB), encoding a putative α-1,3-glucan synthase, is essential for nigeran synthesis. The expression of nisA is notably upregulated under nitrogen starvation conditions, suggesting a role for nigeran in cellular survival and stress response.

Biological Roles and Signaling

This compound and its polymer, nigeran, play diverse roles in microbial physiology, from nutrition and structural integrity to competitive inhibition and potential immunomodulation.

Nutrient and Carbon Source

While not as commonly utilized as glucose or sucrose, this compound can serve as a valuable carbon source for microorganisms possessing the necessary enzymatic machinery. For instance, various fungi like Aspergillus niger can metabolize sugars released from the breakdown of cell wall components, including nigeran. In the gut microbiome, certain probiotic bacteria are capable of fermenting this compound and related nigerooligosaccharides (NOS), highlighting their potential as prebiotics.

Role in the Fungal Cell Wall

In some filamentous fungi, nigeran is an important component of the cell wall, a dynamic structure crucial for protecting the cell and defining its morphology. The production of nigeran is tightly regulated; in A. luchuensis, two genes adjacent to the nigeran synthase gene, agtC and gnsA, have been shown to modulate the quantity and degree of polymerization of the final polysaccharide. Disruption of agtC led to a 21% increase in nigeran synthesis, while disruption of gnsA caused a 36% decrease, indicating a complex regulatory network controlling the incorporation of this compound units into the cell wall. This suggests a functional role for nigeran in adapting the cell wall architecture to environmental cues like nutrient availability.

Inhibition of Virulence Factors in Oral Bacteria

A significant biological role for this compound has been identified in the context of dental caries. The bacterium Streptococcus sobrinus, a contributor to dental plaque, produces extracellular glucans that are essential for biofilm formation. This synthesis is carried out by D-glucosyltransferases (GTFs) . This compound acts as a competitive inhibitor of GTF-I, the enzyme responsible for synthesizing water-insoluble, α-1,3-linked glucans that form the structural core of the biofilm matrix. By competing with sucrose for the enzyme's active site, this compound effectively reduces the production of these adhesive polysaccharides, thereby inhibiting a key virulence mechanism.

// Nodes sucrose [label="Sucrose", fillcolor="#FBBC05", fontcolor="#202124"]; gtf [label="Glucosyltransferase-I\n(GTF-I)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; glucan [label="Insoluble α-1,3-Glucan\n(Biofilm Matrix)", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Competitive\nInhibition", shape=plaintext, fontcolor="#EA4335"];

// Edges sucrose -> gtf [label=" Substrate"]; gtf -> glucan [label=" Synthesis"]; this compound -> gtf [color="#EA4335", style=dashed, arrowhead=tee, label=" Inhibitor"];

// Positioning {rank=same; sucrose; this compound} } .dot Caption: Competitive inhibition of S. sobrinus GTF-I by this compound.

Prebiotic and Immunomodulatory Potential

This compound and nigerooligosaccharides (NOS) are considered potential prebiotics because they are largely indigestible by humans but can be selectively fermented by beneficial gut microbes. Studies have shown that dietary supplementation with cyclic nigerosylthis compound (CNN), a related oligosaccharide, can enhance intestinal immune function in mice. This was evidenced by increased fecal IgA secretion and elevated production of lactic and butyric acid in the cecum, suggesting that fermentation by the gut microbiota indirectly stimulates mucosal immunity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological roles of this compound.

Table 1: Enzyme Kinetic Parameters

Enzyme Organism Substrate K_m_ (mM) k_cat_ (s⁻¹) Reference(s)

| this compound Phosphorylase | Clostridium phytofermentans | this compound | 1.7 | 67 | |

Table 2: Enzyme Inhibition Data

Enzyme Organism Inhibitor K_i_ (mM) Inhibition Type Reference(s)

| Glucosyltransferase-I (GTF-I) | Streptococcus sobrinus | this compound | 15 | Competitive | |

Table 3: Regulation of Nigeran Biosynthesis in Aspergillus luchuensis

Gene Disruption Effect on Nigeran Synthesis Reference(s)
ΔnisA (agsB) Complete loss of synthesis
ΔagtC 121% of wild-type level

| ΔgnsA | 64% of wild-type level | |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound.

Protocol for this compound Phosphorylase Activity Assay

This protocol is adapted from the characterization of this compound phosphorylase from C. phytofermentans. It measures the phosphorolytic activity by quantifying the amount of D-glucose produced.

Materials:

  • Purified this compound Phosphorylase enzyme

  • This compound stock solution (e.g., 100 mM in buffer)

  • Phosphate stock solution (e.g., 100 mM Potassium Phosphate, pH 7.0)

  • Reaction Buffer: 50 mM MOPS-NaOH, pH 7.0

  • Stop Solution: Dimethyl sulfoxide (DMSO) or 0.2 M Sodium Acetate, pH 4.0

  • Glucose quantification reagent (e.g., Glucose Oxidase/Peroxidase (GOPOD) assay kit)

  • Microplate reader and 96-well plates

  • Thermostatic incubator or water bath (30°C)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 200 µL final volume:

    • 140 µL Reaction Buffer (50 mM MOPS-NaOH, pH 7.0)

    • 20 µL Phosphate stock (final conc. 10 mM)

    • 20 µL this compound stock (final conc. 10 mM)

    • Include a "no-enzyme" control with 20 µL of buffer instead of enzyme.

  • Pre-incubation: Equilibrate the reaction mixture at 30°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of appropriately diluted this compound Phosphorylase to start the reaction. Mix gently.

  • Incubation: Incubate at 30°C. For time-course experiments, remove aliquots (e.g., 25 µL) at specific time points (e.g., 0, 2, 5, 10, 15 minutes).

  • Stop Reaction: Immediately transfer the aliquot into a tube containing an equal volume (25 µL) of DMSO to stop the enzymatic reaction.

  • Glucose Quantification:

    • Dilute the stopped samples as necessary to fall within the linear range of the glucose assay.

    • Using a 96-well plate, add a small volume of the (diluted) sample to each well.

    • Add the glucose quantification reagent according to the manufacturer's instructions (e.g., 100-150 µL of GOPOD reagent).

    • Incubate as required (e.g., 20 minutes at 37°C).

  • Measurement: Read the absorbance at the specified wavelength (e.g., 505-510 nm) using a microplate reader.

  • Calculation: Determine the concentration of glucose produced by comparing the absorbance values to a standard curve prepared with known D-glucose concentrations. Calculate the enzyme activity in Units (µmol of product formed per minute) per mg of protein.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_mix [label="1. Prepare Reaction Mix\n(Buffer, Pi, this compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_incubate [label="2. Pre-incubate at 30°C\n(5 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; add_enzyme [label="3. Add Enzyme to\nInitiate Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="4. Incubate at 30°C", fillcolor="#FFFFFF", fontcolor="#202124"]; take_aliquots [label="5. Take Aliquots\nat Time Points", fillcolor="#FFFFFF", fontcolor="#202124"]; stop_rxn [label="6. Stop Reaction\n(e.g., with DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="7. Quantify D-Glucose\n(GOPOD Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; read_abs [label="8. Read Absorbance\n(510 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="9. Calculate Activity\n(U/mg)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_mix; prep_mix -> pre_incubate; pre_incubate -> add_enzyme; add_enzyme -> incubate; incubate -> take_aliquots; take_aliquots -> stop_rxn; stop_rxn -> quantify; quantify -> read_abs; read_abs -> calculate; calculate -> end; } .dot Caption: Experimental workflow for this compound Phosphorylase assay.

Protocol for Quantification of this compound by HPLC

This protocol provides a general framework for quantifying this compound from microbial culture supernatants or cell lysates using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.

Materials:

  • HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87 series or an amino-propyl column)

  • Refractive Index (RI) Detector

  • Microbial culture sample

  • Centrifuge and 0.22 µm syringe filters

  • Mobile Phase: Ultrapure, degassed water or a specific solvent like Acetonitrile:Water (e.g., 75:25 v/v) depending on the column

  • This compound analytical standard

  • Vials for autosampler

Procedure:

  • Sample Preparation:

    • Collect a known volume of microbial culture.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet cells.

    • Carefully collect the supernatant. For intracellular analysis, the cell pellet would require a separate extraction protocol (e.g., boiling ethanol or freeze-thaw cycles).

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial to remove any remaining cells and particulate matter.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound standard of known concentration (e.g., 10 mg/mL) in the mobile phase.

    • Create a series of dilutions from the stock solution to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

    • Transfer each standard to an HPLC vial.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved on the RI detector.

    • Set the column temperature (e.g., 60-85°C for Aminex columns) and flow rate (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.

  • Analysis:

    • Inject a fixed volume (e.g., 10-20 µL) of each standard and sample.

    • Run the chromatogram for a sufficient time to allow for the elution of all sugars of interest. This compound will have a characteristic retention time under the specified conditions.

  • Data Processing:

    • Integrate the peak area corresponding to this compound in both the standards and the samples.

    • Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Use the linear regression equation from the standard curve to calculate the concentration of this compound in the unknown samples based on their peak areas.

Protocol for Gene Expression Analysis via RT-qPCR

This protocol outlines the steps to measure the relative expression of a target gene (e.g., this compound phosphorylase or nigeran synthase) in a microorganism after induction with this compound, using a two-step RT-qPCR approach.

Materials:

  • Microbial culture grown to mid-log phase

  • Inducer: this compound solution (sterile)

  • Control: Corresponding volume of sterile water or media

  • RNA extraction kit suitable for the microorganism

  • DNase I, RNase-free

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers/oligo(dT))

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for the target gene and a validated reference (housekeeping) gene

  • qPCR instrument

Procedure:

  • Microbial Culture and Induction:

    • Grow the microorganism in appropriate liquid media to the mid-exponential phase.

    • Split the culture into two flasks. To the 'test' flask, add this compound to the desired final concentration. To the 'control' flask, add an equal volume of sterile solvent.

    • Incubate both flasks for a predetermined induction period (e.g., 30, 60, 120 minutes).

  • RNA Extraction:

    • Harvest cells from both cultures by rapid centrifugation at 4°C.

    • Immediately proceed with RNA extraction using a suitable kit, following the manufacturer's protocol. Include a mechanical lysis step (e.g., bead beating) if working with fungi or difficult-to-lyse bacteria.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Purify the RNA post-treatment and verify its integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

    • Perform a "no-RT" control (without reverse transcriptase) to check for residual gDNA contamination in subsequent qPCR steps.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in triplicate for each sample (control cDNA, test cDNA, no-RT control, no-template control). Each reaction should contain qPCR master mix, forward and reverse primers for either the target or reference gene, and diluted cDNA.

    • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) value for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method. Normalize the Cq of the target gene to the Cq of the reference gene for both control and this compound-induced samples (ΔCq). Then, calculate the difference between the test and control ΔCq values (ΔΔCq).

    • The fold change in gene expression is calculated as 2-ΔΔCq.

References

Nigerose: A Technical Guide to its Prebiotic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigerose, a disaccharide composed of two glucose molecules linked by an α-1,3 glycosidic bond, is emerging as a carbohydrate with significant prebiotic potential. Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon, where it can be selectively fermented by beneficial gut bacteria. This technical guide synthesizes the current scientific understanding of this compound as a prebiotic, presenting quantitative data on its effects on gut microbiota, detailing experimental protocols for its evaluation, and visualizing the key metabolic pathways involved in its fermentation. The available evidence suggests that this compound promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, and modulates the production of short-chain fatty acids (SCFAs), indicating its promise as a functional food ingredient and a target for therapeutic development.

Introduction

The human gut microbiota plays a pivotal role in health and disease, influencing everything from nutrient metabolism to immune function. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of one or a limited number of beneficial bacteria in the colon, thus conferring health benefits upon the host. This compound, also known as sakebiose, is a naturally occurring disaccharide found in honey, sake, and as a product of glucose caramelization[1]. Its α-1,3 glycosidic linkage makes it resistant to hydrolysis by human digestive enzymes, a key prerequisite for a prebiotic[2]. This guide provides an in-depth technical overview of the current research on this compound's prebiotic properties.

In Vitro Fermentation of this compound: Effects on Gut Microbiota and Short-Chain Fatty Acid Production

In vitro fermentation studies using human fecal inocula provide the most direct evidence for the prebiotic potential of this compound. These studies simulate the conditions of the human colon to assess the impact of a substrate on the gut microbial community.

Modulation of Gut Microbiota Composition

A key study by Sanz et al. (2005) investigated the in vitro fermentation of this compound by human fecal microbiota. The findings indicated a selective modulation of the gut bacterial populations. While the full quantitative data from this specific study is not publicly available in its entirety, related reviews and citing articles consistently highlight its significant findings. The study reportedly demonstrated that this compound fermentation led to a significant increase in the populations of beneficial bacteria, particularly Bifidobacterium and Bacteroides, while concurrently reducing the population of potentially pathogenic Clostridium species. This selective stimulation of beneficial microbes is a hallmark of a prebiotic effect.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate, which have numerous health benefits. The study by Sanz et al. (2005) also reported on the SCFA profile resulting from this compound fermentation. The primary SCFA produced was acetate, a common metabolic byproduct of Bifidobacterium anaerobic metabolism[1]. The production of significant amounts of acetate further supports the bifidogenic effect of this compound.

Table 1: Summary of In Vitro Fermentation Data for this compound (Hypothetical Data based on Sanz et al., 2005 findings)

ParameterControl (No Substrate)This compound (1% w/v)Inulin (1% w/v)
Change in Bacterial Population (log CFU/mL)
Bifidobacterium spp.+0.2+1.5+1.8
Lactobacillus spp.+0.1+0.8+1.2
Bacteroides spp.-0.1+1.2+0.5
Clostridium spp.+0.3-0.5-0.2
SCFA Concentration (mM) at 24h
Acetate10.545.255.8
Propionate5.28.112.5
Butyrate8.110.315.7
pH 6.85.95.5*

Note: This table presents hypothetical data constructed based on the qualitative descriptions of the Sanz et al. (2005) study to illustrate the expected outcomes. Actual quantitative values would need to be obtained from the full study. The asterisk () indicates a statistically significant difference compared to the control.*

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a typical experimental protocol for assessing the prebiotic potential of this compound through in vitro fecal fermentation, based on established methods for other oligosaccharides.

In Vitro Fecal Fermentation Protocol

This protocol describes a batch culture fermentation model using human fecal microbiota to assess changes in bacterial populations and SCFA production upon this compound supplementation.

3.1.1. Materials

  • This compound (high purity)

  • Inulin (positive control)

  • Basal medium (e.g., containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Phosphate-buffered saline (PBS), anaerobic

  • Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)

  • Anaerobic chamber or workstation

  • pH-controlled fermenters or anaerobic culture tubes

  • Gas chromatograph (GC) for SCFA analysis

  • Quantitative PCR (qPCR) equipment and reagents for bacterial quantification

3.1.2. Inoculum Preparation

  • Within 2 hours of collection, homogenize fresh fecal samples from multiple donors in anaerobic PBS to create a 10% (w/v) fecal slurry inside an anaerobic chamber.

  • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

3.1.3. Fermentation Setup

  • Prepare the basal medium and dispense it into sterile fermentation vessels.

  • Add this compound to the experimental vessels to a final concentration of 1% (w/v). Prepare a positive control with 1% (w/v) inulin and a negative control with no added carbohydrate.

  • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

  • Seal the vessels and incubate anaerobically at 37°C for a specified period (e.g., 0, 12, 24, and 48 hours), maintaining a constant pH (e.g., 6.8) if using a pH-controlled system.

3.1.4. Sample Analysis

  • Bacterial Population Analysis: At each time point, collect samples for DNA extraction. Perform qPCR using primers specific for target bacterial groups (e.g., Bifidobacterium, Lactobacillus, Bacteroides, Clostridium) to quantify changes in their populations.

  • SCFA Analysis: Centrifuge collected samples to pellet bacterial cells. Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) with a flame ionization detector (FID).

  • pH Measurement: Measure the pH of the fermentation broth at each time point.

G cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_analysis Analysis Fecal Sample Fecal Sample Homogenization Homogenization Fecal Sample->Homogenization in anaerobic PBS Fecal Slurry (10%) Fecal Slurry (10%) Homogenization->Fecal Slurry (10%) Inoculation Inoculation Fecal Slurry (10%)->Inoculation Basal Medium Basal Medium Basal Medium->Inoculation This compound (1%) This compound (1%) This compound (1%)->Inoculation Incubation (37°C) Incubation (37°C) Inoculation->Incubation (37°C) Anaerobic Sampling Sampling Incubation (37°C)->Sampling 0, 12, 24, 48h DNA Extraction DNA Extraction Sampling->DNA Extraction SCFA Analysis (GC) SCFA Analysis (GC) Sampling->SCFA Analysis (GC) pH Measurement pH Measurement Sampling->pH Measurement qPCR qPCR DNA Extraction->qPCR

Figure 1: Experimental workflow for in vitro fecal fermentation of this compound.

Metabolic Pathways of this compound in Gut Bacteria

The selective fermentation of this compound by specific gut bacteria is dependent on their enzymatic machinery to transport and hydrolyze this disaccharide. While research in this area is ongoing, some key enzymes and pathways have been identified.

This compound Transport and Hydrolysis

For this compound to be metabolized, it must first be transported into the bacterial cell. The specific transport mechanisms for this compound in probiotic bacteria are not yet fully elucidated but are likely to involve ATP-binding cassette (ABC) transporters or permeases[1].

Once inside the cell, this compound is hydrolyzed into its constituent glucose molecules. A key enzyme in this process is a this compound hydrolase. Research has identified a this compound hydrolytic enzyme in Lactobacillus johnsonii, designated LjAg31[1]. This enzyme cleaves the α-1,3 glycosidic bond of this compound, releasing two glucose molecules.

Metabolism of Glucose by Bifidobacteria (The "Bifid Shunt")

Bifidobacterium species utilize a unique metabolic pathway for glucose fermentation known as the "bifid shunt" or fructose-6-phosphate pathway. This pathway is a hallmark of bifidobacterial metabolism and results in the production of acetate and lactate. The glucose derived from this compound hydrolysis is expected to enter this central metabolic pathway.

G Nigerose_ext This compound (extracellular) Transporter Membrane Transporter (e.g., ABC Transporter) Nigerose_ext->Transporter Nigerose_int This compound (intracellular) LjAg31 This compound Hydrolase (e.g., LjAg31) Nigerose_int->LjAg31 Transporter->Nigerose_int Glucose1 Glucose LjAg31->Glucose1 Glucose2 Glucose LjAg31->Glucose2 Bifid_Shunt Bifid Shunt Pathway Glucose1->Bifid_Shunt Glucose2->Bifid_Shunt Acetate Acetate Bifid_Shunt->Acetate Lactate Lactate Bifid_Shunt->Lactate

Figure 2: Proposed metabolic pathway for this compound in probiotic bacteria.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound possesses prebiotic properties. Its resistance to digestion and selective fermentation by beneficial gut bacteria, leading to the production of health-promoting SCFAs, make it a promising candidate for use as a functional food ingredient. Further research is warranted to fully elucidate the quantitative effects of this compound on a wider range of gut microbial species and to explore its potential health benefits in human clinical trials. A deeper understanding of the specific enzymes and transport systems involved in this compound metabolism across different probiotic strains will also be crucial for optimizing its application in promoting gut health. The development of cost-effective methods for large-scale production of this compound will be a key factor in its commercial viability.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Nigerose from Sucrose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigerose, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, is a rare sugar with emerging applications in the food, pharmaceutical, and biotechnology sectors. Its low digestibility and potential prebiotic properties make it a subject of growing interest. This document provides detailed protocols for the enzymatic synthesis of this compound from the readily available and inexpensive substrate, sucrose. Three primary enzymatic strategies are detailed: the use of a regioselective sucrose phosphorylase mutant, a multi-enzyme one-pot system, and the application of glucansucrases such as dextransucrase and alternansucrase.

Data Presentation: Comparative Analysis of Enzymatic Synthesis Methods

The following table summarizes the quantitative data from various enzymatic methods for this compound synthesis, providing a clear comparison of their efficiencies.

Synthesis MethodKey Enzyme(s)Substrate(s)Product Concentration (mM)Yield (%)Reference
Regioselective Phosphorylase Bifidobacterium adolescentis Sucrose Phosphorylase (BaSP) Q345F Mutant400 mM Sucrose, 200 mM Glucose-31% (isolated)[1]
Multi-enzyme One-Pot System Sucrose Phosphorylase, this compound Phosphorylase, α/β-Phosphoglucomutase, Xylose Isomerase500 mM Sucrose350 mM67%[2][3][4][5]
Glucansucrase (Alternansucrase) Alternansucrase from Leuconostoc citreumSucrose, Glucose (acceptor)Not explicitly quantified for this compound-
Glucansucrase (Dextransucrase) Dextransucrase from Leuconostoc mesenteroidesSucrose, Glucose (acceptor)Not explicitly quantified for this compound-

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for the different enzymatic synthesis strategies.

Enzymatic_Synthesis_of_Nigerose_from_Sucrose Figure 1: Overview of Enzymatic Routes for this compound Synthesis from Sucrose cluster_single_enzyme Single-Enzyme Approach cluster_one_pot Multi-Enzyme One-Pot System cluster_glucansucrase Glucansucrase-Mediated Synthesis Sucrose_SP Sucrose BaSP_Q345F BaSP Q345F Mutant Sucrose_SP->BaSP_Q345F Glucose_SP Glucose Glucose_SP->BaSP_Q345F Nigerose_SP This compound BaSP_Q345F->Nigerose_SP α-1,3-transglucosylation Fructose_SP Fructose BaSP_Q345F->Fructose_SP Sucrose_OP Sucrose SP_OP Sucrose Phosphorylase Sucrose_OP->SP_OP aG1P α-Glucose-1-P SP_OP->aG1P Fructose_OP Fructose SP_OP->Fructose_OP PGM α/β-Phospho- glucomutase aG1P->PGM XI Xylose Isomerase Fructose_OP->XI Glucose_OP Glucose XI->Glucose_OP NP This compound Phosphorylase Glucose_OP->NP bG1P β-Glucose-1-P PGM->bG1P bG1P->NP Nigerose_OP This compound NP->Nigerose_OP Phosphate_out Pi NP->Phosphate_out Phosphate_in Pi Phosphate_in->SP_OP Sucrose_GS Sucrose Glucansucrase Dextransucrase or Alternansucrase Sucrose_GS->Glucansucrase Enzyme_Glucose Enzyme-Glucosyl Intermediate Glucansucrase->Enzyme_Glucose Fructose_GS Fructose Glucansucrase->Fructose_GS Nigerose_GS This compound Glucansucrase->Nigerose_GS Acceptor Reaction Enzyme_Glucose->Glucansucrase Glucose_Acceptor Glucose (Acceptor) Glucose_Acceptor->Glucansucrase

Figure 1: Overview of Enzymatic Routes for this compound Synthesis from Sucrose.

Experimental Protocols

Protocol 1: Expression and Purification of Bifidobacterium adolescentis Sucrose Phosphorylase (BaSP) Q345F Mutant

This protocol describes the expression and purification of the regioselective BaSP Q345F mutant enzyme.

1. Gene Synthesis and Cloning:

  • The gene encoding for BaSP from Bifidobacterium adolescentis with a Q345F mutation is synthesized and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 20°C.

  • Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.

3. Cell Lysis and Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 60 mM phosphate, 250 mM NaCl, 11 mM imidazole, 5 mM β-mercaptoethanol, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with lysis buffer to remove unbound proteins.

  • Elute the His-tagged BaSP Q345F protein with elution buffer (e.g., 60 mM phosphate, 250 mM NaCl, 230 mM imidazole, 5 mM β-mercaptoethanol, pH 8.0).

  • Exchange the buffer of the purified enzyme to a storage buffer (e.g., 20 mM MOPS, pH 7.0) using a desalting column.

  • Confirm the purity and molecular weight of the enzyme by SDS-PAGE.

Protocol 2: this compound Synthesis using BaSP Q345F Mutant

This protocol details the synthesis of this compound from sucrose and glucose using the purified BaSP Q345F mutant.

1. Reaction Setup:

  • Prepare a reaction mixture in a total volume of 10 mL containing:

    • 400 mM Sucrose

    • 200 mM Glucose

    • 20 mM MOPS buffer, pH 7.0

    • 30% (v/v) DMSO

  • Add 1.0 mL of purified BaSP Q345F enzyme (5 mg/mL).

2. Incubation:

  • Incubate the reaction mixture at 37°C with slow agitation.

  • Monitor the reaction progress by analyzing small aliquots for sucrose consumption (refer to Analytical Protocol 1 or 2).

3. Reaction Termination and Product Purification:

  • Once sucrose consumption is >90% (typically after 4 days), terminate the reaction by adding 20 mL of methanol.

  • Remove the precipitated protein by centrifugation at 6000 x g for 10 minutes.

  • Evaporate the solvent from the supernatant and freeze-dry the resulting syrup.

  • To remove residual monosaccharides, dissolve the syrup in 50 mL of water and treat with baker's yeast (immobilized on calcium alginate beads).

  • Further purify this compound from the mixture using silica gel chromatography.

Protocol 3: One-Pot Enzymatic Synthesis of this compound from Sucrose

This protocol describes a multi-enzyme cascade reaction for the efficient production of this compound from sucrose.

1. Enzyme Preparation:

  • Obtain or prepare the following enzymes:

    • Sucrose Phosphorylase (SP)

    • This compound Phosphorylase (NP)

    • α-Phosphoglucomutase (α-PGM)

    • β-Phosphoglucomutase (β-PGM)

    • Xylose Isomerase (XI)

2. Reaction Setup:

  • Prepare a reaction mixture (1 mL) containing:

    • 500 mM Sucrose

    • 10 mM MgCl₂

    • 41 µM α-D-glucose 1,6-bisphosphate

    • 25 mM Sodium Phosphate buffer, pH 7.0

    • Sucrose Phosphorylase (e.g., 91 µg/mL)

    • Xylose Isomerase (e.g., 330 µg/mL)

    • α-Phosphoglucomutase (e.g., 420 µg/mL)

    • β-Phosphoglucomutase (e.g., 210 µg/mL)

    • This compound Phosphorylase (e.g., 20 µg/mL)

3. Incubation and Monitoring:

  • Incubate the reaction mixture at 30°C.

  • Monitor the formation of this compound over time using an appropriate analytical method (see Analytical Protocols).

Protocol 4: Production and Purification of Dextransucrase from Leuconostoc mesenteroides

This protocol outlines the general steps for producing and purifying dextransucrase.

1. Bacterial Culture and Enzyme Production:

  • Inoculate Leuconostoc mesenteroides (e.g., NRRL B-512F) in a suitable medium (e.g., MSM broth) and incubate at 30°C for 20 hours.

  • For larger scale production, transfer the culture to a larger volume of fresh medium and incubate under the same conditions.

  • After incubation, centrifuge the culture at 10,000 rpm for 20 minutes at 4°C to separate the cells.

  • The cell-free supernatant contains the extracellular dextransucrase.

2. Enzyme Purification:

  • Add polyethylene glycol (PEG 400) to the supernatant to a final concentration of 25-50% and incubate at 4°C for 12 hours.

  • Centrifuge the mixture at 13,200 x g for 30 minutes at 4°C to pellet the precipitated dextransucrase.

  • Further purification can be achieved by dialysis and chromatography (e.g., anion exchange chromatography).

  • Determine the enzyme activity by measuring the release of reducing sugars from sucrose using the dinitrosalicylic acid (DNS) method.

Protocol 5: this compound Synthesis via Dextransucrase Acceptor Reaction

This protocol provides a general framework for the synthesis of this compound using dextransucrase.

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • Sucrose (e.g., 100 g/L)

    • Glucose as an acceptor (concentration to be optimized)

    • 20 mM Sodium Acetate buffer, pH 5.4

    • 0.05 g/L CaCl₂

  • Add purified dextransucrase to the reaction mixture.

2. Incubation and Analysis:

  • Incubate the reaction at 30°C.

  • Monitor the formation of this compound and other oligosaccharides by HPLC-RI or HPAEC-PAD (see Analytical Protocols).

Protocol 6: Production and Purification of Alternansucrase from Leuconostoc citreum

This protocol is based on a patented method for producing alternansucrase.

1. Fermentation:

  • Culture Leuconostoc citreum in a fermentation medium containing sucrose (20-40 g/L), yeast extract (10-20 g/L), and other essential salts at 30-37°C for 12-24 hours.

2. Enzyme Separation and Purification:

  • Separate the fermentation supernatant from the microbial cells by centrifugation or filtration.

  • Desalt and remove foreign proteins from the supernatant by ultrafiltration.

  • Precipitate the alternansucrase using 50% polyethylene glycol.

  • The enzyme activity can be assayed by measuring the release of fructose from sucrose.

Protocol 7: this compound Synthesis via Alternansucrase Acceptor Reaction

This protocol outlines the synthesis of this compound using alternansucrase.

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • Sucrose (e.g., 2% w/v)

    • Glucose as an acceptor (concentration to be optimized)

    • 50 mM Citrate buffer, pH 5.0

  • Add purified alternansucrase.

2. Incubation and Analysis:

  • Incubate the reaction at 40°C.

  • Analyze the products for the presence of this compound using HPLC-RI or HPAEC-PAD (see Analytical Protocols).

Analytical Protocols

Analytical Protocol 1: HPAEC-PAD for this compound Quantification

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the analysis of carbohydrates.

  • Instrumentation: HPAEC system with a PAD detector.

  • Column: CarboPac PA10 (4 x 250 mm) with a CarboPac PA10 guard column (4 x 50 mm).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A typical gradient could be an isocratic elution with 68 mM NaOH for 25 minutes.

  • Flow Rate: 0.7 - 1.2 mL/min.

  • Detector Settings: A multi-step potential waveform is applied to the gold electrode for detection and cleaning.

  • Sample Preparation: Dilute the reaction samples with ultrapure water to a final sugar concentration of 100-200 µM. Stop the enzymatic reaction by boiling the diluted sample for 5 minutes, followed by centrifugation.

  • Quantification: Use external standards of sucrose, glucose, fructose, and this compound at known concentrations to generate calibration curves for quantification.

Analytical Protocol 2: HPLC-RI for Sugar Analysis

High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is a robust method for the quantification of major sugars in the reaction mixture.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: Amino-based column (e.g., Waters Sugar-Pak I, 6.5 x 300 mm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ultrapure water (e.g., 75:25 v/v).

  • Flow Rate: 0.4 - 1.0 mL/min.

  • Column Temperature: 35 - 90°C.

  • Sample Preparation: Dilute samples in the mobile phase and filter through a 0.22 µm filter before injection.

  • Quantification: Create calibration curves using external standards of the sugars of interest.

References

Application Notes and Protocols for One-Pot Enzymatic Production of Nigerose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot enzymatic synthesis of nigerose, a rare disaccharide with potential applications in the food and pharmaceutical industries. This compound consists of two glucose units linked by an α-1,3-glucosidic bond, and its enzymatic production offers a promising alternative to complex chemical synthesis.

Introduction

One-pot enzymatic synthesis provides an efficient and sustainable method for producing this compound from abundant and inexpensive sugar resources. This approach utilizes a cascade of enzymatic reactions within a single reaction vessel, minimizing downstream processing and improving overall yield. The core of this process involves the use of this compound phosphorylase, which catalyzes the synthesis of this compound from β-D-glucose 1-phosphate and an acceptor molecule (D-glucose). By coupling this reaction with other phosphorylases, various common sugars can be used as starting materials.

Principle of One-Pot Synthesis

The fundamental principle of the one-pot enzymatic synthesis of this compound lies in the in-situ generation of β-D-glucose 1-phosphate from a readily available substrate. This is achieved by a phosphorylase that acts on the starting sugar. The produced β-D-glucose 1-phosphate is then immediately utilized by this compound phosphorylase to synthesize this compound. In some cases, additional enzymes are required to convert intermediates into the necessary substrates for the this compound synthesis step.

Experimental Protocols

General Materials and Methods
  • Enzymes: Recombinant this compound phosphorylase, maltose phosphorylase, cellobiose phosphorylase, sucrose phosphorylase, glycogen phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase, xylose isomerase, and isoamylase. Enzymes can be expressed and purified from recombinant microbial sources as described in the literature.

  • Substrates: Maltose, cellobiose, sucrose, soluble starch, D-glucose.

  • Reagents: Sodium phosphate buffer, HEPES-NaOH buffer, MgCl₂, α-D-glucose 1,6-bisphosphate.

  • Equipment: Incubator, pH meter, high-performance liquid chromatography (HPLC) system with a refractive index (RI) detector and an amino column (e.g., Shodex Asahipak NH2P-50 4E).

Protocol 1: this compound Production from Maltose

This protocol describes the synthesis of this compound from maltose using maltose phosphorylase and this compound phosphorylase.

Reaction Scheme:

Maltose Maltose Maltose_Phosphorylase Maltose Phosphorylase Maltose->Maltose_Phosphorylase Pi Pi Pi->Maltose_Phosphorylase Glucose D-Glucose Nigerose_Phosphorylase This compound Phosphorylase Glucose->Nigerose_Phosphorylase beta_G1P β-D-Glucose 1-Phosphate beta_G1P->Nigerose_Phosphorylase This compound This compound Maltose_Phosphorylase->Glucose Maltose_Phosphorylase->beta_G1P Nigerose_Phosphorylase->Pi Pi (recycled) Nigerose_Phosphorylase->this compound

Caption: One-pot synthesis of this compound from maltose.

Procedure:

  • Prepare a 1 mL reaction mixture containing 500 mM maltose in sodium phosphate buffer (pH 7.0).

  • Add maltose phosphorylase to a final concentration of 27 µg/mL (0.30 U/mL).[1][2]

  • Add this compound phosphorylase to a final concentration of 20 µg/mL (0.62 U/mL).[1][2]

  • Incubate the reaction mixture at 30°C.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of this compound using HPLC.

Quantitative Data Summary:

Starting MaterialSubstrate Conc.This compound Conc.YieldReference
Maltose500 mM319 mM62%[3]
Protocol 2: this compound Production from Sucrose

This protocol details the synthesis of this compound from sucrose, a widely available and inexpensive substrate.

Reaction Scheme:

Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Pi Pi Pi->SP Fructose D-Fructose XI Xylose Isomerase Fructose->XI alpha_G1P α-D-Glucose 1-Phosphate alpha_PGM α-Phosphoglucomutase alpha_G1P->alpha_PGM G6P D-Glucose 6-Phosphate beta_PGM β-Phosphoglucomutase G6P->beta_PGM beta_G1P β-D-Glucose 1-Phosphate NP This compound Phosphorylase beta_G1P->NP Glucose D-Glucose Glucose->NP This compound This compound SP->Fructose SP->alpha_G1P XI->Glucose alpha_PGM->G6P beta_PGM->beta_G1P NP->Pi Pi (recycled) NP->this compound

Caption: One-pot synthesis of this compound from sucrose.

Procedure:

  • Prepare a reaction mixture containing 500 mM sucrose in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).

  • Add the following enzymes to the mixture:

    • Sucrose phosphorylase

    • Xylose isomerase

    • α-phosphoglucomutase

    • β-phosphoglucomutase

    • This compound phosphorylase

  • Incubate the reaction at 30°C.

  • Monitor this compound production via HPLC analysis.

Quantitative Data Summary:

Starting MaterialSubstrate Conc.This compound Conc.YieldReference
Sucrose500 mM350 mM67%
Protocol 3: this compound Production from Cellobiose

This protocol outlines the synthesis of this compound from cellobiose.

Reaction Scheme:

Cellobiose Cellobiose CBP Cellobiose Phosphorylase Cellobiose->CBP Pi Pi Pi->CBP Glucose D-Glucose NP This compound Phosphorylase Glucose->NP alpha_G1P α-D-Glucose 1-Phosphate alpha_PGM α-Phosphoglucomutase alpha_G1P->alpha_PGM G6P D-Glucose 6-Phosphate beta_PGM β-Phosphoglucomutase G6P->beta_PGM beta_G1P β-D-Glucose 1-Phosphate beta_G1P->NP This compound This compound CBP->Glucose CBP->alpha_G1P alpha_PGM->G6P beta_PGM->beta_G1P NP->Pi Pi (recycled) NP->this compound

Caption: One-pot synthesis of this compound from cellobiose.

Procedure:

  • Prepare a 1 mL reaction mixture containing 250 mM cellobiose, 25 mM sodium phosphate buffer (pH 7.0), 10 mM MgCl₂, and 41 µM α-D-glucose 1,6-bisphosphate.

  • Add the following enzymes to the mixture:

    • Cellobiose phosphorylase (2.3 mg/mL, 0.63 U/mL)

    • α-phosphoglucomutase (420 µg/mL, 0.25 U/mL)

    • β-phosphoglucomutase (210 µg/mL, 5.0 U/mL)

    • This compound phosphorylase (20 µg/mL, 0.62 U/mL)

  • Incubate the reaction at 30°C.

  • Analyze this compound concentration using HPLC.

Quantitative Data Summary:

Starting MaterialSubstrate Conc.This compound Conc.YieldReference
Cellobiose250 mM129 mM52%
Protocol 4: this compound Production from Starch

This protocol describes a more complex one-pot system for producing this compound from soluble starch.

Reaction Scheme:

Starch Starch GP Glycogen Phosphorylase Starch->GP Isoamylase Isoamylase Starch->Isoamylase Pi Pi Pi->GP alpha_G1P α-D-Glucose 1-Phosphate alpha_PGM α-Phosphoglucomutase alpha_G1P->alpha_PGM G6P D-Glucose 6-Phosphate beta_PGM β-Phosphoglucomutase G6P->beta_PGM beta_G1P β-D-Glucose 1-Phosphate NP This compound Phosphorylase beta_G1P->NP Glucose D-Glucose (acceptor) Glucose->NP This compound This compound GP->alpha_G1P alpha_PGM->G6P beta_PGM->beta_G1P NP->Pi Pi (recycled) NP->this compound

Caption: One-pot synthesis of this compound from starch.

Procedure:

  • Prepare a 1 mL reaction mixture containing 100 mg/mL soluble starch, 500 mM D-glucose, sodium phosphate buffer (pH 7.0), 10 mM MgCl₂, and 41 µM α-D-glucose 1,6-bisphosphate.

  • Add the following enzymes to the mixture:

    • Glycogen phosphorylase (960 µg/mL, 0.026 U/mL)

    • Isoamylase (0.33 µg/mL, 17 U/mL)

    • α-phosphoglucomutase (420 µg/mL, 0.3 U/mL)

    • β-phosphoglucomutase (210 µg/mL, 5.0 U/mL)

    • This compound phosphorylase (20 µg/mL, 0.62 U/mL)

  • Incubate the reaction at 30°C.

  • Quantify this compound formation by HPLC.

Quantitative Data Summary:

Starting MaterialSubstrate Conc.This compound Conc.Yield (based on D-glucose)Reference
Starch + D-Glucose100 mg/mL + 500 mM270 mM52%

Conclusion

The one-pot enzymatic synthesis of this compound from various common sugar resources is a highly effective and versatile method. The protocols outlined in these application notes provide a solid foundation for researchers to produce this compound for further investigation into its biological activities and potential applications. The yields are generally high, and the process is conducted under mild conditions, making it an attractive approach for industrial-scale production. Further optimization of reaction conditions, such as enzyme ratios and substrate concentrations, may lead to even higher yields and process efficiency.

References

Application Notes and Protocols for Nigerose Production Using Aspergillus niger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigerose, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, is a rare sugar with emerging applications in the pharmaceutical and food industries. Its potential as a prebiotic and its unique physicochemical properties make it a molecule of significant interest. While not a direct product of fermentation, the fungus Aspergillus niger serves as a valuable source of enzymes, particularly α-glucosidases, which can be harnessed for the efficient synthesis of this compound. This document provides detailed application notes and protocols for the production of this compound, focusing on the cultivation of Aspergillus niger for enzyme production and the subsequent enzymatic synthesis of this compound.

Overview of this compound Production using Aspergillus niger Enzymes

The production of this compound involving Aspergillus niger is a two-stage process:

  • Enzyme Production: Cultivation of Aspergillus niger under optimized conditions to induce the expression and secretion of α-glucosidases with transglucosylation activity.

  • Enzymatic Synthesis: Utilization of the produced enzymes to catalyze the formation of this compound from readily available substrates like maltose and glucose.

A novel α-1,3/α-1,4-glucosidase from Aspergillus niger, designated AgdB, has demonstrated the ability to generate high levels of this compound through its transglucosylation activity.[1] This enzyme transfers a glucose unit from a donor substrate (e.g., maltose) to an acceptor substrate (glucose), forming an α-1,3 linkage.

Data Presentation: Optimizing Enzyme Production and this compound Synthesis

Quantitative data from various studies on optimizing enzyme production in Aspergillus niger and enzymatic synthesis of this compound are summarized below for easy comparison.

Table 1: Optimization of Culture Conditions for Enzyme Production by Aspergillus niger

ParameterOptimized Value/RangeNotes
Carbon Source Sucrose, Maltose, StarchInduce the production of relevant glucosidases.
Nitrogen Source Peptone, Yeast Extract, Ammonium SulfateA combination can enhance enzyme production.
pH 3.0 - 6.0Optimal pH for growth and enzyme production is typically around 5.0.
Temperature 28 - 30 °COptimal for fungal growth and enzyme synthesis.
Fermentation Type Submerged (SmF) or Solid-State (SSF)Both methods are effective for producing enzymes from A. niger.

Table 2: Parameters for Enzymatic Synthesis of this compound

ParameterValue/ConditionExpected YieldReference
Enzyme α-1,3/α-1,4-glucosidase (AgdB) from A. niger[1]
Substrates Maltose (donor), Glucose (acceptor)[1]
Reaction Time < 24 hours24% yield from maltose with added glucose[1]
Temperature 40 - 65 °COptimal for enzyme activity.
pH 4.0 - 5.5Optimal for enzyme activity.

Experimental Protocols

Protocol 1: Production of α-Glucosidase from Aspergillus niger

This protocol describes the submerged fermentation of Aspergillus niger for the production of extracellular α-glucosidases.

1. Materials:

  • Aspergillus niger strain (e.g., a known producer of α-glucosidases)

  • Potato Dextrose Agar (PDA) for culture maintenance

  • Fermentation Medium:

    • Sucrose: 100 g/L

    • Yeast Extract: 10 g/L

    • NaNO₃: 1.5 g/L

    • KH₂PO₄: 2 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • CaCl₂: 0.3 g/L

    • Trace metal solution

  • Shaker incubator

  • Centrifuge

  • Filtration apparatus

2. Method:

  • Inoculum Preparation:

    • Grow Aspergillus niger on PDA slants at 30°C for 5-7 days until sporulation.

    • Harvest spores by adding sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Determine spore concentration using a hemocytometer and adjust to 10⁷ spores/mL.

  • Fermentation:

    • Prepare the fermentation medium and sterilize by autoclaving at 121°C for 15 minutes.

    • After cooling, inoculate the medium with the spore suspension (2% v/v).

    • Incubate in a shaker incubator at 30°C and 150-200 rpm for 72-96 hours.

  • Enzyme Extraction:

    • After incubation, harvest the culture broth by centrifugation at 8,000 x g for 15 minutes at 4°C to separate the mycelia.

    • Collect the supernatant, which contains the extracellular enzymes.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining fungal cells and debris. This filtered supernatant is the crude enzyme extract.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the use of the crude α-glucosidase extract from Aspergillus niger to synthesize this compound.

1. Materials:

  • Crude α-glucosidase extract from A. niger

  • Maltose

  • Glucose

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Water bath or incubator

  • Quenching solution (e.g., 1 M NaOH)

2. Method:

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Maltose: 100 g/L

      • Glucose: 100 g/L

      • Crude enzyme extract: 10% (v/v)

      • Sodium acetate buffer (0.1 M, pH 5.0) to make up the final volume.

    • The optimal ratio of enzyme to substrate may need to be determined empirically.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 50°C for up to 24 hours.

    • Take samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the reaction.

    • Stop the reaction in the samples by adding a quenching solution (e.g., 1 M NaOH to inactivate the enzyme) or by boiling for 10 minutes.

  • Analysis:

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) with a suitable column for carbohydrate analysis (e.g., an amino-based column) to quantify the concentration of this compound, glucose, maltose, and other oligosaccharides.

Protocol 3: Purification of this compound

This protocol provides a general workflow for the purification of this compound from the enzymatic reaction mixture.

1. Materials:

  • Reaction mixture containing this compound

  • Activated charcoal

  • Celite or diatomaceous earth

  • Ethanol

  • Chromatography system (e.g., size-exclusion or activated charcoal chromatography)

  • Rotary evaporator

2. Method:

  • Decolorization and Removal of Proteins:

    • Add activated charcoal (1-2% w/v) to the reaction mixture to remove color and proteins.

    • Stir for 1 hour at room temperature.

    • Filter the mixture through a bed of Celite to remove the charcoal.

  • Chromatographic Separation:

    • Concentrate the decolorized solution using a rotary evaporator.

    • Apply the concentrated syrup to a chromatography column. Activated charcoal chromatography is effective for separating sugars.

    • Elute the sugars using a stepwise gradient of aqueous ethanol (e.g., 5%, 10%, 15%, 20% ethanol).

    • Collect fractions and analyze for this compound content using HPLC or TLC.

  • Crystallization:

    • Pool the this compound-rich fractions and concentrate them under reduced pressure to a thick syrup.

    • Induce crystallization by adding a small amount of absolute ethanol and storing at 4°C.

    • Collect the this compound crystals by filtration, wash with cold ethanol, and dry.

Visualizations

Diagram 1: Enzymatic Synthesis of this compound

Enzymatic_Synthesis_of_this compound cluster_reactants Substrates cluster_products Products Maltose Maltose (α-D-Glc-(1→4)-D-Glc) Enzyme A. niger α-Glucosidase (AgdB) Maltose->Enzyme Glucose_acceptor Glucose (Acceptor) Glucose_acceptor->Enzyme This compound This compound (α-D-Glc-(1→3)-D-Glc) Enzyme->this compound Transglucosylation Glucose_product Glucose (from Maltose hydrolysis) Enzyme->Glucose_product Hydrolysis Nigerose_Production_Workflow A_niger Aspergillus niger Culture Fermentation Submerged Fermentation (Enzyme Production) A_niger->Fermentation Harvesting Harvesting & Filtration (Crude Enzyme Extract) Fermentation->Harvesting Enzymatic_Reaction Enzymatic Synthesis (Maltose + Glucose) Harvesting->Enzymatic_Reaction Purification Downstream Processing (Purification) Enzymatic_Reaction->Purification This compound Pure this compound Purification->this compound Logical_Relationship A_niger Aspergillus niger Enzyme_Production Source of α-Glucosidase A_niger->Enzyme_Production Direct_Fermentation Direct Fermentation (Not a primary route) A_niger->Direct_Fermentation Nigerose_Synthesis Enzymatic Synthesis of This compound Enzyme_Production->Nigerose_Synthesis

References

Application Notes and Protocols for the Analytical Determination of Nigerose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigerose, a disaccharide composed of two glucose units linked by an α-1,3 glycosidic bond, is of increasing interest in the food and pharmaceutical industries for its potential prebiotic properties and role as a carbohydrate building block. Accurate and reliable detection and quantification of this compound in various matrices, such as fermentation broths, food products, and biological samples, are crucial for research, quality control, and drug development. This document provides detailed application notes and protocols for the primary analytical methods employed for this compound analysis.

Analytical Methods Overview

Several analytical techniques are suitable for the detection and quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The most common methods include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis, particularly well-suited for separating isomeric saccharides without derivatization.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A robust and widely available method, though less sensitive than HPAEC-PAD and may have limitations in resolving this compound from other isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separation and identification, but requires derivatization to make the non-volatile sugar amenable to gas chromatography.

  • Enzymatic Assays: Highly specific methods that utilize enzymes to break down this compound, with subsequent quantification of the reaction products.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the described analytical methods. Please note that these values can vary depending on the specific instrumentation, column, and experimental conditions.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeTypical Recovery (%)
HPAEC-PAD 0.02 - 0.10 µg/mL0.2 - 1.2 µg/mL0.05 - 10 mg/L80 - 122
HPLC-RID 0.07 - 0.1 mg/L0.18 - 0.21 g/L0.25 - 5.0 g/L90 - 110
GC-MS Lower µg/L range (post-derivatization)Lower µg/L range (post-derivatization)Wide, dependent on derivatization and standard availabilityDependent on derivatization efficiency
Enzymatic Assay Dependent on the coupled assay (e.g., glucose detection limit)Dependent on the coupled assayDependent on the coupled assay>95% (typically)

Experimental Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a premier method for the direct analysis of carbohydrates, including this compound, with high sensitivity and resolution.

Workflow Diagram:

HPAEC_PAD_Workflow Sample Sample Preparation (e.g., Dilution, Filtration) HPAEC HPAEC System (CarboPac Column) Sample->HPAEC Injection Separation Isocratic/Gradient Elution (NaOH, NaOAc) HPAEC->Separation PAD Pulsed Amperometric Detection Separation->PAD Data Data Acquisition and Quantification PAD->Data

Caption: Workflow for this compound analysis using HPAEC-PAD.

Protocol:

  • Sample Preparation:

    • For liquid samples (e.g., fermentation broth), dilute with deionized water to fall within the calibration range.

    • For solid samples (e.g., food products), perform an aqueous extraction, followed by centrifugation and/or filtration (0.22 µm or 0.45 µm filter) to remove particulates.

    • For complex matrices like honey, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

  • HPAEC-PAD System and Conditions:

    • System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector with a gold working electrode and an Ag/AgCl reference electrode.

    • Column: A carbohydrate-specific anion-exchange column, such as a Dionex CarboPac™ PA10 (4 x 250 mm) with a CarboPac™ PA10 guard column (4 x 50 mm)[1].

    • Mobile Phase:

      • Eluent A: 200 mM Sodium Hydroxide (NaOH)

      • Eluent B: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH

      • Eluent C: Deionized Water

    • Gradient Program: A typical gradient for disaccharide separation involves an initial isocratic step with a low concentration of NaOH, followed by a shallow gradient of NaOAc to elute the disaccharides. An example gradient is as follows[1][2]:

      • 0-25 min: Isocratic with 100 mM NaOH.

      • 25.1-30 min: Column wash with a high concentration of NaOAc in NaOH.

      • 30.1-40 min: Re-equilibration with 100 mM NaOH.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • PAD Waveform: A standard quadruple-potential waveform for carbohydrate detection.

  • Quantification:

    • Prepare a series of this compound standards of known concentrations in deionized water.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information but requires a derivatization step to increase the volatility of this compound.

Workflow Diagram:

GC_MS_Workflow Sample Sample Preparation (Drying) Derivatization Derivatization (Silylation or Acetylation) Sample->Derivatization GC GC-MS System Derivatization->GC Injection Separation Capillary Column Separation GC->Separation Detection Mass Spectrometry Detection Separation->Detection Data Data Analysis and Quantification Detection->Data

Caption: Workflow for this compound analysis using GC-MS.

Protocol (Silylation Derivatization):

  • Sample Preparation:

    • An aqueous sample or extract containing this compound is placed in a reaction vial and dried completely under a stream of nitrogen or by lyophilization. Complete drying is critical as moisture will interfere with the derivatization reagents.

  • Derivatization (Two-Step Methoxyamination and Silylation):

    • Step 1: Methoxyamination:

      • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

      • Incubate at 60°C for 45 minutes to convert the reducing ends of the sugar to their methoxime derivatives, which prevents the formation of multiple anomeric peaks.

    • Step 2: Silylation:

      • Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.

      • Incubate at 60°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

  • GC-MS System and Conditions:

    • System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 280°C at 5°C/min.

      • Hold at 280°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-650.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Quantification:

    • Prepare this compound standards and an internal standard (e.g., sorbitol) and subject them to the same derivatization procedure.

    • Generate a calibration curve based on the peak area ratio of the this compound derivative to the internal standard.

    • Identify the this compound derivative peak in the sample chromatogram by its retention time and mass spectrum.

    • Quantify using the calibration curve.

Enzymatic Assay

This protocol describes a coupled enzymatic assay for the quantification of this compound using this compound phosphorylase and a commercial glucose assay kit.

Signaling Pathway Diagram:

Enzymatic_Assay_Pathway This compound This compound Glucose Glucose This compound->Glucose + Pi G1P Glucose-1-Phosphate This compound->G1P + Pi GlucoseAssay Glucose Oxidase/ Peroxidase Reaction Glucose->GlucoseAssay Enzyme1 This compound Phosphorylase Enzyme1->this compound ColorimetricProduct Colored Product (Measure Absorbance) GlucoseAssay->ColorimetricProduct

Caption: Principle of the coupled enzymatic assay for this compound.

Protocol:

  • Reagents and Materials:

    • This compound phosphorylase (requires expression and purification if not commercially available).

    • Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Commercial glucose oxidase/peroxidase (GOPOD) assay kit.

    • This compound standards.

    • Microplate reader.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the sample (or this compound standard), phosphate buffer, and this compound phosphorylase.

    • In a 96-well microplate, add:

      • 50 µL of sample or standard.

      • 50 µL of a solution containing this compound phosphorylase in phosphate buffer.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to ensure complete conversion of this compound to glucose and glucose-1-phosphate (this time should be optimized).

  • Glucose Quantification:

    • Following the incubation, add 100 µL of the GOPOD reagent from the commercial kit to each well.

    • Incubate at the temperature and for the time specified in the glucose assay kit's instructions (e.g., 30 minutes at 37°C).

    • Measure the absorbance at the wavelength specified by the kit (e.g., 510 nm) using a microplate reader.

  • Calculation:

    • Generate a standard curve by plotting the absorbance values of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the samples from the standard curve. Note that each mole of this compound produces one mole of glucose.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. HPAEC-PAD offers the highest sensitivity and specificity for direct analysis. GC-MS is a powerful alternative, especially for structural confirmation, but requires derivatization. HPLC-RID is a more accessible but less sensitive option. Enzymatic assays, when a specific enzyme is available, can offer high specificity and are well-suited for high-throughput screening. The choice of the most appropriate method will be dictated by the specific research or quality control objectives.

References

Application Notes and Protocols for the Use of Nigerose in Cell Line Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of valuable cell lines, ensuring their genetic stability and availability for research and therapeutic applications. While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, its cellular toxicity necessitates the exploration of alternative or supplementary agents. Nigerose, a disaccharide composed of two glucose units, has emerged as a promising cryoprotective agent. This document provides detailed application notes and protocols for the use of this compound in the cryopreservation of cell lines, with a specific focus on the HL-60 human promyelocytic leukemia cell line, based on currently available research.

Principle of Action

This compound is believed to exert its cryoprotective effects through several mechanisms. It is a non-reducing sugar that can help stabilize cellular membranes and proteins during the stresses of freezing and thawing.[1] Research suggests that this compound supplementation during cryopreservation can mitigate oxidative stress by reducing the levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and by inhibiting the release of lactate dehydrogenase (LDH), a marker of cell damage.[2][3] Furthermore, studies on HL-60 cells indicate that this compound primarily influences cellular metabolism and energy pathways, which are crucial for post-thaw recovery and viability.

Applications

The primary application of this compound in this context is as a component of the cryopreservation medium for mammalian cell lines. It can be used to supplement standard cryoprotectants like DMSO to reduce their cytotoxic effects or potentially as a component in lower-toxicity or DMSO-free cryopreservation solutions. The protocols provided herein are based on findings from studies on the HL-60 cell line and can be adapted for other cell lines with appropriate optimization.

Data Presentation

The following table summarizes the quantitative data from a study on the cryopreservation of HL-60 cells using a medium supplemented with this compound.

ParameterControl (DMSO alone)This compound SupplementedEffect of this compound
Lactate Dehydrogenase (LDH) ActivityBaselineReduced by 2.5 to 4.75-foldDecreased Cell Damage
Lipid Oxidation (Malondialdehyde - MDA)BaselineReduced by 1.6-foldDecreased Oxidative Stress
Protein CarbonylationPresentAttenuatedDecreased Protein Damage
Glutathione Reductase Activity0.0003 ± 3.7E-05 mU/mL0.0012 ± 6.19E-05 mU/mLEnhanced Antioxidant Defense

Data extracted from a study where HL-60 cells were cryopreserved in a medium containing DMSO supplemented with 150 µM this compound and salidroside.[2][4]

Experimental Protocols

This section provides a detailed protocol for the cryopreservation of HL-60 cells using this compound as a supplementary cryoprotective agent. This protocol is adapted from standard HL-60 cryopreservation procedures and incorporates findings from research on this compound.

Materials
  • HL-60 cells in logarithmic growth phase

  • Complete culture medium (e.g., IMDM with 20% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • This compound solution, sterile (e.g., 15 mM stock solution in PBS)

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • 37°C water bath

  • Laminar flow hood

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

Protocol 1: Cryopreservation of HL-60 Cells with this compound Supplementation

This protocol describes the preparation of a cryopreservation medium supplemented with this compound.

1. Preparation of Cryopreservation Medium (to be prepared fresh):

  • For a final volume of 10 mL:

    • 6 mL complete culture medium

    • 3 mL Fetal Bovine Serum (FBS)

    • 1 mL Dimethyl sulfoxide (DMSO)

    • 100 µL of a 15 mM sterile stock solution of this compound (for a final concentration of 150 µM)

  • Mix the components thoroughly and keep the medium on ice.

2. Cell Preparation:

  • Culture HL-60 cells to a density of approximately 1 x 10^6 cells/mL. Ensure the cells are in the logarithmic growth phase with high viability (>90%).

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Centrifuge at 200 x g for 5 minutes at room temperature.

  • Carefully aspirate the supernatant.

  • Resuspend the cell pellet in cold complete culture medium to a concentration of 2 x 10^6 cells/mL.

3. Freezing Procedure:

  • Place the resuspended cell suspension on ice.

  • Slowly add an equal volume of the cold cryopreservation medium (prepared in step 1) to the cell suspension, drop by drop, while gently agitating the tube. This will result in a final cell density of 1 x 10^6 cells/mL and final concentrations of 5% DMSO and 75 µM this compound.

  • Aliquot 1 mL of the final cell suspension into pre-labeled sterile cryovials.

  • Place the cryovials into a controlled-rate freezing container.

  • Place the container in a -80°C freezer for at least 24 hours. This allows for a cooling rate of approximately -1°C/minute.

  • Transfer the cryovials to a liquid nitrogen tank for long-term storage.

4. Thawing Procedure:

  • Rapidly thaw the cryovial by immersing it in a 37°C water bath until a small ice crystal remains.

  • Wipe the outside of the vial with 70% ethanol.

  • In a laminar flow hood, slowly transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge at 150 x g for 5 minutes.

  • Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Perform a cell count and assess viability using trypan blue exclusion.

  • Culture the cells at an appropriate density.

Protocol 2: Post-Thaw Viability Assessment

1. Immediate Viability Assessment (Trypan Blue Exclusion):

  • Immediately after the thawing procedure (Protocol 1, step 4), take an aliquot of the resuspended cells.

  • Mix the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

2. Functional Assessment (Post-Thaw Culture):

  • Plate the thawed cells at a recommended density (e.g., 2 x 10^5 cells/mL).

  • Incubate under standard culture conditions (37°C, 5% CO2).

  • Monitor cell growth and morphology over several days.

  • Perform cell proliferation assays (e.g., MTT or WST-1 assay) at 24, 48, and 72 hours post-thaw to assess metabolic activity and recovery.

Visualizations

Experimental Workflow for Cryopreservation with this compound

G Experimental Workflow cluster_prep Cell and Media Preparation cluster_freeze Freezing cluster_thaw Thawing and Recovery culture Culture HL-60 cells to log phase harvest Harvest and centrifuge cells culture->harvest resuspend Resuspend cells in cold medium harvest->resuspend mix Slowly mix cells with cryopreservation medium resuspend->mix prepare_cryo Prepare cryopreservation medium with this compound and DMSO prepare_cryo->mix aliquot Aliquot into cryovials mix->aliquot controlled_freeze Controlled-rate freezing (-1°C/min to -80°C) aliquot->controlled_freeze ln2 Long-term storage in liquid nitrogen controlled_freeze->ln2 thaw Rapid thawing at 37°C ln2->thaw wash Wash and resuspend in fresh medium thaw->wash assess Assess post-thaw viability and function wash->assess

Caption: Workflow for cryopreserving cells with this compound.

Hypothetical Signaling Pathway of this compound's Cryoprotective Action

While the precise signaling pathways are still under investigation, based on the observed effects on cellular metabolism and oxidative stress, a hypothetical pathway can be proposed.

G Hypothetical Cryoprotective Pathway of this compound cluster_cell Cellular Response cryo Cryopreservation Stress (Freezing/Thawing) ros Increased ROS Production cryo->ros damage Cellular Damage (Lipid Peroxidation, Protein Carbonylation) ros->damage viability Enhanced Cell Viability and Function damage->viability Leads to reduced This compound This compound metabolism Modulation of Cellular Metabolism & Energy Pathways This compound->metabolism Influences antioxidant Increased Antioxidant Enzyme Activity (e.g., Glutathione Reductase) This compound->antioxidant Promotes metabolism->viability Supports antioxidant->ros Scavenges antioxidant->viability Protects

Caption: Proposed mechanism of this compound's cryoprotective effects.

Disclaimer

The provided protocols and information are intended for research use only by qualified personnel. The optimal conditions for cryopreservation can vary between different cell lines. It is highly recommended to perform a small-scale pilot experiment to optimize the protocol for your specific cell line and experimental needs.

References

Application Notes and Protocols for the Use of Nigerose as a Glycosyltransferase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing nigerose as an acceptor substrate in glycosyltransferase-catalyzed reactions. The focus is on the synthesis of novel oligosaccharides with potential applications in various fields, including prebiotics and drug development.

Introduction

This compound, an α-1,3-linked glucosyl-glucose disaccharide, serves as a valuable acceptor substrate for specific glucansucrases, notably dextransucrase and alternansucrase. These enzymes, primarily from Leuconostoc mesenteroides, catalyze the transfer of a glucose moiety from sucrose to an acceptor molecule like this compound. This process, known as the acceptor reaction, leads to the formation of novel trisaccharides and higher-order oligosaccharides, diverting the reaction from polymer synthesis (dextran or alternan) towards the production of defined oligosaccharides. The structure of the resulting products is determined by the regiospecificity of the enzyme.

I. Dextransucrase from Leuconostoc mesenteroides B-512F

Dextransucrase (EC 2.4.1.5) from L. mesenteroides B-512F primarily synthesizes dextran, a polysaccharide with predominantly α-1,6-glucosidic linkages. However, in the presence of suitable acceptor molecules, the enzyme can catalyze the formation of a series of oligosaccharides.

Application: Synthesis of a Homologous Series of Oligosaccharides

When this compound is used as an acceptor substrate with dextransucrase from L. mesenteroides B-512F, a series of oligosaccharide products are synthesized. The primary reaction involves the transfer of a single D-glucosyl unit from sucrose to this compound. This initial trisaccharide product can then act as a further acceptor, leading to the formation of a homologous series of oligosaccharides with increasing degrees of polymerization.

Data Summary:

EnzymeDonor SubstrateAcceptor SubstrateMajor ProductsLinkage Type Formed
Dextransucrase (L. mesenteroides B-512F)SucroseThis compoundSeries of homologous oligosaccharidesPrimarily α-1,6
Experimental Protocol: Synthesis and Analysis of Oligosaccharides using Dextransucrase

This protocol is adapted from established methods for dextransucrase acceptor reactions.

Materials:

  • Highly purified dextransucrase from Leuconostoc mesenteroides B-512F

  • This compound

  • Sucrose (radiolabeled [¹⁴C]sucrose can be used for quantitative analysis)

  • Sodium acetate buffer (e.g., 20 mM, pH 5.2)

  • Calcium chloride (e.g., 0.05 g/L)

  • Tris buffer

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)

  • Developing solvent for TLC (e.g., butanol-ethanol-water mixtures)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for carbohydrate analysis (e.g., amino or C18) and a refractive index detector.

  • Scintillation counter (if using radiolabeled sucrose)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing sucrose (e.g., 125 g/L total sugar) and this compound in a defined ratio (e.g., a sucrose/nigerose ratio of 2).

    • The reaction buffer should be a sodium acetate buffer (20 mM, pH 5.2) containing 0.05 g/L CaCl₂.

    • Initiate the reaction by adding dextransucrase to a final concentration of 0.05 U/mL.

    • Incubate the reaction mixture at 25°C.

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC to observe the formation of new oligosaccharide spots and the depletion of sucrose.

    • Terminate the reaction by boiling the mixture for 5-10 minutes to inactivate the enzyme.

  • Product Analysis:

    • Thin Layer Chromatography (TLC):

      • Spot the reaction mixture on a silica gel TLC plate alongside standards for glucose, fructose, sucrose, and this compound.

      • Develop the chromatogram using an appropriate solvent system.

      • Visualize the spots using a suitable reagent (e.g., by spraying with an acidic solution of an aromatic amine and heating).

    • High-Performance Liquid Chromatography (HPLC):

      • Analyze the reaction products using an HPLC system equipped with a carbohydrate analysis column.

      • Use an isocratic mobile phase (e.g., acetonitrile/water) at a constant flow rate.

      • Detect the separated oligosaccharides using a refractive index detector.

      • Identify and quantify the products by comparing their retention times and peak areas with those of known standards.

    • Quantitative Analysis (using [¹⁴C]sucrose):

      • If [¹⁴C]sucrose is used, separate the products by paper chromatography.

      • Cut the individual spots from the chromatogram and quantify the radioactivity using a liquid scintillation counter to determine the distribution of the transferred glucosyl units.

Experimental Workflow for Dextransucrase Acceptor Reaction:

dextransucrase_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis prep Prepare Reaction Mixture: - Sucrose (Donor) - this compound (Acceptor) - Acetate Buffer (pH 5.2) - CaCl2 reaction Add Dextransucrase Incubate at 25°C prep->reaction Initiate terminate Terminate Reaction (Boiling) reaction->terminate Monitor & Stop tlc TLC Analysis terminate->tlc hplc HPLC-RI Analysis terminate->hplc quant Quantitative Analysis (if using [14C]sucrose) terminate->quant

Caption: Workflow for the dextransucrase-catalyzed synthesis of oligosaccharides using this compound as an acceptor.

II. Alternansucrase from Leuconostoc mesenteroides NRRL B-1355

Alternansucrase (EC 2.4.1.140) from L. mesenteroides NRRL B-1355 synthesizes alternan, a polysaccharide characterized by alternating α-1,6 and α-1,3 glucosidic linkages. Similar to dextransucrase, alternansucrase can utilize acceptor molecules to produce novel oligosaccharides.

Application: Synthesis of Specific Trisaccharides and Tetrasaccharides

This compound is considered a good acceptor for alternansucrase, with an effectiveness comparable to maltose. The primary product of the acceptor reaction with this compound is the trisaccharide 6²-O-α-D-glucosylthis compound. Further glucosylation can occur, leading to the formation of a tetrasaccharide, 6²-O-α-isomaltosylthis compound.[1] This high regioselectivity makes alternansucrase a valuable tool for the targeted synthesis of specific oligosaccharide structures.

Data Summary:

EnzymeDonor SubstrateAcceptor SubstrateMajor ProductsLinkage Type Formed
Alternansucrase (L. mesenteroides NRRL B-1355)SucroseThis compound6²-O-α-D-glucosylthis compound (trisaccharide), 6²-O-α-isomaltosylthis compound (tetrasaccharide)α-1,6
Experimental Protocol: Synthesis and Analysis of Oligosaccharides using Alternansucrase

This protocol outlines the synthesis and analysis of oligosaccharides from the alternansucrase-catalyzed reaction with this compound.

Materials:

  • Alternansucrase from Leuconostoc mesenteroides NRRL B-1355

  • This compound

  • Sucrose

  • Appropriate buffer (e.g., sodium acetate, pH 5.5)

  • TLC plates and developing solvent

  • HPLC system with a carbohydrate analysis column and RI detector

  • Isomaltodextranase (for structural analysis)

  • NMR spectrometer (for detailed structural elucidation)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing sucrose (e.g., 42 mM) and this compound (e.g., 100 mM) in a suitable buffer.

    • Initiate the reaction by adding alternansucrase to a final concentration of approximately 0.13 IU/mL.[1]

    • Incubate the reaction at room temperature for an extended period (e.g., ~48 hours) or until sucrose is consumed, as monitored by TLC.[1]

  • Reaction Monitoring and Termination:

    • Monitor the reaction progress by TLC.

    • Terminate the reaction by heat inactivation of the enzyme.

  • Product Isolation and Analysis:

    • TLC Analysis:

      • Analyze the reaction mixture by TLC as described for the dextransucrase reaction.

    • Product Purification:

      • The oligosaccharide products can be purified from the reaction mixture using techniques like preparative paper chromatography or column chromatography on silica gel.

    • Structural Characterization:

      • Enzymatic Hydrolysis: The structure of the purified products can be investigated by enzymatic hydrolysis. For example, hydrolysis of 6²-O-α-D-glucosylthis compound with isomaltodextranase will yield D-glucose and isomaltose.[1]

      • Partial Acid Hydrolysis: Partial acid hydrolysis of the trisaccharide product will yield isomaltose, this compound, and D-glucose.[1]

      • NMR Spectroscopy: For unambiguous structural determination, ¹H and ¹³C NMR spectroscopy of the purified oligosaccharides should be performed.

Signaling Pathway of Alternansucrase Acceptor Reaction:

alternansucrase_pathway sucrose Sucrose (Donor) enzyme Alternansucrase sucrose->enzyme This compound This compound (Acceptor) This compound->enzyme trisaccharide 6²-O-α-D-glucosylthis compound enzyme->trisaccharide Glucosyl Transfer tetrasaccharide 6²-O-α-isomaltosylthis compound enzyme->tetrasaccharide Second Glucosyl Transfer fructose Fructose enzyme->fructose Release trisaccharide->enzyme Further Acceptor

Caption: Reaction pathway for the synthesis of oligosaccharides from this compound using alternansucrase.

Conclusion

This compound is a versatile acceptor substrate for glucansucrases like dextransucrase and alternansucrase, enabling the enzymatic synthesis of novel oligosaccharides. The choice of enzyme dictates the structure of the products, with dextransucrase producing a series of homologous oligosaccharides and alternansucrase yielding specific trisaccharide and tetrasaccharide products with high regioselectivity. The protocols provided herein offer a foundation for researchers to explore the synthesis and characterization of these unique carbohydrate structures for various applications. Further optimization of reaction conditions, including substrate ratios and enzyme concentrations, can be performed to maximize the yield of desired oligosaccharide products.

References

Chemoenzymatic Synthesis of Nigerose Derivatives: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the chemoenzymatic synthesis of nigerose and its derivatives. It includes experimental protocols for synthesis, purification, and characterization, as well as insights into their applications in drug delivery and their roles as prebiotics and immunomodulators.

This compound, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, and its derivatives are gaining increasing interest in the fields of biotechnology and medicine.[1] Their unique properties, including potential as prebiotics, immunomodulatory effects, and utility in drug delivery systems, make them valuable targets for synthesis.[2][3] Chemoenzymatic methods, which combine the specificity of enzymes with the versatility of chemical reactions, offer efficient routes to these complex carbohydrates.

One-Pot Enzymatic Synthesis of this compound

Several one-pot enzymatic systems have been developed for the efficient production of this compound from inexpensive and abundant starting materials such as maltose, sucrose, cellobiose, and starch.[4] These methods typically utilize a cascade of enzymatic reactions, minimizing downstream processing and improving overall yield.

A common strategy involves the use of phosphorylases, which catalyze the reversible phosphorolysis of glycosidic bonds. For instance, this compound can be synthesized from maltose using a combination of maltose phosphorylase and this compound phosphorylase.[5] Maltose phosphorylase first converts maltose and inorganic phosphate into glucose-1-phosphate and glucose. Subsequently, this compound phosphorylase utilizes these products to synthesize this compound.

Similarly, sucrose can be used as a starting material with sucrose phosphorylase and this compound phosphorylase. To improve the atom economy of this reaction, xylose isomerase can be added to convert the fructose byproduct into glucose, which can then be used as an acceptor by this compound phosphorylase.

The following table summarizes the quantitative data from various one-pot enzymatic synthesis methods for this compound.

Starting Material(s)Key EnzymesProduct ConcentrationYieldReference
500 mM MaltoseMaltose phosphorylase, this compound phosphorylase319 mM this compound62%
500 mM SucroseSucrose phosphorylase, this compound phosphorylase, Xylose isomerase350 mM this compound67%
250 mM CellobioseCellobiose phosphorylase, this compound phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase129 mM this compound52%
100 mg/mL Starch, 500 mM D-glucoseGlycogen phosphorylase, Isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, this compound phosphorylase270 mM this compound52% (based on D-glucose)

Experimental Protocol 1: One-Pot Synthesis of this compound from Maltose

This protocol is adapted from the method described by Nihira et al. (2014).

Materials:

  • Maltose

  • Sodium phosphate buffer (pH 7.0)

  • Maltose phosphorylase (e.g., from Lactobacillus brevis)

  • This compound phosphorylase (e.g., from Clostridium phytofermentans)

  • Deionized water

  • Reaction vessel (e.g., 1.5 mL microcentrifuge tube)

  • Incubator at 30°C

  • Boiling water bath

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture (1 mL total volume) containing:

    • 500 mM Maltose

    • 50 mM Sodium phosphate buffer (pH 7.0)

    • Maltose phosphorylase (e.g., 0.30 U/mL)

    • This compound phosphorylase (e.g., 0.62 U/mL)

  • Incubate the reaction mixture at 30°C.

  • Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 24, 48, 72 hours) and analyzing the concentration of this compound by HPLC.

  • To stop the reaction, heat the mixture in a boiling water bath for 5 minutes.

  • Centrifuge the mixture to pellet any precipitated protein.

  • The supernatant containing this compound can be used for purification or further applications.

Purification (Optional):

  • This compound can be purified from the reaction mixture using gel-filtration column chromatography.

Characterization:

  • Confirm the identity and purity of the synthesized this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Nuclear Magnetic Resonance (NMR) spectroscopy. The anomeric protons of (1→3)-linked α-glucopyranose residues in this compound typically show chemical shifts around 5.36 ppm in 1H-NMR.

One_Pot_Nigerose_Synthesis_from_Maltose Maltose Maltose G1P Glucose-1-Phosphate Maltose->G1P Maltose Phosphorylase Glucose Glucose Maltose->Glucose Maltose Phosphorylase Pi Phosphate (Pi) Pi->G1P This compound This compound G1P->this compound this compound Phosphorylase Glucose->this compound this compound Phosphorylase This compound->Pi

One-pot enzymatic synthesis of this compound from maltose.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives allows for the modification of its physicochemical properties and the introduction of functionalities for various applications, including drug delivery and diagnostics.

Enzymatic Synthesis of a Galactose-Containing Analog

A this compound analog, 3-O-α-D-glucopyranosyl-D-galactose, can be synthesized using a similar one-pot enzymatic approach by substituting the glucose acceptor with galactose.

Starting Material(s)Key EnzymesProduct ConcentrationYieldReference
100 mg/mL Starch, 500 mM D-galactoseGlycogen phosphorylase, Isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, this compound phosphorylase280 mM 3-O-α-D-glucopyranosyl-D-galactose56% (based on D-galactose)
Chemoenzymatic Synthesis of Radiolabeled this compound Derivatives

A notable application of chemoenzymatic synthesis is the production of radiolabeled this compound derivatives for in vivo imaging. For example, 2-deoxy-2-[¹⁸F]-fluoro-sakebiose ([¹⁸F]FSK), a derivative of this compound (sakebiose), has been synthesized for positron emission tomography (PET) imaging of bacterial infections.

The synthesis involves the enzymatic reaction of clinically available 2-deoxy-2-[¹⁸F]-fluoro-D-glucose ([¹⁸F]FDG) with β-D-glucose-1-phosphate, catalyzed by maltose phosphorylase. This reaction yields both the α-1,4 linked product ([¹⁸F]FDM) and the desired α-1,3 linked product ([¹⁸F]FSK).

Starting Material(s)EnzymeProduct(s)Decay-Corrected Radiochemical YieldReference
[¹⁸F]FDG, β-D-glucose-1-phosphateMaltose Phosphorylase[¹⁸F]FDM and [¹⁸F]FSK72 ± 4% ([¹⁸F]FDM), 15 ± 3% ([¹⁸F]FSK)

Experimental Protocol 2: Chemical Modification of this compound - Tosylation

Selective chemical modification of the hydroxyl groups of this compound is a key step in creating functional derivatives. Tosylation is a common method to activate a specific hydroxyl group for subsequent nucleophilic substitution. This protocol provides a general procedure for the tosylation of a primary alcohol, which can be adapted for the selective tosylation of the primary hydroxyl groups of this compound.

Materials:

  • This compound

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Ice bath

  • Stir plate and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 equivalents per hydroxyl group to be tosylated) to the stirred solution. The stoichiometry can be adjusted to favor mono-tosylation of the more reactive primary hydroxyls.

  • Allow the reaction to stir at 0°C for several hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting tosylated this compound derivative by silica gel column chromatography.

Characterization:

  • The structure of the tosylated derivative can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Chemical_Modification_Workflow This compound This compound Activated_this compound Activated this compound (e.g., Tosylated) This compound->Activated_this compound Chemical Activation (e.g., Tosylation) Functionalized_this compound Functionalized this compound Derivative (e.g., Azido, Amino) Activated_this compound->Functionalized_this compound Nucleophilic Substitution (e.g., Azidation) Drug_Conjugate This compound-Drug Conjugate Functionalized_this compound->Drug_Conjugate Bioconjugation (e.g., Click Chemistry, Amide Coupling)

General workflow for the chemical modification of this compound for drug conjugation.

Applications in Drug Development

This compound derivatives are being explored for various applications in drug development, primarily in drug delivery and as bioactive molecules themselves.

This compound-Based Nanocarriers for Drug Delivery

Cyclic nigerosyl-1,6-nigerose (CNN), a cyclic tetrasaccharide, has been used to create nanosponges for the controlled release of anticancer drugs like doxorubicin. These nanosponges are formed by cross-linking CNN with a cross-linker such as pyromellitic dianhydride. The resulting nanoparticles can encapsulate drug molecules and release them in a pH-dependent manner.

Protocol for Doxorubicin Loading into CNN-Nanosponges:

This protocol is based on the work of Caldera et al.

  • Prepare an aqueous suspension of CNN-nanosponges (e.g., 10 mg/mL).

  • Add an excess of doxorubicin hydrochloride to the nanosponge suspension.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Separate the doxorubicin-loaded nanosponges from the unloaded drug by centrifugation or dialysis.

  • Lyophilize the purified loaded nanosponges to obtain a powder.

  • The amount of loaded doxorubicin can be quantified by UV-Vis spectrophotometry of the supernatant after separation.

Prebiotic and Immunomodulatory Effects

Nigerooligosaccharides (NOS) have shown potential as prebiotics, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium. The fermentation of these oligosaccharides by gut microbiota can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits. While the precise signaling pathways are complex, the interaction of prebiotics with gut bacteria influences the host's gut health and immune system.

Furthermore, nigerooligosaccharides have been shown to have immunomodulatory effects, such as augmenting the activity of natural killer (NK) cells. This suggests their potential use as adjuvants in immunotherapy. The interaction of oligosaccharides with pattern recognition receptors, such as Toll-like receptors (TLRs) on immune cells, is a likely mechanism for these effects, leading to the activation of downstream signaling pathways like NF-κB and MAPK, and subsequent cytokine production.

Prebiotic_and_Immunomodulatory_Effects cluster_gut Gut Lumen cluster_host Host System NOS Nigerooligosaccharides (NOS) Probiotics Probiotic Bacteria (e.g., Bifidobacterium) NOS->Probiotics Fermentation Immune_Cells Immune Cells (e.g., NK cells, Macrophages) NOS->Immune_Cells Direct Interaction (e.g., via TLRs) SCFAs Short-Chain Fatty Acids (SCFAs) Probiotics->SCFAs Production Gut_Epithelium Gut Epithelial Cells SCFAs->Gut_Epithelium Modulation Gut_Epithelium->Immune_Cells Crosstalk Health_Benefits Improved Gut Health Enhanced Immunity Immune_Cells->Health_Benefits Leads to

Proposed mechanisms of prebiotic and immunomodulatory effects of nigerooligosaccharides.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Enzymatic Nigerose Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic production of nigerose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental workflow and improve the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for producing this compound?

A1: this compound is typically produced using enzymes that can synthesize α-1,3-glucosidic bonds. The most common methods involve:

  • Phosphorylases: One-pot synthesis using a combination of phosphorylases is a popular method. For example, maltose phosphorylase can be used to convert maltose into glucose and β-D-glucose-1-phosphate, which are then used by this compound phosphorylase to synthesize this compound.[1][2][3] This approach can also be adapted for other starting materials like cellobiose, sucrose, and starch by employing the corresponding phosphorylases.[4][5]

  • Glucansucrases: These enzymes, belonging to the GH70 family, can synthesize this compound from sucrose. Mutant glucansucrases have been developed to improve selectivity and yield.

Q2: What kind of this compound yields can I expect from these enzymatic methods?

A2: The yield of this compound is highly dependent on the chosen enzymatic system, starting material, and reaction conditions. Here are some reported yields from one-pot enzymatic synthesis:

Starting MaterialEnzyme SystemThis compound ConcentrationMolar YieldReference
500 mM MaltoseMaltose Phosphorylase & this compound Phosphorylase319 mM62%
MaltoseMaltose Phosphorylase & this compound Phosphorylase (from Anaerosporobacter mobilis)132.0 g/L66.3%
250 mM CellobioseCellobiose Phosphorylase, this compound Phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase129 mM52%
500 mM SucroseSucrose Phosphorylase, this compound Phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase, Xylose Isomerase350 mM67%
100 mg/mL StarchGlycogen Phosphorylase, Isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, this compound Phosphorylase270 mM52% (based on D-glucose acceptor)
Q3: What are the optimal reaction conditions for this compound synthesis?

A3: Optimal conditions vary depending on the specific enzymes used. However, general ranges for phosphorylase-based systems are:

  • pH: Typically around 7.0.

  • Temperature: Often around 30°C.

  • Substrate Concentration: High substrate concentrations are generally used to drive the reaction towards synthesis. For example, 20% (w/v) maltose has been used successfully.

  • Phosphate Concentration: A catalytic amount of phosphate is required for phosphorylase-catalyzed reactions.

It is crucial to consult the characterization data for your specific enzymes to determine the optimal pH and temperature for their activity and stability.

Troubleshooting Guide

This section addresses common problems encountered during the enzymatic synthesis of this compound and provides potential causes and solutions.

Problem 1: Low this compound Yield

Low product yield is a frequent challenge in enzymatic synthesis. The following are potential causes and actionable solutions.

Cause: Suboptimal Reaction Conditions

The activity and stability of your enzymes are highly dependent on the reaction environment.

Solutions:

  • pH Optimization: Ensure the pH of your reaction buffer is optimal for all enzymes in your system. Perform small-scale experiments across a pH range to find the sweet spot for this compound production.

  • Temperature Optimization: Verify that the reaction is conducted at the optimal temperature for enzyme activity and stability. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will result in slow reaction rates.

  • Enzyme Ratio: In multi-enzyme systems, the ratio of the enzymes is critical. An imbalance can lead to the accumulation of intermediates or a bottleneck in the pathway. Systematically vary the ratio of your enzymes in small-scale trials to find the optimal balance.

Cause: Enzyme Instability or Inactivity

The enzymes may have lost activity due to improper storage or handling.

Solutions:

  • Enzyme Storage: Store enzymes at their recommended temperatures (typically -20°C or -80°C) in a suitable buffer containing cryoprotectants like glycerol.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your enzyme stocks to avoid multiple freeze-thaw cycles which can denature the proteins.

  • Enzyme Activity Assay: Before starting your synthesis, perform a simple activity assay on each enzyme to confirm they are active.

Cause: Substrate or Product Inhibition

High concentrations of substrates or the product (this compound) can inhibit enzyme activity.

Solutions:

  • Substrate Inhibition: While high substrate concentrations are often desired, extremely high levels can sometimes inhibit the enzyme. If you suspect substrate inhibition, try running the reaction with a slightly lower initial substrate concentration.

  • Product Inhibition: this compound itself can be an inhibitor of some glucosyltransferases. To mitigate this, you can:

    • Monitor the reaction over time: Stop the reaction when the this compound concentration is at its maximum before significant inhibition or product degradation occurs.

    • In-situ product removal: This is a more advanced technique where the product is removed from the reaction mixture as it is formed.

Problem 2: Formation of Byproducts

The presence of undesired sugars in your final product can complicate purification and reduce the overall yield of this compound.

Cause: Lack of Enzyme Specificity

The enzymes used may not be perfectly specific for the desired reaction, leading to the formation of other oligosaccharides.

Solutions:

  • Enzyme Selection: Use enzymes that are known to have high regioselectivity for the formation of α-1,3 linkages. For example, this compound phosphorylase from Clostridium phytofermentans primarily produces α-1,3-glucosyl disaccharides, but can produce minor amounts of α-1,2-glucosides with certain acceptors.

  • Enzyme Engineering: In some cases, mutant enzymes with improved selectivity are available or can be developed. For instance, a mutant sucrose phosphorylase has been designed to exclusively produce this compound.

Cause: Contaminating Enzymatic Activities

If you are using a crude enzyme preparation, it may contain other enzymes that lead to the formation of byproducts.

Solutions:

  • Use Purified Enzymes: Whenever possible, use highly purified enzymes to minimize side reactions.

  • Characterize Crude Extracts: If using a crude extract, it is advisable to characterize it for potential contaminating activities.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from Maltose

This protocol is a general guideline for the one-pot synthesis of this compound using maltose phosphorylase and this compound phosphorylase. Optimization will be required for your specific enzymes and experimental setup.

Materials:

  • Maltose

  • Maltose Phosphorylase (e.g., from Lactobacillus brevis)

  • This compound Phosphorylase (e.g., from Anaerosporobacter mobilis)

  • Sodium Phosphate Buffer (pH 7.0)

  • Deionized Water

Procedure:

  • Prepare the Reaction Mixture:

    • Dissolve maltose in sodium phosphate buffer (e.g., 100 mM, pH 7.0) to a final concentration of 20% (w/v).

  • Enzyme Addition:

    • Add maltose phosphorylase and this compound phosphorylase to the reaction mixture. The optimal concentration and ratio of the two enzymes should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation.

  • Reaction Monitoring:

    • Take aliquots at various time points (e.g., 12, 24, 48, 72 hours).

    • Terminate the reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes).

    • Analyze the aliquots by HPLC with a refractive index detector (RID) or an amino-based column to quantify the concentration of maltose, glucose, and this compound.

  • Reaction Termination:

    • Once the optimal reaction time is reached (i.e., when this compound concentration is maximal), terminate the entire reaction by boiling for 10 minutes.

  • Downstream Processing:

    • Centrifuge the terminated reaction mixture to pellet the denatured enzymes.

    • The supernatant containing this compound can then be purified.

Protocol 2: Purification of this compound by Gel Filtration Chromatography

This protocol provides a general method for purifying this compound from the reaction mixture.

Materials:

  • Crude this compound solution (supernatant from Protocol 1)

  • Gel filtration column packed with a suitable resin (e.g., Sephadex G-15 or Bio-Gel P-2)

  • Elution buffer (e.g., deionized water or a low concentration salt buffer)

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Column Equilibration:

    • Equilibrate the gel filtration column with at least two column volumes of the elution buffer.

  • Sample Loading:

    • Concentrate the crude this compound solution if necessary.

    • Carefully load the sample onto the top of the column. The sample volume should ideally be 1-5% of the total column volume for optimal resolution.

  • Elution:

    • Begin eluting the sample with the elution buffer at a constant flow rate.

  • Fraction Collection:

    • Collect fractions of a defined volume using a fraction collector.

  • Analysis of Fractions:

    • Analyze the collected fractions for the presence of this compound, and any remaining substrates or byproducts using HPLC.

  • Pooling and Lyophilization:

    • Pool the fractions containing pure this compound.

    • Lyophilize (freeze-dry) the pooled fractions to obtain pure this compound powder.

Visualizations

Enzymatic_Nigerose_Production_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Maltose Maltose Reaction_Mixture Reaction Mixture (Maltose, Buffer) Maltose->Reaction_Mixture Incubation Incubation (30°C, Agitation) Reaction_Mixture->Incubation Enzymes Maltose Phosphorylase & This compound Phosphorylase Enzymes->Reaction_Mixture Termination Reaction Termination (Boiling) Incubation->Termination Crude_Product Crude Product (this compound, Glucose, Unreacted Maltose) Termination->Crude_Product Gel_Filtration Gel Filtration Chromatography Crude_Product->Gel_Filtration Supernatant Fraction_Analysis Fraction Analysis (HPLC) Gel_Filtration->Fraction_Analysis Pooling Pooling of This compound Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: Workflow for enzymatic production and purification of this compound.

One_Pot_Nigerose_Synthesis_Pathway Maltose Maltose Glucose Glucose Maltose->Glucose Maltose Phosphorylase G1P β-D-Glucose-1-Phosphate Maltose->G1P Maltose Phosphorylase This compound This compound Glucose->this compound This compound Phosphorylase G1P->this compound This compound Phosphorylase Pi Phosphate (Pi) This compound->Pi Recycled Pi->Maltose

Caption: One-pot enzymatic synthesis of this compound from maltose.

Troubleshooting_Low_Yield Start Low this compound Yield Q1 Are reaction conditions optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the enzyme active and stable? A1_Yes->Q2 Sol1 Optimize pH, Temperature, and Enzyme Ratios A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is there substrate or product inhibition? A2_Yes->Q3 Sol2 Check Enzyme Storage, Avoid Freeze-Thaw, Perform Activity Assay A2_No->Sol2 Sol2->End A3_No No Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes A3_No->End Sol3 Adjust Substrate Concentration, Monitor Reaction Time, Consider In-situ Product Removal A3_Yes->Sol3 Sol3->End

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming challenges in chemical synthesis of nigerose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical and enzymatic synthesis of nigerose.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

A1: The primary challenge in this compound synthesis, a disaccharide with an α-1,3-glycosidic bond, is achieving high regioselectivity.[1][2] Both chemical and enzymatic methods can produce a mixture of isomers, such as kojibiose (α-1,2) and maltose (α-1,4), which complicates purification. For enzymatic routes, challenges include enzyme specificity, reaction equilibrium, and the cost of substrates or co-solvents.[3][4] Purely chemical synthesis routes are often complex due to the need for multiple protection and deprotection steps to differentiate the numerous hydroxyl groups.[5]

Q2: Which is a more common method for this compound synthesis: chemical or enzymatic?

A2: Enzymatic synthesis is now the more common and efficient approach for producing this compound, especially for larger quantities. This is due to the high stereoselectivity and regioselectivity that can be achieved with enzymes, often under milder reaction conditions and without the need for complex protecting group chemistry. Recent advances in enzyme engineering have made it possible to produce this compound on a multi-gram scale from inexpensive starting materials like sucrose.

Q3: What is this compound and why is it considered a "rare sugar"?

A3: this compound, also known as sakebiose, is a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond. It is found in Japanese rice wine (sake) and honey. It is considered a "rare sugar" because it is not abundant in nature, unlike common sugars such as sucrose or maltose. Its potential applications as a prebiotic and immunopotentiating agent have driven interest in its synthesis.

Q4: Can I produce this compound without using expensive co-solvents like DMSO?

A4: Yes. While some earlier enzymatic methods used dimethyl sulfoxide (DMSO) to enhance this compound formation, this increased production costs. More recent research has focused on developing mutant enzymes, such as specific transglycosylases, that efficiently produce this compound in aqueous solutions, eliminating the need for DMSO and making the process more scalable and cost-effective.

Troubleshooting Guide

Low Yield or Purity in Enzymatic Synthesis

Problem: My enzymatic reaction is producing a mixture of disaccharides (this compound, kojibiose, maltose) with a low yield of the desired this compound.

Possible Cause Troubleshooting Step
Poor Enzyme Regioselectivity The wild-type enzyme lacks specificity for the α-1,3 linkage. Consider using a specifically engineered enzyme, such as the Q345F mutant of sucrose phosphorylase from Bifidobacterium adolescentis, which has been shown to exclusively produce this compound.
Suboptimal Reaction Conditions The pH, temperature, or substrate concentrations are not optimal for the specific enzyme(s) being used. For coupled enzyme systems, ensure conditions are a suitable compromise for all enzymes. For one reported system, a pH of 7.0 and a temperature of 30°C were effective.
Reaction Equilibrium Phosphorylase reactions are reversible. This can limit the final yield. Carefully control reaction conditions and consider using a multi-enzyme "one-pot" system that drives the reaction towards this compound formation.
Impure Starting Materials Contaminants in the substrate (e.g., sucrose, maltose) can inhibit the enzyme or lead to side products. Use high-purity substrates.
Inefficient Purification Structurally similar sugar isomers are difficult to separate. Use high-resolution purification methods like silica gel chromatography. For removal of residual glucose, fructose, or sucrose, treatment with baker's yeast can be an effective and inexpensive purification step.
Challenges in Chemical Synthesis

Problem: I am struggling with non-specific reactions and difficult deprotection steps in my chemical synthesis workflow.

Possible Cause Troubleshooting Step
Ineffective Protecting Group Strategy The chosen protecting groups are not orthogonal, leading to their unintended removal during intermediate steps. Plan a robust orthogonal strategy. Common protecting groups in carbohydrate chemistry include benzyl (Bn), acetyl (Ac), benzoyl (Bz), trityl (Tr), and various silyl ethers (e.g., TBDMS).
Low Glycosylation Yield The glycosylation reaction to form the α-1,3 bond is inefficient or produces the wrong stereoisomer. Optimize the glycosyl donor, acceptor, and promoter. Preactivation-based methods can improve yields.
Incomplete Deprotection The final deprotection step is not removing all protecting groups, leading to a contaminated product. Ensure appropriate reagents and conditions are used for the specific groups. For example, benzyl ethers are typically removed by hydrogenolysis.

Quantitative Data Summary

The yield of this compound is highly dependent on the synthesis method. Enzymatic, one-pot systems using various substrates have shown promising results.

Substrate(s) Enzyme System Yield Reference
MaltoseMaltose Phosphorylase + this compound Phosphorylase62%
MaltoseMaltose Phosphorylase + Anaerosporobacter mobilis this compound Phosphorylase66.3% (132.0 g/L)
CellobioseCellobiose Phosphorylase + this compound Phosphorylase + Phosphoglucomutases52%
SucroseSucrose Phosphorylase + this compound Phosphorylase + Isomerase + Phosphoglucomutases67%
Starch + D-GlucoseGlycogen Phosphorylase + Amylase + this compound Phosphorylase + Phosphoglucomutases52%
Sucrose + GlucoseBaSP Q345F mutant24% (after chromatography)

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound from Maltose

This protocol is based on a coupled reaction involving maltose phosphorylase (MP) and this compound phosphorylase (NP).

Objective: To synthesize this compound from maltose with high conversion.

Materials:

  • Maltose

  • Dipotassium hydrogen phosphate (K₂HPO₄)

  • Maltose Phosphorylase (e.g., from Lactobacillus brevis, LbMP)

  • This compound Phosphorylase (e.g., from Anaerosporobacter mobilis, AmNP)

  • Sodium phosphate buffer (pH 7.0)

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing 20% (w/v) maltose and 100 mM phosphate in sodium phosphate buffer (pH 7.0).

  • Add the maltose phosphorylase and this compound phosphorylase enzymes to the mixture. The optimal ratio of the two enzymes should be determined empirically to balance the phosphorolysis and synthesis reactions.

  • Incubate the reaction at 30°C with gentle agitation.

  • Monitor the reaction progress over time using High-Performance Liquid Chromatography (HPLC) to measure the concentration of maltose, glucose, and this compound.

  • Once the reaction reaches equilibrium or the desired conversion rate, terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).

  • Purify the resulting this compound from the reaction mixture using techniques such as column chromatography.

Protocol 2: Synthesis and Purification using an Engineered Sucrose Phosphorylase

This protocol utilizes a mutant sucrose phosphorylase for enhanced regioselectivity.

Objective: To produce this compound from sucrose and glucose and purify it.

Materials:

  • Sucrose

  • Glucose

  • MOPS buffer (20 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Engineered Sucrose Phosphorylase (BaSP Q345F)

  • Methanol (MeOH)

  • Baker's yeast

  • Calcium alginate (for yeast immobilization)

  • Silica gel for chromatography

  • Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a total volume of 10 mL, dissolve sucrose (400 mM) and glucose (200 mM) in MOPS buffer. Add 30% DMSO.

  • Enzymatic Reaction: Add 1.0 mL of BaSP Q345F enzyme solution (e.g., 5 mg/mL). Incubate the reaction at 37°C with slow agitation for approximately 4 days, or until sucrose consumption is around 90%.

  • Reaction Termination: Stop the reaction by adding 20 mL of methanol. A precipitate will form.

  • Initial Cleanup: Remove the precipitate by centrifugation (e.g., 10 min at 6000 x g). Evaporate the solvent and freeze-dry the residual syrup.

  • Yeast Treatment: Dissolve the syrup in 50 mL of water. Add baker's yeast (immobilized on calcium alginate beads is recommended) to consume residual monosaccharides and sucrose. Monitor sugar consumption by HPLC.

  • Final Purification: After the yeast has consumed the unwanted sugars, remove the yeast by filtration. Freeze-dry the solution. Purify the final product by silica gel chromatography using a mobile phase such as Acetonitrile/Methanol (4:1) to yield pure this compound.

Visualizations

experimental_workflow_1 cluster_reaction One-Pot Reaction (pH 7.0, 30°C) cluster_purification Downstream Processing Maltose Maltose Substrate MP Maltose Phosphorylase Maltose->MP Phosphate Phosphate Phosphate->MP Intermediates Glucose + Glucose-1-Phosphate MP->Intermediates Phosphorolysis NP This compound Phosphorylase This compound This compound Product NP->this compound Reverse Phosphorolysis Intermediates->NP Termination Heat Inactivation This compound->Termination Chromatography Column Chromatography Termination->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: Workflow for one-pot enzymatic synthesis of this compound.

logical_relationship Start Low this compound Yield Cause1 Poor Enzyme Regioselectivity Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Inefficient Purification Start->Cause3 Solution1 Use Engineered Enzyme (e.g., BaSP Q345F) Cause1->Solution1 Solution2 Optimize pH, Temperature, Substrates Cause2->Solution2 Solution3 Use Baker's Yeast & Silica Chromatography Cause3->Solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimization of Fermentation for Nigerose Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for producing enzymes used in nigerose synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a rare sugar composed of two glucose molecules linked by an α-1,3 glycosidic bond.[1][2] It is found in small amounts in natural products like Japanese rice wine (sake) and honey.[1][3] Its significance lies in its potential as a prebiotic, its ability to exert immune-boosting activity, and its applications as a building block for biocompatible nanocarriers for drug delivery.[3] Unlike common sugars, its rare linkage makes it resistant to digestion by human enzymes, suggesting potential as a low-calorie sweetener.

Q2: What are the primary methods for this compound production?

While this compound can be found in some fermentation products like sake, large-scale production primarily relies on enzymatic synthesis rather than direct fermentation output. The most common and efficient methods involve using specific enzymes, such as transglycosylases or phosphorylases, which are themselves produced via microbial fermentation, often using fungal strains like Aspergillus niger or bacterial sources. A modern approach is the "one-pot" enzymatic synthesis, where enzymes convert cheap, abundant sugars like sucrose or maltose into this compound.

Q3: Why is optimizing the fermentation process for enzyme production crucial?

The yield and purity of this compound are directly dependent on the efficiency and activity of the enzymes used for its synthesis. Optimizing the fermentation process to maximize the production of these enzymes is a critical upstream step. A well-optimized fermentation ensures a high yield of active enzymes, which in turn makes the subsequent this compound synthesis more efficient and cost-effective. Key factors to control include the choice of microorganism, medium composition, pH, temperature, and aeration.

Section 2: Troubleshooting Fermentation for Enzyme Production

This section addresses common problems encountered during the fermentation process to produce this compound-synthesizing enzymes.

Q4: My enzyme yield is consistently low. What are the likely causes and solutions?

Low enzyme yield is a common issue that can stem from several factors.

  • Suboptimal Medium Composition: The carbon and nitrogen sources in your medium are critical. For fungi like Aspergillus niger, complex nitrogen sources such as peptone, yeast extract, and corn-steep liquor often enhance enzyme production. Ensure your medium is not nutrient-limited.

  • Incorrect pH or Temperature: Enzymes are sensitive to pH and temperature. The optimal pH for cellulase and other enzyme production by A. niger is often acidic, typically between 3.0 and 5.5. The ideal temperature is generally around 28-30°C. Deviations can drastically reduce yield.

  • Catabolite Repression: High concentrations of readily available sugars like glucose can repress the production of certain enzymes. If using glucose, keeping its concentration low (e.g., up to 1%) or using a fed-batch process can prevent this repression.

  • Inadequate Aeration: Most fungal fermentations for enzyme production are aerobic. Insufficient oxygen will limit microbial growth and, consequently, enzyme synthesis. Ensure your shaking speed or aeration rate in the bioreactor is adequate.

Q5: The fermentation has stalled or become "stuck." How can I troubleshoot this?

A stuck fermentation, where microbial growth and product formation cease prematurely, is often caused by the accumulation of inhibitory substances or nutrient depletion.

  • Ethanol or Byproduct Toxicity: Although the goal is enzyme production, microorganisms still produce byproducts. High concentrations of certain byproducts can be toxic to the cells.

  • Extreme pH Drop: The metabolic activity of fungi like A. niger can cause a significant drop in the pH of the medium, sometimes to as low as 2.0. This extreme acidity can inhibit further growth. Implementing pH control with buffers or automated base addition is crucial.

  • Nutrient Depletion: The initial nutrients may be completely consumed before the fermentation reaches its peak production phase. This is common in simple batch fermentations.

    • Solution: A fed-batch strategy, where nutrients are added incrementally, can prolong the productive phase and prevent both nutrient depletion and the accumulation of repressive substrates.

Q6: I'm observing significant batch-to-batch variability. What should I investigate?

Inconsistent results often point to a lack of control over critical process parameters.

  • Inoculum Quality: The age, size, and physiological state of your inoculum can have a major impact. Standardize your inoculum preparation protocol, including the number of spores and the age of the culture. An optimal inoculum level for A. niger is often around 2 ml of spore solution for a 50 ml medium.

  • Raw Material Consistency: Natural substrates like wheat bran or molasses can vary in composition. If possible, analyze the composition of your raw materials or source them from a consistent supplier.

  • Environmental Control: Minor variations in temperature, pH, and aeration can lead to different outcomes. Ensure your equipment (incubators, bioreactors) is properly calibrated and maintaining setpoints accurately.

Section 3: Optimization of Fermentation Conditions

The following tables summarize key quantitative data for optimizing fermentation parameters, primarily focusing on Aspergillus niger, a common host for producing relevant enzymes.

Table 1: Optimal Incubation Conditions for Aspergillus niger

ParameterOptimal RangeSource
Temperature 28-30°C
Initial pH 3.0 - 6.0
Fermentation Time 72 - 192 hours (3-8 days)
Inoculum Level 1x10⁷ spores/g substrate or 2-4% (v/v)
Moisture Content (SSF) 70% (w/w)

Table 2: Effective Medium Components for Enzyme Production by Aspergillus niger

ComponentTypeRecommended SubstancesSource
Carbon Source SubstrateWheat Bran, Bagasse, Malt Extract
Nitrogen Source InorganicAmmonium Sulfate, Ammonium Chloride
Nitrogen Source OrganicPeptone, Yeast Extract, Beef Extract
Mineral Salts AdditivesMgSO₄·7H₂O, KH₂PO₄

Section 4: Experimental Protocols & Workflows

Protocol 1: Submerged Fermentation for Enzyme Production

  • Medium Preparation: Prepare the liquid fermentation medium. A typical medium for A. niger could consist of malt extract, yeast extract, K₂HPO₄, and MgSO₄·7H₂O, with the pH adjusted to around 5.9. Sterilize the medium by autoclaving at 116-118°C for 15 minutes.

  • Inoculum Preparation: Prepare a spore suspension from a 72-hour old culture of A. niger.

  • Inoculation: Aseptically inoculate the sterile medium with the spore suspension (e.g., 1-2 ml for a 50 ml culture).

  • Incubation: Incubate the flasks in an orbital shaker at 120-150 rpm and 28-30°C.

  • Sampling & Analysis: At regular intervals (e.g., every 24 hours), aseptically withdraw a sample to measure biomass, pH, substrate consumption, and enzyme activity.

  • Harvesting: After the optimal fermentation time (typically 72-96 hours), harvest the culture broth for downstream processing.

Protocol 2: Downstream Processing for Enzyme Recovery

  • Cell Separation: Remove the microbial cells and other solid materials from the fermentation broth. This is typically achieved through centrifugation or filtration.

  • Primary Isolation/Concentration: The enzyme, if extracellular, is now in the cell-free supernatant. The product can be concentrated using techniques like ultrafiltration or precipitated using agents like chilled ethanol or ammonium sulfate.

  • Purification: To achieve higher purity, chromatographic techniques are employed. Methods like ion-exchange or gel filtration chromatography are common for separating the target enzyme from other proteins.

  • Final Product Formulation: The purified enzyme may be lyophilized (freeze-dried) for long-term stability before being used in the this compound synthesis reaction.

Section 5: Visual Guides and Workflows

The following diagrams illustrate key workflows and logical processes in the optimization of this compound production.

Fermentation_Optimization_Workflow General Workflow for Fermentation Optimization cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing A Strain Selection (e.g., A. niger) B Medium Optimization (Carbon/Nitrogen Sources) A->B C Inoculum Development B->C D Parameter Optimization (pH, Temp, Aeration) C->D E Scale-Up (Flask to Bioreactor) D->E F Harvesting & Cell Separation E->F G Enzyme Purification (Chromatography) F->G H Enzyme Characterization G->H I Enzymatic Synthesis of this compound H->I

Caption: A flowchart illustrating the key stages from microbial strain selection to the final enzymatic synthesis of this compound.

Troubleshooting_Logic_Tree Troubleshooting Guide for Low Enzyme Yield A Problem: Low Enzyme Yield B Check Fermentation Parameters A->B C Check Medium Composition A->C D Check Inoculum & Culture Health A->D B1 Is Temp optimal? (e.g., 28-30°C) B->B1 B2 Is pH controlled? (e.g., 3.0-5.5) B->B2 B3 Is aeration adequate? B->B3 C1 Nutrient limitation? (N, P, etc.) C->C1 C2 Catabolite repression? (High glucose) C->C2 C3 Presence of inhibitors? C->C3 D1 Inoculum size correct? D->D1 D2 Contamination present? D->D2 D3 Is culture in correct growth phase? D->D3

Caption: A logic tree to diagnose and resolve common causes of low enzyme yield during fermentation.

One_Pot_Synthesis One-Pot Enzymatic Synthesis of this compound from Maltose Maltose Maltose MP Maltose Phosphorylase (MP) Maltose->MP Phosphate_in Phosphate (Pi) Phosphate_in->MP Intermediates β-D-Glucose 1-Phosphate + D-Glucose NP This compound Phosphorylase (NP) Intermediates->NP This compound This compound Phosphate_out Phosphate (Pi) Phosphate_out->Phosphate_in Recycled MP->Intermediates Phosphorolysis NP->this compound Reverse Phosphorolysis NP->Phosphate_out

Caption: Reaction pathway for the one-pot enzymatic synthesis of this compound from maltose, a common industrial method.

References

Technical Support Center: High-Purity Nigerose Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of high-purity nigerose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenge in this compound purification is its structural similarity to other sugars that are often present in the initial reaction mixture, such as glucose, sucrose, and other disaccharide isomers (e.g., maltose, kojibiose). This similarity in physical and chemical properties makes separation difficult. Additionally, carbohydrates like this compound are highly polar, which can complicate separation on common polar stationary phases like silica.

Q2: My HPLC separation of this compound from other disaccharides is showing poor resolution. What can I do?

Poor resolution in HPLC is a common issue. Here are several troubleshooting steps:

  • Optimize the Mobile Phase: Ensure the mobile phase components are miscible and properly degassed. For Hydrophilic Interaction Liquid Chromatography (HILIC), which is common for carbohydrate analysis, precise control of the organic solvent to water ratio is critical. Small adjustments can significantly impact resolution.

  • Check the Column: The column may be contaminated or have lost its stationary phase. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. For carbohydrate analysis, ligand exchange or amide columns are often effective.[1]

  • Adjust Temperature: Poor temperature control can lead to retention time variability. Using a column oven to maintain a stable temperature can improve reproducibility and resolution.[2]

  • Consider Anomer Mutarotation: In solution, sugars can exist as different anomers (α and β), which can cause peak broadening or splitting. Operating at a high pH can collapse these anomers into a single peak, simplifying the chromatogram.

  • Sample Overload: Injecting too much sample can lead to broad, poorly resolved peaks. Try diluting your sample and injecting a smaller volume.[3]

Q3: I am having trouble with the crystallization of this compound. What are the common pitfalls?

Crystallization of non-sucrose sugars like this compound can be challenging. Common issues include:

  • Failure to Crystallize: The solution may not be sufficiently supersaturated, or inhibitors may be present. Ensure the concentration of this compound is high enough and that impurities that can hinder crystal formation have been removed.

  • Formation of a Syrup or Oil: This can happen if the solution is too concentrated or cooled too quickly. A slower cooling rate can promote the formation of crystals over an amorphous syrup.

  • Undesired Crystal Size or Shape: The rate of cooling and the presence of impurities can affect crystal morphology. Seeding the solution with a small amount of pure this compound crystals can help control crystal growth.

  • Scaling and Fouling of Equipment: Crystals can adhere to the surfaces of the crystallizer, which reduces efficiency. This can be caused by impurities, temperature variations within the equipment, or uncontrolled agglomeration of crystals.[4]

Q4: What purity level can I expect from different purification methods?

The achievable purity of this compound depends on the chosen purification strategy and the initial composition of the mixture. Here is a summary of expected outcomes:

Purification MethodTypical Purity AchievedNotes
Silica Gel Chromatography >95%Effective for removing monosaccharides and some disaccharide isomers. Purity can be further improved with optimized solvent systems.
Preparative HPLC >99%Capable of achieving very high purity by separating closely related isomers.
Crystallization >99.5%Can yield very high-purity this compound, especially when used after a preliminary purification step like chromatography.
Yeast Treatment VariablePrimarily used to remove fermentable sugars like glucose and sucrose. Purity of this compound will depend on the other non-fermentable impurities present.

Q5: How can I effectively remove residual glucose and sucrose after enzymatic synthesis of this compound?

A common and effective method is to use baker's yeast (Saccharomyces cerevisiae). Yeast will ferment and consume glucose and sucrose, leaving the non-fermentable this compound in the solution. This is often done before a final chromatographic or crystallization step.

Troubleshooting Guides

HPLC Purification
ProblemPossible CauseSolution
Peak Tailing - Interaction with active sites on the column.- Incorrect mobile phase pH.- Use a high-purity silica-based column.- Adjust the mobile phase pH to suppress ionization of silanols.
Ghost Peaks - Contaminants in the mobile phase or from previous injections.- Use high-purity solvents.- Flush the column and injector thoroughly between runs.
Variable Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for stable temperature control.- Replace the column if it's old or has been used extensively.
High Backpressure - Blockage in the system (e.g., column frit, tubing).- Precipitated buffer in the mobile phase.- Reverse flush the column (disconnected from the detector).- Replace in-line filters.- Ensure buffer components are fully dissolved in the mobile phase.
Silica Gel Chromatography
ProblemPossible CauseSolution
Poor Separation - Inappropriate solvent system.- Column overloading.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system.- Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column Bed - Improper packing of the silica gel.- Repack the column, ensuring the silica gel is settled evenly without any air bubbles.
Slow Elution - Silica gel particle size is too small.- Column is packed too tightly.- Use silica gel with a larger particle size.- Apply gentle pressure to the top of the column to increase the flow rate.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound from Sucrose

This protocol is adapted from a method utilizing a sucrose phosphorylase mutant for this compound synthesis.

  • Reaction Setup:

    • Prepare a reaction mixture containing 400 mM sucrose and 200 mM glucose in 20 mM MOPS buffer (pH 7.0).

    • Add 30% (v/v) DMSO to the reaction mixture.

    • Add the engineered sucrose phosphorylase enzyme to a final concentration of 0.5 mg/mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • Monitor the reaction progress by checking for sucrose consumption using HPLC or TLC. The reaction is typically complete after 4 days.

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of methanol. This will precipitate the enzyme.

  • Enzyme Removal:

    • Centrifuge the mixture at 6000 x g for 10 minutes to pellet the precipitated enzyme.

    • Carefully decant and collect the supernatant.

Protocol 2: Purification of this compound using Yeast Treatment and Silica Gel Chromatography

This protocol describes the purification of this compound from a mixture containing other sugars like glucose and sucrose.

  • Yeast Treatment:

    • After evaporating the methanol from the enzymatic reaction, dissolve the resulting syrup in water.

    • Add baker's yeast to the solution and incubate at room temperature (around 20-25°C).

    • Monitor the consumption of glucose and sucrose using HPAEC or TLC.

    • Once glucose and sucrose are consumed, remove the yeast by filtration.

    • Freeze-dry the filtrate to obtain a concentrated syrup enriched in this compound.

  • Silica Gel Chromatography:

    • Prepare a silica gel column (e.g., silica gel 60, 0.063-0.200 mm).

    • Dissolve the this compound-enriched syrup in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a mobile phase of acetonitrile/methanol (4:1, v/v).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent to obtain high-purity this compound.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification start Prepare Reaction Mixture (Sucrose, Glucose, Buffer, Enzyme) incubate Incubate at 37°C start->incubate terminate Terminate Reaction (add Methanol) incubate->terminate centrifuge Centrifuge to Remove Enzyme terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant yeast Yeast Treatment (Remove Glucose/Sucrose) supernatant->yeast Proceed to Purification filter_yeast Filter to Remove Yeast yeast->filter_yeast freeze_dry Freeze-Dry filter_yeast->freeze_dry silica_gel Silica Gel Chromatography freeze_dry->silica_gel collect_fractions Collect and Analyze Fractions silica_gel->collect_fractions pool_pure Pool Pure Fractions collect_fractions->pool_pure final_product High-Purity this compound pool_pure->final_product

Caption: Workflow for the synthesis and purification of high-purity this compound.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Resolution in HPLC cause1 Incorrect Mobile Phase problem->cause1 cause2 Column Issues problem->cause2 cause3 Temperature Instability problem->cause3 cause4 Sample Overload problem->cause4 sol1 Optimize Mobile Phase (Degas, Adjust Ratio) cause1->sol1 sol2 Flush or Replace Column cause2->sol2 sol3 Use Column Oven cause3->sol3 sol4 Dilute Sample cause4->sol4

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Nigerose Separation in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting nigerose separation in chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the chromatographic analysis of this compound.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might face during this compound separation using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Issue 1: Poor Peak Resolution (e.g., Co-elution with Maltose)

Question: I am observing poor resolution between this compound and its isomer, maltose. How can I improve their separation?

Answer:

Poor resolution between closely related isomers like this compound (α-1,3-linkage) and maltose (α-1,4-linkage) is a common challenge. Here are the potential causes and solutions:

  • Potential Cause 1: Suboptimal Mobile Phase Composition. The elution strength and selectivity of your mobile phase may not be adequate to resolve the isomers.

    • Solution (HPAEC-PAD): Since carbohydrates are weak acids, their separation on anion-exchange columns is highly dependent on the pH of the mobile phase.[1] Increasing the hydroxide concentration can improve the separation of some isomers.[2] For complex mixtures, a shallow acetate gradient in a sodium hydroxide eluent is often effective.[3]

    • Solution (HPLC-Amine/HILIC): For columns like those with amino-functionalized silica, the ratio of acetonitrile to water is critical. Increasing the aqueous portion can increase retention and may improve resolution, but finding the optimal balance is key.[4]

  • Potential Cause 2: Inappropriate Column Chemistry or Dimensions. The stationary phase may not have sufficient selectivity for this compound and maltose.

    • Solution: For HPAEC-PAD, columns like the Dionex CarboPac series (e.g., PA1, PA10, PA200) are specifically designed for carbohydrate separations and can provide excellent resolution.[5] For HPLC, specialized carbohydrate columns or HILIC columns are recommended over standard reversed-phase columns. Using a longer column or a column with a smaller particle size can also increase efficiency and improve resolution.

  • Potential Cause 3: High Flow Rate. A flow rate that is too high can reduce the interaction time of the analytes with the stationary phase, leading to decreased resolution.

    • Solution: Try reducing the flow rate. This will increase analysis time but can significantly enhance the separation of critical pairs like this compound and maltose.

Issue 2: Peak Tailing

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can compromise peak integration and quantification. The primary causes are often related to secondary interactions with the stationary phase or issues with the chromatographic system.

  • Potential Cause 1: Secondary Interactions with the Column. Residual silanol groups on silica-based columns can interact with the hydroxyl groups of this compound, causing tailing.

    • Solution (HPLC): Use a highly deactivated, end-capped column to minimize silanol interactions. Adding a mobile phase modifier like a small amount of a basic compound (e.g., triethylamine) can also help to mask the active sites.

    • Solution (HPAEC-PAD): This is less common with polymer-based anion-exchange columns used in HPAEC-PAD. However, ensure the column is properly conditioned and regenerated according to the manufacturer's instructions.

  • Potential Cause 2: Column Contamination or Degradation. Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to tailing.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, follow the manufacturer's recommended cleaning and regeneration procedures.

  • Potential Cause 3: Extra-Column Volume. Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.

Issue 3: Inconsistent Retention Times

Question: The retention time for my this compound standard is drifting between runs. What is causing this variability?

Answer:

Inconsistent retention times are a critical issue for peak identification and quantification. The stability of the mobile phase and the overall system are crucial.

  • Potential Cause 1: Mobile Phase Composition Changes. For HPAEC-PAD, absorption of atmospheric CO2 can form carbonate in the alkaline mobile phase, which acts as a competing ion and can shorten retention times.

    • Solution (HPAEC-PAD): Always prepare fresh mobile phase using high-purity, 18 MΩ·cm deionized water. Sparge and blanket the eluent reservoirs with helium or nitrogen to prevent CO2 absorption. Using an in-line electrolytic eluent generation system can also provide more consistent eluent concentrations.

  • Potential Cause 2: Insufficient Column Equilibration. If the column is not fully equilibrated with the mobile phase at the start of each run, retention times can shift.

    • Solution: Ensure a sufficient equilibration time between injections, especially when using gradient elution. This is typically at least 5-10 column volumes.

  • Potential Cause 3: Fluctuations in Temperature or Flow Rate. Changes in column temperature or pump flow rate will directly impact retention times.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature. Regularly check the pump for leaks and verify the flow rate accuracy.

  • Potential Cause 4: Column Fouling or Aging. Over time, the column chemistry can change due to contamination or degradation, leading to retention time shifts.

    • Solution: Monitor column performance with regular injections of a standard. If retention times consistently decrease and peak shape deteriorates, the column may need to be cleaned or replaced.

Issue 4: Low Recovery

Question: I am experiencing low recovery of this compound from my samples. What are the potential reasons?

Answer:

Low recovery can be due to issues with sample preparation, analyte degradation, or irreversible adsorption during chromatography.

  • Potential Cause 1: Inefficient Sample Extraction. The extraction method may not be effectively isolating the this compound from the sample matrix.

    • Solution: Optimize the extraction procedure by adjusting the solvent polarity, pH, or temperature. Multiple extraction steps may be necessary to improve yield.

  • Potential Cause 2: Adsorption to Surfaces. this compound, being a polar carbohydrate, can adsorb to active sites on glassware, sample vials, or within the chromatographic system itself.

    • Solution: Consider using silanized glassware or vials to minimize adsorption. Ensure the sample solvent is compatible with the mobile phase to prevent precipitation upon injection.

  • Potential Cause 3: Analyte Degradation. this compound may be susceptible to degradation under harsh sample preparation conditions (e.g., strong acid or high temperatures).

    • Solution: Evaluate the stability of this compound under your sample processing conditions. If degradation is suspected, consider milder extraction and processing methods.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for this compound separation?

A1: For high-resolution separation of this compound from other disaccharides, High-Performance Anion-Exchange Chromatography (HPAEC) with a column such as a Thermo Scientific Dionex CarboPac PA10 or PA200 is often the method of choice. These columns operate at high pH, which ionizes the hydroxyl groups of the carbohydrate, allowing for separation based on subtle differences in pKa. For standard HPLC, an amino-propyl or a HILIC column is suitable.

Q2: How should I prepare my sample for this compound analysis by HPAEC-PAD?

A2: Sample preparation depends on the matrix. For relatively clean samples like honey, a simple dilution with high-purity water followed by filtration through a 0.22 µm filter is often sufficient. For more complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances like proteins, lipids, or salts.

Q3: What mobile phase is recommended for TLC of this compound?

A3: A common mobile phase for separating sugars on silica gel TLC plates is a mixture of a polar organic solvent, an acid or base, and water. A system such as acetonitrile/water (e.g., 85:15 v/v) can be effective. For better separation of closely related sugars, multi-component solvent systems like ethyl acetate/n-propanol/acetic acid/water may be required.

Q4: Can I use a UV detector for this compound analysis?

A4: this compound does not have a suitable chromophore for UV detection at standard wavelengths (e.g., >220 nm). Therefore, direct UV detection is not feasible. Detection is typically achieved using a Refractive Index Detector (RID) or, more sensitively and specifically, with Pulsed Amperometric Detection (PAD) in HPAEC, or by mass spectrometry (MS).

Quantitative Data Summary

The following tables summarize typical chromatographic conditions for the separation of this compound and related sugars.

Table 1: HPAEC-PAD Conditions for Disaccharide Separation

ParameterCondition 1Condition 2
Column Dionex CarboPac PA10 (4 x 250 mm)Dionex CarboPac PA1 (4 x 250 mm)
Mobile Phase Isocratic 18 mM NaOHGradient of NaOH and Sodium Acetate
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °CAmbient
Detection Pulsed Amperometric Detection (PAD)Pulsed Amperometric Detection (PAD)
This compound Retention Time ~19-20 minVaries with gradient
Maltose Retention Time ~21-22 minVaries with gradient
Reference

Table 2: HPLC-RID Conditions for Disaccharide Separation

ParameterCondition 1
Column Amino-propyl silica (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection Refractive Index (RI)
This compound Retention Time Varies (typically elutes before maltose)
Maltose Retention Time Varies
Reference**

Experimental Protocols

Protocol 1: this compound Analysis by HPAEC-PAD

This protocol provides a general procedure for the separation and quantification of this compound in a sample matrix like honey.

  • Eluent Preparation:

    • Prepare a 100 mM sodium hydroxide (NaOH) eluent by diluting a 50% (w/w) NaOH solution with deionized water (18 MΩ·cm resistivity).

    • Prepare a 500 mM sodium acetate (NaOAc) solution in 100 mM NaOH.

    • Filter all eluents through a 0.2 µm membrane filter.

    • Continuously sparge the eluents with helium or nitrogen to prevent carbonate formation.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the honey sample.

    • Dissolve the sample in 100 mL of deionized water to achieve a concentration of 1 g/L.

    • Vortex the solution until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: Dionex CarboPac PA10 (4 x 250 mm) with a CarboPac PA10 Guard (4 x 50 mm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Elution Program: Use an appropriate gradient to separate the disaccharides. A typical program might start with a low concentration of NaOH and ramp up a sodium acetate gradient to elute more retained sugars.

    • Detection: Use a pulsed amperometric detector with a gold working electrode and a standard carbohydrate waveform.

  • Data Analysis:

    • Prepare a calibration curve using this compound standards of known concentrations (e.g., 1 to 20 mg/L).

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

Visualizations

General Workflow for this compound Analysis by HPAEC-PAD

G cluster_prep Sample & Eluent Preparation cluster_chrom Chromatography cluster_analysis Data Analysis Sample Sample Acquisition Dilution Dilution & Filtration Sample->Dilution Inject Sample Injection Dilution->Inject Eluent Eluent Preparation (NaOH/NaOAc) Degas Degas Eluents Eluent->Degas Separation HPAEC Separation (e.g., CarboPac Column) Inject->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Identify Peak Identification (vs. Standard) Chromatogram->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Result Final Result Quantify->Result

Caption: General workflow for this compound analysis using HPAEC-PAD.

Troubleshooting Logic for Poor Peak Resolution

G Start Poor Resolution (e.g., this compound/Maltose) CheckMobilePhase Is mobile phase optimized? Start->CheckMobilePhase AdjustMobilePhase Adjust Mobile Phase - Change NaOH concentration - Optimize gradient slope - Adjust ACN:Water ratio CheckMobilePhase->AdjustMobilePhase No CheckColumn Is column appropriate and in good condition? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase->CheckColumn ChangeColumn Select Appropriate Column - Use specialized carb column - Use longer column - Use smaller particle size CheckColumn->ChangeColumn No CheckFlowRate Is flow rate too high? CheckColumn->CheckFlowRate Yes ChangeColumn->CheckFlowRate AdjustFlowRate Reduce Flow Rate CheckFlowRate->AdjustFlowRate Yes End Resolution Improved CheckFlowRate->End No AdjustFlowRate->End

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Enhancing the Stability of Nigerose in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on maintaining the stability of nigerose in aqueous solutions. This compound, a reducing disaccharide, is susceptible to degradation under common experimental conditions, which can impact research accuracy and product efficacy. This guide offers troubleshooting advice and frequently asked questions to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern? this compound (3-O-α-D-glucopyranosyl-D-glucose) is a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond. As a reducing sugar, its chemical structure makes it susceptible to degradation, particularly through hydrolysis and β-elimination reactions, especially under thermal stress and at neutral to alkaline pH.[1] This instability can lead to the formation of impurities, loss of desired activity, and inconsistent experimental results.

Q2: What are the primary degradation pathways for this compound in solution? The main degradation pathways for this compound in an aqueous environment are:

  • Alkaline/Thermal Degradation (β-Elimination): Under neutral to alkaline pH conditions, especially when heated, 3-O-substituted reducing aldoses like this compound are unstable.[1] They can undergo β-elimination to form products such as 3-deoxy-arabino-hexonic acid and 3-deoxy-ribo-hexonic acid.[1]

  • Acid Hydrolysis: In acidic conditions, the α-1,3-glycosidic bond can be hydrolyzed, breaking this compound down into its constituent glucose monomers.

  • Maillard Reaction: As a reducing sugar, this compound can react with primary or secondary amino groups in other molecules (e.g., proteins, peptides, amino acids) to form a complex mixture of products known as Maillard products. This is a common source of instability in formulations containing both sugars and proteins.[2]

Q3: What are the optimal storage conditions for this compound solutions? To maximize stability and shelf-life, aqueous solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is strongly recommended to slow the rate of all chemical degradation pathways and inhibit microbial growth.[3] For long-term storage, freezing at -20°C or below is preferable.

  • pH: Maintain a slightly acidic pH, ideally between 4.0 and 6.0. Dextrose solutions, for instance, show maximum stability at around pH 4. Avoid neutral and, especially, alkaline conditions (pH > 7) to minimize β-elimination.

  • Container: Use well-sealed, inert containers to prevent evaporation and contamination.

  • Preparation: Prepare solutions using high-purity, sterile water to prevent microbial contamination, which can introduce enzymes that degrade the sugar.

Q4: Can I use stabilizers to enhance the stability of this compound in my experiments? Yes, while research specifically on this compound stabilization is limited, principles from general carbohydrate chemistry suggest potential strategies:

  • Polyols (e.g., Sorbitol, Mannitol): These are non-reducing sugar alcohols that can help stabilize biological molecules and may reduce water activity in a formulation, potentially slowing degradation reactions.

  • Non-Reducing Sugars (e.g., Trehalose, Sucrose): Trehalose is exceptionally stable and is widely used to protect proteins and other biomolecules. While it won't stop the intrinsic degradation of this compound, it can be a benign and stabilizing co-excipient in a complex formulation.

  • Antioxidants: If oxidative degradation is a concern in your system, adding antioxidants may be beneficial, although this is a less common pathway for sugar degradation compared to hydrolysis and elimination.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Observed Potential Cause Recommended Solution & Optimization Steps
Loss of this compound Concentration Over Time Chemical Degradation: The solution pH may be too high, or the temperature may be accelerating degradation.1. Verify and Adjust pH: Use a calibrated pH meter to ensure the solution pH is in the optimal range (4.0-6.0). Adjust with a suitable buffer system (e.g., acetate, citrate).2. Control Temperature: Store stock solutions at 2-8°C. If experimentally feasible, conduct reactions at the lowest temperature that allows for the desired outcome.3. Minimize Heat Exposure: Avoid prolonged heating of this compound solutions, especially at neutral or alkaline pH.
Appearance of Unexpected Peaks in HPLC/LC-MS Degradation Products: this compound may be degrading into smaller molecules via β-elimination or hydrolysis.1. Characterize Byproducts: If using mass spectrometry, check for masses corresponding to degradation products like 3-deoxyhexonic acids.2. Run a Forced Degradation Study: Intentionally expose a this compound standard to harsh conditions (e.g., heat at pH 9) to generate degradation products and confirm their retention times in your chromatography system.3. Optimize Conditions: Based on the identified cause, adjust pH, temperature, or run-time to minimize degradation.
Inconsistent Results Between Replicates Variable Conditions: Inconsistent pH, temperature, or storage time between samples can lead to different levels of degradation.1. Standardize Protocols: Ensure all solutions are prepared identically and that pH is consistently adjusted.2. Use a Temperature-Controlled System: Employ water baths or incubators to maintain a constant temperature across all samples during experiments.3. Process Samples Promptly: Analyze or use this compound-containing solutions as quickly as possible after preparation or thawing to minimize variability.
Browning or Color Change in Formulation Maillard Reaction: If your formulation contains amines (e.g., proteins, TRIS buffer), this compound may be undergoing a Maillard reaction.1. Substitute Buffer: Replace any amine-containing buffers (like TRIS) with a non-amine buffer (e.g., phosphate, HEPES) if compatible with your system.2. Analyze for Glycation: If working with proteins, use appropriate analytical techniques (e.g., mass spectrometry) to check for glycation adducts.3. Lower Temperature: The Maillard reaction is highly temperature-dependent; reducing the storage or reaction temperature can significantly slow its rate.

Data Presentation

Table 1: Effect of pH and Temperature on this compound Stability

This table summarizes qualitative stability trends and includes a quantitative data point for thermal degradation based on available literature. A comprehensive kinetic analysis across a wide range of conditions is not currently available.

pH RangeTemperatureExpected StabilityDegradation PathwayRate Constant (k)Reference
< 4.0 Ambient (20-25°C)ModerateAcid HydrolysisNot Determined
4.0 - 6.0 Low (2-8°C)Good (Optimal) MinimalNot Determined
7.0 - 8.0 Ambient (20-25°C)Poorβ-EliminationNot Determined
7.5 High (90°C)Very Poorβ-Elimination(1.2 ± 0.1) × 10⁻⁴ s⁻¹
> 8.0 Ambient (20-25°C)Very Poorβ-EliminationNot Determined

Experimental Protocols

Protocol 1: HPLC-RID Method for this compound Stability Assessment

This protocol outlines a general method for quantifying this compound and monitoring its degradation over time.

Objective: To assess the stability of this compound in an aqueous solution under specific pH and temperature conditions.

Materials:

  • This compound standard (high purity)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Buffers of desired pH (e.g., 100 mM sodium acetate for pH 4-5, 100 mM sodium phosphate for pH 6-8)

  • 0.2 µm syringe filters

  • HPLC system with a Refractive Index Detector (RID)

  • Amino-based HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the chosen buffer to a final concentration of 10 mg/mL.

    • Filter the stock solution through a 0.2 µm syringe filter.

  • Stability Study Setup:

    • Dispense aliquots of the stock solution into sealed vials for each time point and condition to be tested (e.g., pH 5 vs. pH 8; 25°C vs. 50°C).

    • Place the vials in a temperature-controlled environment.

  • Sample Collection and Preparation:

    • At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition.

    • If frozen, thaw the sample completely and vortex gently.

    • Dilute the sample to an appropriate concentration for HPLC analysis (e.g., 1 mg/mL) using the mobile phase as the diluent.

    • Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Amino-based column

    • Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (to prevent peak splitting due to anomerization).

    • Detector: Refractive Index (RID), maintained at a stable temperature (e.g., 35°C).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Prepare a calibration curve using freshly prepared this compound standards of known concentrations (e.g., 0.1 to 5 mg/mL).

    • Integrate the peak area corresponding to this compound in each sample chromatogram.

    • Calculate the concentration of this compound remaining at each time point using the calibration curve.

    • Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.

Visualizations

Nigerose_Degradation_Pathways This compound This compound (in Solution) Beta_Elimination β-Elimination Products (e.g., 3-Deoxyhexonic Acids) This compound->Beta_Elimination β-Elimination Hydrolysis Hydrolysis Products (Glucose) This compound->Hydrolysis Hydrolysis Maillard Maillard Products (Glycation Adducts) This compound->Maillard Maillard Reaction Stable Stable this compound This compound->Stable Heat_Alkaline Heat (e.g., > 40°C) Neutral/Alkaline pH (≥ 7.0) Heat_Alkaline->this compound Acid Acidic pH (< 6.0) Acid->this compound Amine Amine Source (e.g., Protein, TRIS) Amine->this compound Conditions Optimal Conditions (pH 4-6, Temp 2-8°C) Conditions->Stable Promotes

Caption: Key degradation pathways of this compound in solution.

Troubleshooting_Workflow start Start: This compound Instability Observed (e.g., Concentration Loss, Extra Peaks) check_ph_temp 1. Verify Solution pH and Temperature start->check_ph_temp is_optimal Are pH (4-6) and Temp (< 25°C) Optimal? check_ph_temp->is_optimal check_amines 2. Check for Amine Sources (e.g., Buffers, Proteins) is_optimal->check_amines Yes adjust_conditions Action: Adjust pH to 4-6 and/or Lower Temperature is_optimal->adjust_conditions No is_amine_present Amine Present? check_amines->is_amine_present replace_buffer Action: Replace Amine Buffer (e.g., TRIS -> Phosphate) is_amine_present->replace_buffer Yes review_storage 3. Review Storage and Handling (Age of solution, Contamination) is_amine_present->review_storage No end End: Stability Improved adjust_conditions->end replace_buffer->end prepare_fresh Action: Prepare Fresh Solution Using Sterile Technique review_storage->prepare_fresh prepare_fresh->end

Caption: Troubleshooting workflow for this compound instability.

References

Reducing by-product formation in nigerose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nigerose. Our goal is to help you minimize by-product formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound synthesis?

A1: The most prevalent methods are enzymatic, utilizing phosphorylases to build the α-1,3 glycosidic bond. Key approaches include one-pot enzymatic synthesis from various sugar sources like maltose, sucrose, or starch, and the use of engineered sucrose phosphorylases with altered regioselectivity to favor this compound formation.[1][2] Chemical synthesis methods also exist but are often more complex.[3]

Q2: What are the typical by-products I might encounter in this compound synthesis?

A2: By-product formation is highly dependent on the synthetic method.

  • Enzymatic Synthesis using Wild-Type Sucrose Phosphorylase: When using wild-type sucrose phosphorylase from Bifidobacterium adolescentis (BaSP), the primary by-products are maltose (α-1,4 linkage) and kojibiose (α-1,2 linkage).[4][5]

  • One-Pot Multi-Enzyme Systems: In these systems, unreacted starting materials (e.g., maltose, sucrose, glucose) and intermediates (e.g., glucose-1-phosphate) can be considered impurities if not fully consumed.

  • Thermal Degradation: Under neutral or alkaline pH with heat treatment, this compound can decompose into 3-deoxy-arabino-hexonic acid and 3-deoxy-ribo-hexonic acid.

Q3: How can I minimize the formation of maltose and kojibiose?

A3: The most effective method is to use a specifically engineered enzyme. A Q345F mutant of the sucrose phosphorylase from Bifidobacterium adolescentis (BaSP) has been shown to switch the enzyme's regioselectivity exclusively to the α-1,3 linkage, thereby producing this compound without maltose or kojibiose by-products.

Q4: My this compound yield is lower than expected in a one-pot synthesis. What are the potential causes?

A4: Low yields in one-pot enzymatic systems can stem from several factors:

  • Suboptimal Enzyme Ratios: The balance between the phosphorylase that breaks down the initial substrate (e.g., maltose phosphorylase) and the this compound phosphorylase is critical. An imbalance can lead to the accumulation of intermediates or incomplete conversion.

  • Incorrect Phosphate Concentration: Phosphate is a key reactant and product in the coupled enzyme reactions. Its concentration needs to be optimized as it is recycled during the process.

  • Reaction pH and Temperature: Enzymes have optimal pH and temperature ranges. Deviations can significantly reduce their activity and, consequently, the final yield.

  • Product Degradation: As mentioned in Q2, prolonged exposure to heat, especially at neutral or alkaline pH, can lead to the degradation of the synthesized this compound.

Q5: How can I remove unreacted monosaccharides like glucose from my final product?

A5: A common and effective method is to use baker's yeast (Saccharomyces cerevisiae). Yeast will ferment and consume sugars like glucose and fructose, leaving the unfermentable this compound in the solution. Following the yeast treatment, further purification can be achieved through techniques like silica gel chromatography.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Presence of unexpected disaccharides (e.g., maltose, kojibiose) The enzyme used lacks the required regioselectivity.Employ an engineered enzyme, such as the Q345F mutant of BaSP, which is specific for the α-1,3 linkage.
Low this compound yield with high amounts of starting material remaining Inefficient enzyme activity or suboptimal reaction conditions.Verify the activity of your enzymes. Optimize reaction parameters such as pH, temperature, and buffer composition. Ensure the correct ratio of enzymes in multi-enzyme systems.
Product degradation observed over time The reaction conditions (heat, pH) are causing this compound decomposition.Avoid prolonged heating, especially at neutral or alkaline pH. Consider running the reaction at a lower temperature for a longer duration. The rate constant for this compound decomposition at 90°C and pH 7.5 is (1.2 ± 0.1) × 10⁻⁴ s⁻¹.
Difficulty in purifying this compound from starting materials Incomplete reaction and similar physicochemical properties of sugars.After stopping the reaction, treat the mixture with baker's yeast to remove fermentable sugars. Follow up with column chromatography for final purification.
Reaction fails to start or proceeds very slowly Inactive enzymes or missing co-factors.Ensure enzymes have been stored correctly. For multi-enzyme systems requiring co-factors (e.g., α-D-glucose 1,6-bisphosphate for phosphoglucomutases), confirm their presence at the correct concentration.

Data Presentation

Table 1: Comparison of One-Pot Enzymatic Synthesis Yields for this compound

Starting Material(s)Key EnzymesFinal this compound ConcentrationYieldReference
500 mM MaltoseMaltose Phosphorylase, this compound Phosphorylase319 mM62%
250 mM CellobioseCellobiose Phosphorylase, this compound Phosphorylase, α- and β-phosphoglucomutase129 mM52%
500 mM SucroseSucrose Phosphorylase, this compound Phosphorylase, Xylose Isomerase, α- and β-phosphoglucomutase350 mM67%
100 mg/mL Starch + 500 mM GlucoseGlycogen Phosphorylase, Isoamylase, this compound Phosphorylase, α- and β-phosphoglucomutase270 mM52% (based on Glucose)

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from Maltose

This protocol is based on the combined action of maltose phosphorylase and this compound phosphorylase.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 500 mM maltose.

    • Add sodium phosphate buffer (pH 7.0) to a final concentration of 25 mM.

    • Add Maltose Phosphorylase and this compound Phosphorylase to their empirically determined optimal concentrations.

  • Incubation:

    • Incubate the reaction mixture at 30°C.

    • Monitor the reaction progress over time (e.g., 72 hours) using techniques like HPLC or TLC.

  • Reaction Termination and Purification:

    • Stop the reaction by boiling the mixture for 5 minutes to denature the enzymes.

    • Centrifuge the mixture to remove any precipitate.

    • (Optional) Treat the supernatant with baker's yeast to remove residual glucose.

    • Purify this compound from the supernatant using gel-filtration column chromatography.

Protocol 2: Synthesis of this compound using Engineered Sucrose Phosphorylase (BaSP Q345F)

This protocol utilizes a mutant enzyme to achieve high regioselectivity, eliminating the formation of maltose and kojibiose by-products.

  • Reaction Mixture Preparation:

    • Prepare a 10 mL reaction volume in 20 mM MOPS buffer (pH 7.0).

    • Add sucrose to a final concentration of 400 mM.

    • Add glucose (as the acceptor molecule) to a final concentration of 200 mM.

    • Add 30% (v/v) DMSO.

    • Initiate the reaction by adding 1.0 mL of BaSP Q345F enzyme solution (e.g., 5 mg/mL).

  • Incubation:

    • Incubate the reaction at 37°C with slow agitation.

    • Monitor sucrose consumption. The reaction is typically run for about 4 days until >90% of the sucrose is consumed.

  • Reaction Termination:

    • Stop the reaction by adding 20 mL of methanol.

    • Centrifuge the mixture (e.g., 10 min at 6000 g) to remove the precipitated enzyme.

  • Purification:

    • Evaporate the solvent from the supernatant and freeze-dry the residue.

    • Dissolve the resulting syrup in water (e.g., 50 mL).

    • Add immobilized baker's yeast and incubate at 20°C to consume residual glucose and fructose. Monitor sugar consumption via HPAEC.

    • Remove the yeast by filtration.

    • Freeze-dry the solution and purify the final product using silica gel chromatography (e.g., with a mobile phase of MeCN/MeOH = 4:1).

Visualizations

OnePot_Maltose_to_this compound Maltose Maltose MP Maltose Phosphorylase Maltose->MP Pi1 Phosphate (Pi) Pi1->MP b_G1P β-D-Glucose 1-Phosphate MP->b_G1P Glucose D-Glucose MP->Glucose NP This compound Phosphorylase b_G1P->NP Glucose->NP This compound This compound NP->this compound Pi2 Phosphate (Pi) NP->Pi2 Pi2->Pi1 Recycled

Caption: One-pot enzymatic synthesis of this compound from maltose.

OnePot_Sucrose_to_this compound Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Pi1 Pi Pi1->SP a_G1P α-D-Glucose 1-Phosphate SP->a_G1P Fructose Fructose SP->Fructose aPGM α-PGM a_G1P->aPGM XI Xylose Isomerase Fructose->XI Increases Atom Efficiency Glucose D-Glucose XI->Glucose Increases Atom Efficiency G6P Glucose 6-Phosphate aPGM->G6P bPGM β-PGM G6P->bPGM b_G1P β-D-Glucose 1-Phosphate bPGM->b_G1P NP This compound Phosphorylase b_G1P->NP Glucose->NP This compound This compound NP->this compound Pi2 Pi NP->Pi2 Troubleshooting_Workflow Start Start: Low this compound Yield or High By-products CheckProducts Analyze Product Mixture (e.g., HPLC, TLC) Start->CheckProducts MaltoseKojibiose Issue: Maltose/Kojibiose By-products Detected CheckProducts->MaltoseKojibiose Specific by-products UnreactedSubstrate Issue: High Level of Unreacted Substrate CheckProducts->UnreactedSubstrate Incomplete conversion DegradationProducts Issue: Degradation Products Detected CheckProducts->DegradationProducts Unidentified peaks Sol_Enzyme Solution: Use regioselective enzyme (e.g., BaSP Q345F) MaltoseKojibiose->Sol_Enzyme Sol_Optimize Solution: Optimize reaction (enzyme ratio, pH, temp). Verify enzyme activity. UnreactedSubstrate->Sol_Optimize Sol_Conditions Solution: Reduce temperature and/or reaction time. Adjust pH to be slightly acidic. DegradationProducts->Sol_Conditions

References

Technical Support Center: Industrial Scale-Up of Nigerose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of nigerose production for industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymatic methods for industrial-scale this compound production?

A1: The most prevalent methods for industrial-scale this compound synthesis are one-pot enzymatic reactions. These typically involve the use of phosphorylases to catalyze the formation of this compound from various affordable and abundant sugar sources. Common substrates include maltose, sucrose, cellobiose, and starch.[1][2] Key enzymes used are this compound phosphorylase, maltose phosphorylase, sucrose phosphorylase, and cellobiose phosphorylase, often in coupled reaction systems.[3]

Q2: How can I optimize the yield of this compound in my enzymatic reaction?

A2: Optimizing this compound yield involves several factors. The ratio of the enzymes used in coupled reactions is critical to balance the synthesis and phosphorolysis reactions.[3] Reaction conditions such as substrate concentration, pH, and temperature should be fine-tuned for the specific enzymes being used. For instance, one study achieved a high yield of 132.0 g/L with a 66.3% conversion rate after optimizing reaction conditions.[4] Additionally, protein engineering of enzymes, such as developing mutant transglycosylases, can significantly improve efficiency and eliminate the need for expensive co-solvents like DMSO.

Q3: What are some of the key challenges in scaling up this compound production?

A3: Key challenges include:

  • Enzyme Specificity: Wild-type enzymes may produce byproducts, affecting the purity of the final product. Structure-based design of enzyme mutants can improve regioselectivity to exclusively yield this compound.

  • Reaction Equilibrium: Phosphorylase reactions are reversible. Careful control of reaction conditions and substrate/product concentrations is necessary to favor this compound synthesis.

  • Downstream Purification: Separating this compound from the reaction mixture, which may contain residual substrates, byproducts, and enzymes, can be complex.

  • Cost of Production: The cost of enzymes and co-solvents (if used) can be a significant factor in industrial-scale production. Using robust, efficient enzymes and avoiding costly reagents is crucial.

Q4: What purification methods are effective for obtaining high-purity this compound?

A4: A multi-step purification process is typically required. After stopping the enzymatic reaction, initial separation can be achieved through methods like ethanol precipitation to remove proteins and other large molecules. Further purification often involves chromatographic techniques. Silica gel chromatography has been used to yield pure this compound. For the enzymes themselves, a combination of ultrafiltration, ethanol precipitation, ion-exchange chromatography, and gel filtration chromatography is effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal enzyme ratio in a coupled reaction system. 2. Incorrect reaction conditions (pH, temperature). 3. Enzyme inhibition by substrate or product. 4. Poor enzyme activity or stability.1. Titrate the concentrations of each enzyme to find the optimal ratio for this compound synthesis. 2. Review the literature for the optimal pH and temperature for your specific enzymes and adjust your reaction conditions accordingly. 3. Monitor the reaction over time and consider fed-batch strategies to maintain optimal substrate concentrations. 4. Verify the activity of your enzyme stocks. Consider enzyme immobilization to improve stability.
Presence of Impurities/Byproducts 1. Low regioselectivity of the enzyme, leading to the formation of other disaccharides like kojibiose or maltose. 2. Incomplete conversion of substrates. 3. Contamination from the enzyme preparation.1. Consider using an engineered enzyme with higher regioselectivity for the α-1,3 linkage. 2. Optimize reaction time and enzyme concentration to drive the reaction to completion. 3. Ensure the purity of your enzyme preparations before use.
Difficulty in Purifying this compound 1. Similar physicochemical properties of this compound and other sugars in the mixture. 2. Co-elution during chromatography.1. Employ high-resolution chromatographic techniques. Consider sequential chromatographic steps with different separation principles (e.g., ion exchange followed by gel filtration). 2. Optimize the mobile phase and gradient conditions for your chromatography column to improve separation.
High Production Costs 1. Use of expensive co-solvents like DMSO. 2. High cost of enzymes.1. Utilize engineered enzymes that do not require co-solvents for high efficiency. 2. Develop an efficient in-house enzyme production and purification protocol. Consider using immobilized enzymes for reusability.

Quantitative Data Summary

Table 1: Comparison of this compound Production from Various Substrates

SubstrateKey EnzymesThis compound ConcentrationYieldReference
MaltoseMaltose Phosphorylase, this compound Phosphorylase319 mM62%
CellobioseCellobiose Phosphorylase, this compound Phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase129 mM52%
SucroseSucrose Phosphorylase, this compound Phosphorylase, Xylose Isomerase350 mM67%
Starch & D-GlucoseGlycogen Phosphorylase, Isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, this compound Phosphorylase270 mM52%

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound from Maltose

This protocol is based on the coupled reaction of maltose phosphorylase and this compound phosphorylase.

  • Reaction Setup:

    • Prepare a reaction mixture containing 500 mM maltose in a suitable buffer (e.g., 50 mM MOPS, pH 7.0).

    • Add maltose phosphorylase and this compound phosphorylase to the mixture. The optimal enzyme concentrations should be determined empirically.

    • Add a catalytic amount of phosphate, as it is recycled during the reaction.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring:

    • Monitor the progress of the reaction over time (e.g., 24-72 hours) by taking samples and analyzing the sugar composition using High-Performance Anion-Exchange Chromatography (HPAEC).

  • Termination:

    • Once the desired conversion is reached, terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes) or by adding a solvent like methanol to precipitate the enzymes.

  • Downstream Processing:

    • Proceed with purification as described in Protocol 2.

Protocol 2: Purification of this compound

This protocol outlines a general procedure for purifying this compound from the reaction mixture.

  • Enzyme Removal:

    • If the reaction was not terminated by precipitation, add pre-cooled 95% ethanol (5 volumes) and incubate at 4°C for 12 hours to precipitate the enzymes.

    • Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant containing the sugars.

  • Solvent Removal:

    • Evaporate the solvent from the supernatant under reduced pressure. The remaining syrup can be freeze-dried.

  • Chromatographic Separation:

    • Dissolve the dried syrup in an appropriate solvent for chromatography.

    • Perform silica gel chromatography to separate this compound from residual substrates and byproducts. An example mobile phase is a mixture of acetonitrile and methanol.

    • Collect fractions and analyze for the presence of this compound using a suitable method like HPAEC or thin-layer chromatography.

  • Final Product Preparation:

    • Pool the pure this compound fractions.

    • Remove the chromatography solvent by evaporation.

    • The purified this compound can be lyophilized to obtain a stable powder.

Visualizations

Enzymatic_Synthesis_of_Nigerose_from_Maltose Maltose Maltose G1P β-D-Glucose-1-Phosphate Maltose->G1P Maltose Phosphorylase Glucose D-Glucose This compound This compound G1P->this compound this compound Phosphorylase Pi_out Phosphate Pi_in Phosphate note1 Phosphate is recycled in the reaction

Caption: One-pot enzymatic synthesis of this compound from maltose.

Nigerose_Production_Workflow start Start: Substrate Selection (e.g., Maltose, Sucrose) reaction One-Pot Enzymatic Reaction - Enzyme cocktail - Optimized conditions (pH, Temp) start->reaction termination Reaction Termination (Heat or Solvent Precipitation) reaction->termination purification1 Initial Purification (e.g., Ethanol Precipitation, Centrifugation) termination->purification1 purification2 Chromatography (e.g., Silica Gel) purification1->purification2 analysis Purity Analysis (e.g., HPAEC) purification2->analysis analysis->purification2 Re-purify if needed end Final Product: High-Purity this compound (Lyophilized Powder) analysis->end

Caption: General workflow for industrial this compound production and purification.

References

Cost-effective methods for nigerose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cost-effective nigerose synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist with your this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective strategies for synthesizing this compound?

A1: Enzymatic methods are generally the most cost-effective for this compound synthesis, avoiding the complexities and expense of traditional chemical synthesis.[1][2][3][4][5] Key cost-effective approaches include:

  • One-pot enzymatic systems: These systems use multiple enzymes to convert inexpensive and abundant starting materials like sucrose, maltose, cellobiose, or starch directly into this compound.

  • Engineered enzymes: Mutant transglycosylases and phosphorylases have been developed to improve yield and efficiency, and to work in aqueous solutions, eliminating the need for expensive co-solvents like DMSO.

  • Novel enzymes: The discovery of new enzymes, such as this compound phosphorylase from Anaerosporobacter mobilis, offers efficient synthesis with high yields.

Q2: Why is chemical synthesis of this compound generally not considered cost-effective?

A2: Chemical synthesis of oligosaccharides like this compound faces several challenges that increase costs and reduce overall efficiency. These include:

  • The need for numerous protection and deprotection steps for hydroxyl groups.

  • Difficulty in controlling stereoselectivity to form the correct α-1,3 glucosidic bond.

  • Glycosylation of substrates with a high density of functional groups is complex.

  • Overall lower efficiency and yields compared to optimized enzymatic methods.

Q3: What are the advantages of using a mutant transglycosylase for this compound synthesis?

A3: A key advantage is the ability to synthesize this compound from inexpensive bulk sugars like sucrose in an aqueous solution. This eliminates the need for costly organic co-solvents such as DMSO, which were previously required to achieve this compound synthesis with certain enzymes. This makes the process more scalable and economically viable for industrial applications.

Troubleshooting Guide

Problem 1: Low yield of this compound in my one-pot enzymatic reaction from maltose.

  • Possible Cause 1: Suboptimal enzyme ratio.

    • Solution: The balance between the phosphorylase and synthesis enzymes (e.g., maltose phosphorylase and this compound phosphorylase) is crucial. Systematically vary the ratio of the two enzymes to find the optimal balance for this compound production.

  • Possible Cause 2: Incorrect phosphate concentration.

    • Solution: Phosphate concentration can significantly impact the equilibrium of the reaction. Titrate the phosphate concentration in your reaction mixture to determine the optimal level for this compound synthesis.

  • Possible Cause 3: Enzyme inhibition.

    • Solution: Ensure that your starting materials and buffer components are free of contaminants that could inhibit enzyme activity. Review the literature for known inhibitors of the specific enzymes you are using.

Problem 2: My sucrose phosphorylase mutant is producing byproducts other than this compound.

  • Possible Cause 1: Hydrolysis of sucrose.

    • Solution: Sucrose hydrolysis can be a side reaction that leads to the formation of secondary products like maltose and kojibiose. Optimizing reaction conditions, such as substrate concentration and temperature, can help minimize this side reaction.

  • Possible Cause 2: Incorrect acceptor substrate concentration.

    • Solution: The concentration of the glucose acceptor can influence the product distribution. Experiment with different concentrations of glucose to favor the formation of this compound.

Problem 3: Difficulty purifying this compound from the reaction mixture.

  • Possible Cause 1: Presence of unreacted starting materials and byproducts.

    • Solution: After stopping the reaction, residual sugars can be removed using baker's yeast, which will consume monosaccharides and some disaccharides, leaving the this compound. Subsequent purification can be achieved through silica gel chromatography.

Data Presentation

Table 1: Comparison of Enzymatic Methods for this compound Synthesis

Starting MaterialEnzymes UsedThis compound Yield (mM)Conversion/Yield (%)Reference
Maltose (500 mM)Maltose phosphorylase, this compound phosphorylase31962%
Cellobiose (250 mM)Cellobiose phosphorylase, this compound phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase12952%
Sucrose (500 mM)Sucrose phosphorylase, this compound phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase, Xylose isomerase35067%
Starch (100 mg/mL) & Glucose (500 mM)Glycogen phosphorylase, Isoamylase, α-phosphoglucomutase, β-phosphoglucomutase, this compound phosphorylase27052% (based on glucose)
MaltoseMaltose phosphorylase (Lactobacillus brevis), this compound phosphorylase (Anaerosporobacter mobilis)132.0 g/L66.3%
Sucrose (400 mM) & Glucose (200 mM)Sucrose Phosphorylase (Bifidobacterium adolescentis) Q345F mutant430 mg (from 10 ml)24% (purified)

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound from Maltose

This protocol is based on the combined action of maltose phosphorylase and this compound phosphorylase.

  • Reaction Mixture Preparation:

    • Prepare a 1 mL reaction mixture containing:

      • 500 mM maltose

      • Phosphate buffer (pH 7.0, concentration to be optimized)

      • 27 µg/mL (0.30 U/mL) maltose phosphorylase

      • This compound phosphorylase (concentration to be optimized)

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C).

  • Monitoring:

    • Monitor the production of this compound over time (e.g., up to 72 hours) using techniques like HPLC.

  • Termination and Purification:

    • Terminate the reaction by heat inactivation of the enzymes.

    • Purify this compound from the reaction mixture using standard chromatographic techniques.

Protocol 2: Synthesis of this compound using a Mutant Sucrose Phosphorylase

This protocol utilizes a mutant sucrose phosphorylase (Q345F) from Bifidobacterium adolescentis.

  • Reaction Mixture Preparation:

    • In a total volume of 10 mL, prepare the following mixture:

      • 400 mM sucrose

      • 200 mM glucose

      • 20 mM MOPS buffer (pH 7.0)

      • 30% DMSO (v/v)

  • Enzyme Addition:

    • Add 1.0 mL of the purified BaSP Q345F enzyme (5 mg/mL).

  • Incubation:

    • Incubate the reaction at 37°C with slow agitation for approximately 4 days, or until about 90% of the sucrose is consumed.

  • Reaction Termination:

    • Stop the reaction by adding 20 mL of methanol.

  • Initial Purification:

    • Remove the precipitate by centrifugation (10 min, 6000 g).

    • Evaporate the solvent and freeze-dry the remaining syrup.

  • Yeast Treatment:

    • Resuspend the syrup in 50 mL of water and add baker's yeast (e.g., immobilized on calcium alginate beads) to remove residual monosaccharides.

  • Final Purification:

    • After the yeast treatment is complete (monitored by HPAEC), filter to remove the yeast.

    • Freeze-dry the solution and purify the this compound using silica gel chromatography.

Visualizations

experimental_workflow_one_pot Maltose Maltose MP Maltose Phosphorylase Maltose->MP Glucose Glucose NP This compound Phosphorylase Glucose->NP G1P Glucose-1-Phosphate G1P->NP This compound This compound MP->Glucose MP->G1P NP->this compound

Caption: One-pot enzymatic synthesis of this compound from maltose.

experimental_workflow_mutant_enzyme Start Prepare Reaction Mixture (Sucrose, Glucose, Buffer, DMSO) AddEnzyme Add Mutant Sucrose Phosphorylase Start->AddEnzyme Incubate Incubate at 37°C (approx. 4 days) AddEnzyme->Incubate Stop Terminate Reaction (add Methanol) Incubate->Stop Centrifuge Centrifuge and Freeze-dry Stop->Centrifuge Yeast Treat with Baker's Yeast Centrifuge->Yeast Purify Silica Gel Chromatography Yeast->Purify Product Pure this compound Purify->Product

Caption: Workflow for this compound synthesis using a mutant enzyme.

References

Technical Support Center: Mutagenesis of Phosphorylases for Improved Nigerose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mutagenesis of phosphorylases to enhance nigerose synthesis.

Frequently Asked Questions (FAQs)

Q1: My site-directed mutagenesis of sucrose phosphorylase (e.g., the Q345F mutation) is not yielding any colonies or only wild-type colonies. What are the common causes and solutions?

A1: This is a common issue in site-directed mutagenesis. Here are several potential causes and troubleshooting steps:

  • Primer Design: Poor primer design is a frequent culprit. Ensure your primers have a melting temperature (Tm) between 78-80°C and have 15-20 nucleotides flanking the mutation site for proper annealing. Check for secondary structures or self-dimerization that could interfere with the PCR reaction.[1]

  • Template DNA Quality: The quality of your plasmid DNA template is crucial. Use a fresh, high-purity plasmid preparation, as contaminants or degraded DNA can inhibit PCR efficiency.[1][2]

  • PCR Conditions: Optimize your PCR parameters. This includes the annealing temperature, extension time, and the number of cycles. A gradient PCR can be useful to find the optimal annealing temperature. Using a high-fidelity DNA polymerase is essential to prevent unintended mutations.[1][3]

  • DpnI Digestion: Incomplete digestion of the parental (wild-type) template DNA by DpnI can lead to a high background of wild-type colonies. Ensure you are using a sufficient amount of DpnI and incubating for the recommended time (typically 1-2 hours) to digest the methylated parental DNA.

  • Transformation Efficiency: Low transformation efficiency of your competent cells can result in few or no colonies. Always include a positive control (e.g., an uncut plasmid) to verify the competency of your cells. Ensure the cells are handled gently and kept on ice.

Q2: My mutant phosphorylase expresses well, but the yield of this compound is low, and I observe significant amounts of byproducts like maltose and kojibiose. How can I improve the regioselectivity for this compound?

A2: Improving regioselectivity is a key challenge. Here are some strategies:

  • Further Mutagenesis: A single mutation like Q345F in Bifidobacterium adolescentis sucrose phosphorylase (BaSP) can switch regioselectivity towards this compound. However, additional mutations in the loops surrounding the active site can further enhance this effect. For instance, creating double mutants like D342G/Q345F or Y344Q/Q345F in BaSP has been shown to increase the this compound-to-maltose ratio.

  • Reaction Conditions Optimization: The composition of the reaction buffer can influence product specificity. The addition of organic co-solvents like DMSO has been reported to affect the regioselectivity of some phosphorylase mutants.

  • Substrate Concentration: The concentrations of the donor (e.g., sucrose or α-D-glucose-1-phosphate) and acceptor (D-glucose) can impact the reaction kinetics and product distribution. Experiment with varying substrate ratios to find the optimal conditions for this compound synthesis.

  • Computational Modeling: Utilize computational tools to predict the effect of mutations on substrate binding and enzyme conformation. This can help in designing mutations that favor the formation of the α-1,3-glucosidic bond of this compound.

Q3: I am setting up a one-pot enzymatic system for this compound production using multiple enzymes. The overall yield is lower than expected. What are the potential bottlenecks?

A3: One-pot multi-enzyme systems require careful optimization. Potential issues include:

  • Enzyme Ratios: The relative activities of the different enzymes in the cascade are critical. For a system converting maltose to this compound, the activities of maltose phosphorylase and this compound phosphorylase need to be balanced.

  • Cofactor/Phosphate Concentration: Phosphorylases require inorganic phosphate for their activity. The concentration of phosphate can be a limiting factor and needs to be optimized for the overall reaction.

  • Product Inhibition: The accumulation of products from one enzymatic step can inhibit other enzymes in the cascade. For example, high concentrations of glucose generated from maltose phosphorolysis might affect the subsequent this compound synthesis step.

  • pH and Temperature Compatibility: Ensure that the chosen reaction pH and temperature are compatible with all the enzymes in the system. If there are significant differences in the optimal conditions for each enzyme, a compromise will be necessary, which might affect the overall efficiency.

Troubleshooting Guides

Problem 1: Low or no expression of the mutant phosphorylase.

Possible Cause Troubleshooting Step
Codon Usage: The codon usage of the phosphorylase gene may not be optimal for your expression host (e.g., E. coli).
Solution: Synthesize the gene with codons optimized for your expression host.
Toxicity of the protein: The expressed protein might be toxic to the host cells.
Solution: Use a lower induction temperature (e.g., 16-20°C) and a lower concentration of the inducer (e.g., IPTG). Consider using a weaker promoter or a different expression host.
Inclusion Bodies: The mutant protein may be misfolded and forming insoluble inclusion bodies.
Solution: Optimize expression conditions (lower temperature, different inducer concentration). Try co-expression with chaperones. Refold the protein from inclusion bodies.
Plasmid Integrity: The expression plasmid may have acquired mutations or deletions.
Solution: Re-sequence the plasmid to confirm the integrity of the gene and regulatory elements.

Problem 2: Difficulty in purifying the mutant phosphorylase.

Possible Cause Troubleshooting Step
His-tag accessibility: The His-tag may be buried within the folded protein, leading to poor binding to the Ni-NTA column.
Solution: Try adding a longer linker between the protein and the His-tag. Consider placing the tag at the other terminus (N- or C-terminus).
Protein Precipitation: The protein may be precipitating during purification due to buffer conditions.
Solution: Optimize the buffer pH, ionic strength, and consider adding stabilizing agents like glycerol or low concentrations of non-ionic detergents.
Proteolytic Degradation: The protein may be degraded by proteases from the host cell lysate.
Solution: Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Sucrose Phosphorylase (Whole Plasmid PCR Method)

This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method.

  • Primer Design: Design two complementary primers, each containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥ 78°C. The mutation should be in the middle of the primers with at least 10-15 bases of correct sequence on both sides.

  • PCR Reaction Setup:

    • 5 µL of 10x reaction buffer

    • 1 µL of dNTP mix (10 mM each)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of template plasmid DNA (5-50 ng)

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

    • Add nuclease-free water to a final volume of 50 µL.

  • PCR Cycling:

    • Initial denaturation: 95°C for 30 seconds.

    • 16-18 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 60°C for 1 minute.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1-2 hours to digest the parental methylated and hemimethylated DNA.

  • Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA. Plate on LB agar plates containing the appropriate antibiotic.

  • Colony Screening: Pick several colonies and grow overnight cultures. Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of His-tagged Mutant Phosphorylase
  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the mutant phosphorylase gene.

  • Expression:

    • Inoculate 10 mL of LB medium with a single colony and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB medium with the overnight culture.

    • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • Purification:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 20 mM MOPS, pH 7.0) using a desalting column or dialysis.

  • Purity Check: Analyze the purity of the protein by SDS-PAGE.

Protocol 3: this compound Synthesis and Analysis
  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Sucrose (e.g., 400 mM) as the donor substrate.

      • D-glucose (e.g., 200 mM) as the acceptor substrate.

      • Purified mutant phosphorylase (e.g., 0.5 mg/mL).

      • Reaction buffer (e.g., 20 mM MOPS, pH 7.0).

      • Optional: Co-solvent like 30% DMSO.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-course Sampling: Take samples at different time points to monitor the progress of the reaction. Stop the reaction in the samples by boiling for 5 minutes or by adding a quenching agent like methanol.

  • Analysis:

    • Analyze the composition of sugars in the samples using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

    • Alternatively, use Thin Layer Chromatography (TLC) for a qualitative analysis of the products.

Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type and Mutant Phosphorylases

EnzymeSubstrateKm (mM)kcat (s-1)Reference
Clostridium phytofermentans this compound PhosphorylaseThis compound1.767
Cellulomonas uda Cellobiose Phosphorylase Mutant (T508I/N667A)Lactose-7.5 times higher than wild-type

Table 2: Product Yields in Enzymatic this compound Synthesis

Starting MaterialEnzyme SystemProduct ConcentrationYieldReference
500 mM MaltoseMaltose Phosphorylase + this compound Phosphorylase319 mM this compound62%
250 mM CellobioseCellobiose Phosphorylase + this compound Phosphorylase + Phosphoglucomutases129 mM this compound52%
500 mM SucroseSucrose Phosphorylase + this compound Phosphorylase + Xylose Isomerase + Phosphoglucomutases350 mM this compound67%
100 mg/mL Starch + 500 mM D-glucoseGlycogen Phosphorylase + Isoamylase + Phosphoglucomutases + this compound Phosphorylase270 mM this compound52%

Visualizations

Experimental_Workflow cluster_cloning Gene Cloning and Mutagenesis cluster_expression Protein Expression and Purification cluster_synthesis This compound Synthesis and Analysis start Phosphorylase Gene mutagenesis Site-Directed Mutagenesis (e.g., Q345F) start->mutagenesis transformation1 Transformation into Cloning Host (e.g., DH5α) mutagenesis->transformation1 screening Colony Screening & Sequencing transformation1->screening transformation2 Transformation into Expression Host (e.g., BL21(DE3)) screening->transformation2 expression Protein Expression (IPTG Induction) transformation2->expression lysis Cell Lysis expression->lysis purification Purification (e.g., Ni-NTA) lysis->purification synthesis Enzymatic Reaction: Sucrose + Glucose purification->synthesis analysis Product Analysis (HPAEC-PAD) synthesis->analysis end end analysis->end Improved this compound Yield

Caption: Experimental workflow for improving this compound synthesis via phosphorylase mutagenesis.

Enzymatic_Pathway cluster_one_pot One-Pot this compound Synthesis from Sucrose Sucrose Sucrose G1P α-Glucose-1-Phosphate Sucrose->G1P + Fructose Fructose Fructose This compound This compound G1P->this compound + Glucose SP Sucrose Phosphorylase G1P->SP Glucose Glucose NP Mutant Phosphorylase Glucose->NP SP->Fructose NP->this compound

Caption: Simplified enzymatic pathway for one-pot this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Nigerose and Kojibiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two rare disaccharides, nigerose and kojibiose. By presenting objective experimental data, detailed methodologies, and visual representations of key pathways, this document aims to be a valuable resource for researchers and professionals in the fields of life sciences and drug development.

Introduction

This compound and kojibiose are both α-D-glucosides, disaccharides composed of two glucose units. They are isomers, differing only in the type of glycosidic bond that links the two glucose molecules. This compound possesses an α-1,3-glycosidic bond, while kojibiose has an α-1,2-glycosidic bond. This structural difference, though subtle, leads to distinct biological activities that are of growing interest in various research and therapeutic areas. This guide will delve into a comparative analysis of their effects on gut microbiota, the immune system, enzyme inhibition, and their potential as cryoprotective agents.

Prebiotic Activity: A Comparative Overview

Both this compound and kojibiose have been identified as potential prebiotics, selectively promoting the growth of beneficial gut bacteria.

Quantitative Data on Prebiotic Effects
DisaccharideTarget BacteriaObserved EffectReference
This compound LactobacilliStimulated growth and suppressed Streptococcus-mediated biofilm.[1]
Bifidobacteria9% as bifidogenic as fibrulose.[1]
Kojibiose Bifidobacterium, lactic acid bacteria, eubacteriaProliferation factor.[2]
Bifidobacteria3% as bifidogenic as fibrulose; increased bifidogenic activity (44%) when the inoculum was pre-conditioned with kojibiose.[1]
LactobacilliStimulated growth and suppressed Streptococcus-mediated biofilm.[1]
Experimental Protocol: In Vitro Prebiotic Activity Score

This protocol outlines a method for quantifying the prebiotic effect of a carbohydrate source.

Objective: To determine the prebiotic activity score of a test carbohydrate by comparing its ability to support the growth of a probiotic strain versus a pathogenic or non-probiotic strain, relative to a control carbohydrate (e.g., glucose).

Materials:

  • Probiotic bacterial strains (e.g., Lactobacillus spp., Bifidobacterium spp.)

  • Pathogenic or non-probiotic bacterial strain (e.g., Escherichia coli)

  • Basal growth medium (e.g., MRS for Lactobacillus, BIM-25 for Bifidobacterium)

  • Test carbohydrates (this compound, kojibiose)

  • Control carbohydrate (glucose)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Media: Prepare the basal growth medium and supplement it with 1% (w/v) of the test carbohydrate or glucose. A control medium with no carbohydrate source should also be prepared.

  • Inoculation: Inoculate the prepared media with the probiotic and pathogenic strains to a final concentration of approximately 10^6 CFU/mL.

  • Incubation: Incubate the microplates under anaerobic conditions (for bifidobacteria and some lactobacilli) at 37°C for 24-48 hours.

  • Growth Measurement: Measure the optical density (OD) at 600 nm at regular intervals (e.g., 0, 6, 12, 24, 48 hours) to monitor bacterial growth.

  • Calculation of Prebiotic Score: The prebiotic activity score can be calculated using the following formula: Prebiotic Score = (ΔOD Probiotic on Test CHO / ΔOD Probiotic on Glucose) - (ΔOD Pathogen on Test CHO / ΔOD Pathogen on Glucose) where ΔOD is the change in optical density over the incubation period and CHO is the carbohydrate.

Logical Flow of Prebiotic Score Calculation

Prebiotic_Score_Calculation cluster_probiotic Probiotic Growth cluster_pathogen Pathogen Growth Probiotic_Test ΔOD Probiotic on Test CHO Ratio_Probiotic Probiotic Growth Ratio Probiotic_Test->Ratio_Probiotic Probiotic_Glucose ΔOD Probiotic on Glucose Probiotic_Glucose->Ratio_Probiotic Pathogen_Test ΔOD Pathogen on Test CHO Ratio_Pathogen Pathogen Growth Ratio Pathogen_Test->Ratio_Pathogen Pathogen_Glucose ΔOD Pathogen on Glucose Pathogen_Glucose->Ratio_Pathogen Prebiotic_Score Prebiotic Score Ratio_Probiotic->Prebiotic_Score Ratio_Pathogen->Prebiotic_Score

Caption: Workflow for calculating the prebiotic score.

Immunomodulatory Effects

This compound and kojibiose exhibit distinct effects on the immune system, with this compound showing immunostimulatory properties and kojibiose demonstrating anti-inflammatory actions.

Comparative Immunomodulatory Activities
DisaccharideEffectPotential MechanismReference
This compound Immunopotentiating activity in mice.May involve stimulation of cytokine production.
Kojibiose Reduces hepatic expression of inflammatory markers.May involve modulation of the NF-κB signaling pathway.
Experimental Protocol: Quantification of Cytokine Production

This protocol describes a method to quantify cytokine levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) produced by immune cells (e.g., macrophages) in response to treatment with this compound or kojibiose.

Materials:

  • Immune cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM)

  • This compound and Kojibiose solutions

  • Lipopolysaccharide (LPS) as a positive control for inflammation

  • ELISA kit for the specific cytokine of interest

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the immune cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, kojibiose, or LPS for 24 hours. Include an untreated control group.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Signaling Pathway: NF-κB Activation

NF_kB_Activation cluster_stimuli Stimuli cluster_inhibition Inhibition LPS LPS IKK IKK Activation LPS->IKK This compound This compound? This compound->IKK Kojibiose Kojibiose? Kojibiose->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene

Caption: Hypothesized modulation of the NF-κB pathway.

Enzyme Inhibition

Kojibiose has been identified as an inhibitor of α-glucosidase I, an enzyme involved in the processing of N-linked glycoproteins.

α-Glucosidase I Inhibition
DisaccharideTarget EnzymeActivityReference
Kojibiose α-Glucosidase IInhibitor
This compound Not reported to inhibit α-glucosidase I-
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol details a common in vitro method to assess the inhibitory activity of a compound against α-glucosidase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of kojibiose against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Kojibiose solutions of varying concentrations

  • Acarbose as a positive control inhibitor

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of varying concentrations of kojibiose or acarbose.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 20 µL of pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of kojibiose. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Workflow for α-Glucosidase Inhibition Assay

Alpha_Glucosidase_Inhibition cluster_components Reaction Components Enzyme α-Glucosidase Mix Incubate at 37°C Enzyme->Mix Substrate pNPG Substrate->Mix Inhibitor Kojibiose Inhibitor->Mix Stop Add Na₂CO₃ Mix->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate IC₅₀ Measure->Calculate

Caption: Experimental workflow for α-glucosidase inhibition assay.

Cryoprotective Effects

This compound has shown promise as a cryoprotective agent, primarily through its antioxidant properties.

Comparative Cryoprotective Properties
DisaccharideEffectMechanismReference
This compound Prevents increases in malondialdehyde (MDA) and reactive oxygen species (ROS) and inhibits lactate dehydrogenase (LDH) release in cryopreserved HL-60 cells.Antioxidant activity, reduction of oxidative stress.
Kojibiose Limited data available on cryoprotective effects.-
Experimental Protocol: Assessment of Cryoprotective Effects

This protocol describes a method to evaluate the cryoprotective efficacy of a compound by measuring cell viability and markers of oxidative stress.

Objective: To assess the ability of this compound to protect cells from damage during the freeze-thaw cycle.

Materials:

  • Human cell line (e.g., HL-60)

  • Cryopreservation medium (e.g., FBS with 10% DMSO)

  • This compound solution

  • Reagents for measuring MDA (e.g., Thiobarbituric acid reactive substances - TBARS assay)

  • Reagents for measuring ROS (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)

  • Reagents for LDH assay

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in the cryopreservation medium with or without the addition of this compound at various concentrations.

  • Freezing: Place the cell suspensions in cryovials and freeze them using a controlled-rate freezer or a standard freezing container at -80°C overnight, followed by storage in liquid nitrogen.

  • Thawing: Rapidly thaw the cells in a 37°C water bath.

  • Post-thaw Analysis:

    • Cell Viability: Assess cell viability using a method such as trypan blue exclusion or a commercially available viability assay.

    • MDA Measurement (TBARS Assay): Lyse the cells and react the lysate with thiobarbituric acid. Measure the absorbance of the resulting pink-colored product at 532 nm.

    • ROS Measurement: Incubate the cells with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a flow cytometer or fluorescence microscope.

    • LDH Release: Measure the LDH activity in the cell culture supernatant using a commercially available kit. Increased LDH in the supernatant indicates cell membrane damage.

Mechanism of Cryoprotective Action

Cryoprotection_Mechanism cluster_stress Cryopreservation Stress Freezing Freezing/Thawing ROS ↑ Reactive Oxygen Species (ROS) Freezing->ROS LDH ↑ LDH Release Freezing->LDH MDA ↑ Malondialdehyde (MDA) ROS->MDA Damage Cell Damage ROS->Damage MDA->Damage LDH->Damage This compound This compound This compound->ROS This compound->MDA This compound->LDH

Caption: this compound's role in mitigating cryopreservation-induced cell damage.

Conclusion

The structural isomerism of this compound and kojibiose gives rise to a fascinating array of distinct biological activities. Kojibiose shows significant potential as an anti-inflammatory agent and an α-glucosidase I inhibitor, making it a candidate for further investigation in the context of metabolic and inflammatory diseases. This compound, with its immunopotentiating and cryoprotective properties, presents opportunities in immunology and biopreservation. Both disaccharides exhibit prebiotic potential, suggesting their utility in modulating the gut microbiome for improved health.

This comparative guide highlights the importance of detailed structural and functional studies of carbohydrates. Further research, particularly direct comparative studies with robust quantitative data, will be crucial to fully elucidate the therapeutic and biotechnological potential of these rare sugars.

References

A Researcher's Guide to Differentiating Nigerose from Other Disaccharides Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in carbohydrate chemistry and drug development, the precise structural elucidation of oligosaccharides is paramount. Nigerose, a disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, presents a significant analytical challenge due to the existence of numerous isomers with identical mass but different linkages (e.g., maltose (α-1,4), isomaltose (α-1,6)). Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for unambiguously distinguishing these isomers. This guide provides a comprehensive comparison of NMR-based techniques to differentiate this compound, supported by experimental data and detailed protocols.

The Foundational Difference: The Glycosidic Linkage

The core challenge in differentiating disaccharide isomers lies in identifying the connection point between the two monosaccharide units. While 1D ¹H NMR can offer initial clues, particularly in the anomeric region (δ 4.4–6.0 ppm), severe signal overlap often necessitates the use of more advanced 2D NMR techniques for conclusive identification.[1] The key is to establish a correlation between the anomeric proton (H-1) of the non-reducing glucose unit and the specific carbon atom of the other glucose unit involved in the glycosidic bond.

Key NMR Experiments for Structural Elucidation

A suite of NMR experiments is typically employed to build a complete structural picture:[2][3]

  • 1D ¹H and ¹³C NMR: Provides an initial overview of the proton and carbon environments. The chemical shifts of anomeric protons and carbons are particularly informative.[1][2] For instance, the anomeric proton of the α-(1→3) linked residue in this compound has a characteristic chemical shift around 5.36 ppm, whereas the α-(1→4) linked residue in maltose appears around 5.40 ppm.

  • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same sugar ring, allowing for the tracing of the spin system of each glucose unit.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of the carbon spectrum based on the more easily assigned proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for linkage analysis. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. To identify this compound, a clear cross-peak between the anomeric proton (H-1) of one residue and the C-3 of the other residue is the definitive evidence of the α-1,3 linkage.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected by bonds. For linkage analysis, a NOE between the anomeric proton (H-1) and a proton on the linkage carbon of the adjacent residue (e.g., H-3) confirms the spatial proximity dictated by the glycosidic bond.

Comparative NMR Data

The precise chemical shifts of protons and carbons are the quantitative fingerprints used for differentiation. The table below summarizes typical ¹H and ¹³C NMR chemical shifts for this compound and its common isomer, maltose, highlighting the key signals for linkage determination.

Disaccharide Residue & Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlation
This compound Non-reducing Glc (H-1)~5.36~101.9H-1 to C-3'
(α-1,3 linkage)Reducing Glc (C-3')~82-84
Maltose Non-reducing Glc (H-1)~5.40~100-101H-1 to C-4'
(α-1,4 linkage)Reducing Glc (C-4')~78-80
Isomaltose Non-reducing Glc (H-1)~4.98~99-100H-1 to C-6'
(α-1,6 linkage)Reducing Glc (C-6')~68-70

Note: Chemical shifts can vary slightly depending on experimental conditions such as solvent, temperature, and pH. Data is compiled from various sources for D₂O solutions.

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a disaccharide sample for NMR analysis is as follows:

  • Dissolution: Dissolve approximately 10-20 mg of the carbohydrate sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is used to avoid the large, overwhelming signal from water's ¹H protons.

  • Lyophilization (Optional but Recommended): To remove any exchangeable protons (from -OH groups) that can complicate the spectrum, freeze the sample solution and lyophilize it to dryness.

  • Re-dissolution: Re-dissolve the dried sample in 100% D₂O. Repeat this process 2-3 times to ensure maximum deuterium exchange.

  • Final Preparation: After the final lyophilization, dissolve the sample in the final volume of D₂O and transfer it to a 5 mm NMR tube.

  • Internal Standard: A small amount of a reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a derivative can be added for precise chemical shift referencing.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR: A standard 1D proton experiment is run first. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: A proton-decoupled 1D carbon experiment. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed.

  • 2D Experiments (COSY, HSQC, HMBC, NOESY): These are standard experiments available in the spectrometer's software library.

    • HMBC: Crucially, the long-range coupling delay (typically d4 in Bruker pulse programs) should be optimized for ³JCH couplings, usually around 60-100 ms.

    • NOESY: The mixing time is a key parameter and should be optimized to observe inter-residue NOEs without significant spin diffusion. A range of mixing times (e.g., 200-800 ms) is often tested.

Visualization of the Differentiation Workflow

The logical process for identifying the α-1,3 linkage of this compound using NMR data can be visualized as a clear workflow.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_conclusion Linkage Determination H1_NMR Acquire 1D ¹H NMR Anomeric_ID Identify Anomeric Protons (δ 4.5-5.5 ppm) H1_NMR->Anomeric_ID Acquire_2D Acquire 2D COSY, HSQC, & HMBC Anomeric_ID->Acquire_2D Proceed to 2D Assign_Spins Assign Intra-residue Spins via COSY/HSQC Acquire_2D->Assign_Spins HMBC_Analysis Analyze HMBC Spectrum Assign_Spins->HMBC_Analysis Decision Cross-peak between H-1 and C-3'? HMBC_Analysis->Decision This compound Structure is this compound (α-1,3 linkage) Decision->this compound  Yes Other Other Isomer (e.g., Maltose, Isomaltose) Decision->Other No  

Workflow for NMR-based identification of this compound.

The definitive piece of evidence for the this compound structure comes from the HMBC spectrum. The diagram below illustrates the key correlation that unambiguously confirms the α-1,3 glycosidic bond.

References

A Comparative Guide to the In Vitro Prebiotic Potential of Nigerose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro prebiotic effects of nigerose against established prebiotics such as inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The following sections detail the impact of these compounds on beneficial gut microbiota, the production of short-chain fatty acids (SCFAs), and the experimental protocols used for their validation.

Comparative Analysis of Prebiotic Effects

The prebiotic potential of a substance is primarily evaluated by its ability to selectively stimulate the growth of beneficial gut microorganisms, such as Bifidobacterium and Lactobacillus, and to be fermented into beneficial metabolites like SCFAs.

Modulation of Gut Microbiota

In vitro studies consistently demonstrate the potent bifidogenic and lactogenic effects of inulin, FOS, and GOS. These well-established prebiotics have been shown to significantly increase the populations of these beneficial bacteria in fecal fermentation models.[1][2][3][4][5]

While this compound is recognized as a potential prebiotic, quantitative data from in vitro fecal fermentation studies are limited. However, some studies have indicated its potential to be utilized by certain gut microbes. For instance, this compound phosphorylase, an enzyme capable of degrading this compound, has been identified in gut-dwelling bacteria like Clostridium phytofermentans. Furthermore, some Lactobacillus species have shown the ability to metabolize this compound.

Table 1: Comparative Effects of Prebiotics on the Growth of Beneficial Bacteria (log CFU/mL) in In Vitro Fecal Fermentation Models

PrebioticInitial BifidobacteriumFinal BifidobacteriumFold IncreaseInitial LactobacillusFinal LactobacillusFold IncreaseReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Inulin 8.289.881.66.457.150.7Hypothetical Data
FOS 8.310.11.86.57.51.0Hypothetical Data
GOS 8.5110.311.86.37.00.7
Control 8.68.70.16.46.50.1Hypothetical Data
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health and overall host metabolism.

Inulin, FOS, and GOS are readily fermented into significant amounts of SCFAs. The specific ratio of acetate, propionate, and butyrate can vary depending on the prebiotic's chemical structure and the composition of the gut microbiota.

Data on SCFA production from this compound fermentation in in vitro gut models is currently scarce. Further research is needed to quantify its contribution to the SCFA pool.

Table 2: Comparative SCFA Production (mM) from In Vitro Fecal Fermentation of Prebiotics

PrebioticAcetatePropionateButyrateTotal SCFAsReference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Inulin 55.015.020.090.0Hypothetical Data
FOS 60.020.015.095.0Hypothetical Data
GOS 45.025.020.090.0Hypothetical Data
Control 10.05.05.020.0Hypothetical Data

Note: The data presented for inulin, FOS, and GOS are hypothetical values representing typical outcomes from in vitro fermentation studies, intended for comparative illustration. The control group represents baseline SCFA levels without prebiotic supplementation.

Experimental Protocols

The following section outlines a standardized in vitro protocol for assessing the prebiotic potential of a test compound, combining simulated gastrointestinal digestion and fecal fermentation.

In Vitro Simulated Gastrointestinal Digestion

This phase simulates the passage of the test compound through the upper gastrointestinal tract to ensure it resists digestion and reaches the colon intact.

  • Oral Phase: The test compound is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C for a short period to mimic mastication and initial carbohydrate digestion.

  • Gastric Phase: The mixture from the oral phase is then subjected to a simulated gastric fluid containing pepsin and hydrochloric acid to achieve a pH of around 2.0. This is incubated at 37°C with gentle agitation to simulate stomach churning.

  • Intestinal Phase: The gastric chyme is neutralized and mixed with a simulated intestinal fluid containing pancreatin and bile salts. The pH is adjusted to around 7.0, and the mixture is incubated at 37°C to mimic small intestine digestion.

The undigested residue is then collected for the fecal fermentation stage.

In Vitro Fecal Fermentation

This phase simulates the fermentation of the undigested test compound by the colonic microbiota.

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors (who have not taken antibiotics for at least three months) are collected and homogenized in an anaerobic buffer. The slurry is then filtered to remove large particulate matter.

  • Fermentation Setup: The fermentation is carried out in anaerobic conditions (e.g., in an anaerobic chamber) at 37°C. The undigested test compound is added to a basal nutrient medium, which is then inoculated with the fecal slurry.

  • Sampling and Analysis: Samples are collected at various time points (e.g., 0, 24, and 48 hours) for analysis.

    • Microbiota Composition: Bacterial DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine the changes in the relative abundance of different bacterial genera, particularly Bifidobacterium and Lactobacillus.

    • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography (GC).

    • pH Measurement: The pH of the fermentation medium is monitored as an indicator of acid production.

Visualizing the Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro validation of a prebiotic.

experimental_workflow cluster_digestion Simulated Digestion cluster_fermentation Fecal Fermentation cluster_analysis Analysis Oral Oral Phase Gastric Gastric Phase Oral->Gastric Intestinal Intestinal Phase Gastric->Intestinal Undigested_Residue Undigested Residue Intestinal->Undigested_Residue Inoculation Fecal Inoculation Incubation Anaerobic Incubation Inoculation->Incubation Sampling Sampling (0, 24, 48h) Incubation->Sampling Microbiota 16S rRNA Sequencing Sampling->Microbiota SCFA Gas Chromatography Sampling->SCFA pH pH Measurement Sampling->pH Test_Compound Test Compound (e.g., this compound) Test_Compound->Oral Undigested_Residue->Inoculation

In Vitro Prebiotic Validation Workflow
This compound Metabolism Signaling Pathway

The enzymatic degradation of this compound in the gut is initiated by specific bacterial enzymes. The following diagram illustrates a simplified proposed pathway.

nigerose_metabolism This compound This compound (α-1,3-glucoside) Glucose Glucose This compound->Glucose This compound Phosphorylase SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Glucose->SCFA Glycolysis & Fermentation Pathways Bifidobacterium Bifidobacterium spp. Bifidobacterium->this compound Potential Utilization Lactobacillus Lactobacillus spp. Lactobacillus->this compound Potential Utilization Other_Bacteria Other Gut Bacteria Other_Bacteria->this compound Potential Utilization

Proposed this compound Metabolism by Gut Microbiota

Conclusion

While inulin, FOS, and GOS are well-established prebiotics with a wealth of supporting in vitro data, the evidence for this compound is still emerging. The available information suggests that this compound has the potential to be utilized by beneficial gut bacteria. However, further quantitative in vitro fermentation studies are necessary to fully elucidate its prebiotic efficacy and to allow for a direct and comprehensive comparison with other prebiotics. The experimental protocols and comparative data presented in this guide provide a framework for future research in this promising area.

References

Nigerose vs. Sucrose: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the properties, metabolism, and applications of nigerose and sucrose, supported by experimental data and protocols.

In the landscape of carbohydrate research and development, understanding the nuanced differences between various sugars is paramount. This guide provides a comprehensive comparison of this compound and sucrose, two disaccharides with identical chemical formulas but distinct structural and functional properties. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of these sugars in their work.

Physicochemical Properties: A Tale of Two Disaccharides

Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose linked by an α-1,2 glycosidic bond. This compound, a less common sugar, also consists of two glucose units, but they are joined by an α-1,3 glycosidic bond. This seemingly minor structural variance leads to significant differences in their chemical and physical behaviors.

PropertyThis compoundSucrose
Molecular Formula C₁₂H₂₂O₁₁[1][2][3]C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol [1][2]342.30 g/mol
Appearance White solidWhite crystalline solid
Melting Point Not clearly defined (decomposes)Decomposes at ~186 °C
Solubility in Water Soluble203.9 g/100 mL at 20°C
Specific Optical Rotation ([α]D) +130° to +140°+66.5°
Structure α-D-Glc-(1→3)-D-Glcα-D-Glc-(1→2)-β-D-Fru

Metabolic Fate and Physiological Effects: Beyond Sweetness

The distinct glycosidic linkages of this compound and sucrose profoundly impact their metabolism and subsequent physiological effects.

Sucrose is readily hydrolyzed by the enzyme sucrase in the small intestine into its constituent monosaccharides, glucose and fructose. These are then rapidly absorbed into the bloodstream, causing a sharp increase in blood glucose and insulin levels. The glycemic index (GI) of sucrose is approximately 65, classifying it as a moderate-to-high GI sugar.

This compound , on the other hand, is known to be digested more slowly in the human gut. Its α-1,3 glycosidic bond is more resistant to hydrolysis by human digestive enzymes. This slower digestion and absorption are expected to result in a lower glycemic response, making it a potential candidate for use as a reduced-calorie sweetener and a beneficial ingredient for individuals needing to manage blood sugar levels. While a specific GI value for this compound is not widely reported, its metabolic behavior suggests it would be classified as a low-GI carbohydrate.

Furthermore, this compound has been investigated for its prebiotic potential . Prebiotics are substrates that are selectively utilized by host microorganisms, conferring a health benefit. The slower digestion of this compound allows it to reach the colon, where it can be fermented by beneficial gut bacteria, potentially promoting a healthier gut microbiome.

Experimental Protocol: Determination of Glycemic Index (In Vitro)

The glycemic index of a carbohydrate can be estimated using in vitro methods that simulate human digestion. This protocol provides a general framework for such an analysis.

Objective: To determine the predicted glycemic index (pGI) of this compound compared to sucrose.

Materials:

  • This compound and sucrose samples

  • Porcine pancreatic α-amylase

  • Amyloglucosidase

  • Invertase (for sucrose control)

  • Pepsin

  • Guar gum

  • Dialysis tubing (12-14 kDa MWCO)

  • Glucose oxidase-peroxidase (GOPOD) assay kit

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare solutions of this compound and sucrose of known concentrations.

  • Simulated Gastric Digestion: Incubate the sugar solutions with pepsin at pH 2.5 and 37°C for 30 minutes to simulate stomach digestion.

  • Simulated Intestinal Digestion:

    • Neutralize the samples and add a mixture of porcine pancreatic α-amylase and amyloglucosidase (and invertase for the sucrose sample).

    • Place the mixture inside dialysis tubing and incubate in a buffer solution at 37°C with constant stirring. This simulates the absorption of glucose in the small intestine.

  • Glucose Measurement: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), take aliquots from the buffer outside the dialysis tubing. Measure the glucose concentration in these aliquots using a GOPOD assay kit and a spectrophotometer.

  • Data Analysis:

    • Plot the glucose release over time for both this compound and sucrose.

    • Calculate the area under the curve (AUC) for each sugar.

    • The predicted glycemic index (pGI) is calculated as: (AUC of test food / AUC of reference food) x 100. Glucose is typically used as the reference food with a GI of 100.

Expected Outcome: The rate of glucose release and the overall AUC for this compound are expected to be significantly lower than that of sucrose, indicating a lower predicted glycemic index.

Glycemic_Index_Workflow cluster_gastric Gastric Digestion cluster_intestinal Intestinal Digestion & Absorption cluster_analysis Analysis Sample Sugar Sample (this compound/Sucrose) Pepsin Add Pepsin (pH 2.5, 37°C, 30 min) Sample->Pepsin Enzymes Add Amylase, Amyloglucosidase (Invertase for Sucrose) Pepsin->Enzymes Neutralize Dialysis Dialysis Tubing (37°C with stirring) Enzymes->Dialysis Aliquots Collect Aliquots (0-180 min) Dialysis->Aliquots Glucose Diffusion GOPOD GOPOD Assay Aliquots->GOPOD Spectro Spectrophotometry GOPOD->Spectro AUC Calculate AUC Spectro->AUC pGI Calculate pGI AUC->pGI

Workflow for in vitro determination of glycemic index.

Applications: From Food Science to Pharmaceuticals

The distinct properties of this compound open up a range of potential applications where it can serve as a superior alternative to sucrose.

Food Industry:

  • Reduced-Calorie Sweetener: Due to its likely low glycemic index and potential for lower caloric value upon incomplete absorption, this compound can be used in food formulations for health-conscious consumers and individuals with diabetes.

  • Prebiotic Ingredient: Incorporation of this compound into food products can enhance their nutritional profile by promoting gut health.

  • Bulking Agent: In its solid form, this compound can act as a bulking agent in various food products, providing texture and mouthfeel similar to sucrose but with added health benefits.

Pharmaceutical and Biomedical Fields:

  • Drug Delivery: The unique structure of this compound makes it a candidate for use in the development of biocompatible nanocarriers for sustained drug delivery.

  • Cryopreservation: this compound has been evaluated as an additive in cryopreservation media for protecting human cell lines during freezing.

  • Immunopotentiating Activity: Studies in mice have suggested that this compound may possess immune-boosting properties.

Enzymatic Synthesis of this compound from Sucrose

The limited natural availability of this compound has driven research into efficient synthesis methods. One promising approach is the enzymatic conversion of sucrose, an abundant and inexpensive starting material.

Signaling Pathway: Enzymatic Cascade for this compound Synthesis

Nigerose_Synthesis Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Glucose Glucose NP This compound Phosphorylase Glucose->NP Fructose Fructose G1P Glucose-1-Phosphate G1P->NP This compound This compound SP->Fructose releases SP->G1P produces NP->this compound synthesizes

Enzymatic synthesis of this compound from sucrose.
Experimental Protocol: One-Pot Enzymatic Synthesis of this compound

This protocol outlines a method for the synthesis of this compound from sucrose and glucose using a two-enzyme system.

Objective: To synthesize this compound from sucrose and glucose using sucrose phosphorylase and a this compound-producing enzyme (e.g., a mutant transglycosylase or this compound phosphorylase).

Materials:

  • Sucrose

  • Glucose

  • Sucrose phosphorylase (SP)

  • This compound-producing enzyme (e.g., mutant transglycosylase from Bifidobacterium adolescentis)

  • Phosphate buffer (pH 7.0)

  • High-Performance Liquid Chromatography (HPLC) system with a carbohydrate analysis column

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing sucrose, glucose, and phosphate buffer.

    • Add sucrose phosphorylase and the this compound-producing enzyme to the mixture.

  • Incubation: Incubate the reaction mixture at an optimal temperature for both enzymes (e.g., 37°C) with gentle agitation.

  • Monitoring the Reaction:

    • Take aliquots from the reaction mixture at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Inactivate the enzymes in the aliquots by heat treatment (e.g., 100°C for 10 minutes).

  • Product Analysis:

    • Analyze the composition of the reaction mixture in the aliquots using HPLC.

    • Quantify the concentrations of sucrose, glucose, fructose, and this compound.

  • Purification (Optional): If a pure sample of this compound is required, the final reaction mixture can be subjected to chromatographic purification techniques to separate this compound from the other sugars.

Expected Outcome: The HPLC analysis will show a decrease in the concentrations of sucrose and glucose over time, with a corresponding increase in the concentration of this compound and fructose. The yield of this compound can be calculated based on the initial amount of substrates.

Conclusion

While sucrose remains a ubiquitous and well-understood sugar, this compound presents a compelling alternative with significant potential in various scientific and industrial domains. Its distinct α-1,3 glycosidic linkage confers properties such as slower digestibility, a likely lower glycemic index, and prebiotic potential. As research continues to unravel the full spectrum of its functionalities and as enzymatic synthesis methods become more refined, this compound is poised to become an increasingly important tool for researchers and a valuable ingredient in the development of healthier food products and innovative pharmaceutical applications. This comparative guide serves as a foundational resource for professionals seeking to explore the promising attributes of this rare sugar.

References

Nigerose and Trehalose: A Comparative Analysis of Cryoprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cryopreservation, the quest for effective cryoprotectants that ensure high cell viability and functionality post-thaw is paramount. Among the various molecules explored, disaccharides have garnered significant attention for their ability to protect biological structures from the rigors of freezing. This guide provides a detailed comparison of the cryoprotective efficacy of two such disaccharides: nigerose and trehalose. While trehalose is a well-established and extensively studied cryoprotectant, research into the cryoprotective potential of this compound is an emerging field. This comparison draws upon available experimental data to offer an objective overview for researchers, scientists, and drug development professionals.

Quantitative Comparison of Cryoprotective Effects

The following table summarizes the key quantitative data on the cryoprotective effects of this compound and trehalose. It is important to note that direct comparative studies are limited, and the data for this compound is based on its use as a supplement to Dimethyl Sulfoxide (DMSO), a common cryoprotectant.

ParameterThis compound (+DMSO)TrehaloseCell LineKey Findings
Cell Viability / Recovery Data on direct cell viability percentage is not extensively available. However, indirect measures of cell stability were reported.Post-thaw survival of >80% for 3T3 fibroblasts and 70% for human keratinocytes (with intracellular loading)[1]. Improved viability of hepatocytes (63% vs. 47% with 200 mM trehalose + 10% DMSO)[2].HL-60, 3T3, Keratinocytes, HepatocytesThis compound shows promise in maintaining cell stability by reducing cellular damage markers[3]. Trehalose has demonstrated high post-thaw cell viability across various cell types[1][2].
Cytotoxicity (LDH Release) Reduced lactate dehydrogenase (LDH) activity (-2.5 to -4.75 fold change compared to DMSO alone).Increased glutathione reductase activity and decreased LDH activity in red blood cells when used with salidroside.HL-60, Red Blood CellsBoth this compound and trehalose contribute to maintaining cell membrane integrity by reducing LDH leakage, an indicator of cytotoxicity.
Oxidative Stress Reduced lipid oxidation (-1.6 fold change compared to DMSO alone) and attenuated protein carbonylation.Reduced lipid peroxidation in red blood cells when combined with salidroside.HL-60, Red Blood CellsBoth disaccharides exhibit antioxidant properties by mitigating oxidative damage during cryopreservation.
Metabolic Activity Increased glutathione reductase activity (0.0012 ± 6.19E-05 mU/mL vs 0.0003 ± 3.7E-05 mU/mL for DMSO alone).Post-preservation metabolic activity of 87±4% in bovine endothelial cells.HL-60, Bovine Endothelial CellsThis compound and trehalose help in preserving the metabolic function of cells post-thaw.

Mechanisms of Cryoprotection

The cryoprotective mechanisms of trehalose are well-documented, while those of this compound are still under investigation. The primary mechanisms are visualized in the diagrams below.

Trehalose: Membrane and Protein Stabilization

Trehalose is known to protect cells through several mechanisms, primarily by stabilizing cellular membranes and proteins, and by forming a glassy matrix at low temperatures.

Mechanism of Trehalose Cryoprotection.
This compound: Modulation of Cellular Metabolism and Stress Response

Emerging research on this compound suggests that its cryoprotective effect is linked to the modulation of cellular metabolic pathways and the attenuation of oxidative stress.

Nigerose_Mechanism cluster_cell Cellular Response Cryopreservation Cryopreservation Stress ROS Reactive Oxygen Species (ROS) Cryopreservation->ROS Lipid_Peroxidation Lipid Peroxidation Cryopreservation->Lipid_Peroxidation Protein_Carbonylation Protein Carbonylation Cryopreservation->Protein_Carbonylation Metabolism Cellular Metabolism & Energy Pathways Cryopreservation->Metabolism disrupts GSH_Reductase Glutathione Reductase This compound This compound This compound->ROS reduces This compound->Lipid_Peroxidation reduces This compound->Protein_Carbonylation reduces This compound->Metabolism modulates This compound->GSH_Reductase increases activity

Proposed Mechanism of this compound Cryoprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols derived from the cited research on this compound and a general protocol for trehalose.

This compound Cryopreservation Protocol (HL-60 Cells)

This protocol is based on the study by D'Amico et al. (2021).

Nigerose_Protocol start Start: HL-60 Cell Culture culture Culture in RPMI-1640 media supplemented with this compound (Nig) or Salidroside (Sal) for 24h start->culture cryopreservation Cryopreserve in freezing medium containing 10% DMSO +/- Nig or Sal culture->cryopreservation freezing Controlled-rate freezing to -80°C cryopreservation->freezing storage Store in liquid nitrogen freezing->storage thawing Rapid thawing at 37°C storage->thawing post_thaw Post-thaw culture for 24h thawing->post_thaw analysis Analysis: - Proteomics (Shotgun) - LDH assay (cytotoxicity) - Lipid oxidation assay - Glutathione reductase assay - Protein carbonylation assay post_thaw->analysis end End analysis->end

Experimental Workflow for this compound Cryopreservation.

1. Cell Culture and Pre-treatment:

  • Human leukemia (HL-60) cells are cultured in Roswell Park Memorial Institute medium (RPMI)-1640.

  • For the experimental group, the culture medium is supplemented with this compound 24 hours prior to cryopreservation.

2. Cryopreservation:

  • Cells are suspended in a freezing medium containing 10% DMSO, with or without the addition of this compound.

  • The cell suspension is subjected to a controlled-rate freezing process to -80°C.

  • Following controlled-rate freezing, the cryovials are transferred to liquid nitrogen for long-term storage.

3. Thawing and Post-Thaw Analysis:

  • Cryovials are rapidly thawed in a 37°C water bath.

  • Cells are cultured for an additional 24 hours post-thaw.

  • A battery of assays is performed to assess cell stability and damage, including:

    • Lactate Dehydrogenase (LDH) Assay: To measure cytotoxicity.

    • Lipid Peroxidation Assay: To quantify oxidative damage to lipids.

    • Protein Carbonylation Assay: To measure oxidative damage to proteins.

    • Glutathione Reductase Assay: To assess the antioxidant capacity of the cells.

    • Shotgun Proteomics: To identify global changes in protein expression.

General Trehalose Cryopreservation Protocol

This is a generalized protocol based on common practices described in the literature.

1. Cell Preparation and Pre-incubation (Optional but often beneficial):

  • Cells are harvested during the logarithmic growth phase.

  • For some cell types, pre-incubation with trehalose (e.g., 0.2 M for 24 hours for bovine endothelial cells) in the culture medium can enhance survival.

2. Cryopreservation:

  • Cells are resuspended in a cryopreservation medium. This can be a simple buffered salt solution or a complete culture medium.

  • Trehalose is added to the cryopreservation medium at an optimal concentration, which typically ranges from 100 mM to 400 mM. Often, trehalose is used as a supplement to a standard penetrating cryoprotectant like 10% DMSO.

  • The cell suspension is cooled at a controlled rate (e.g., -1°C/minute) to -80°C in a specialized cooling container.

  • For long-term storage, cryovials are transferred to liquid nitrogen (below -135°C).

3. Thawing and Viability Assessment:

  • Cryovials are rapidly thawed in a 37°C water bath.

  • The cryoprotectant-containing medium is typically diluted and removed by centrifugation.

  • Cells are resuspended in fresh culture medium.

  • Cell viability is assessed using methods such as:

    • Trypan Blue Exclusion Assay: To count live versus dead cells.

    • Metabolic Assays (e.g., MTT, resazurin): To measure metabolic activity as an indicator of viability.

    • Clonogenic Assays: To determine the ability of single cells to form colonies.

Conclusion

Trehalose stands as a robust and well-validated cryoprotectant, demonstrating high efficacy in preserving a wide range of cell types through mechanisms of membrane stabilization, protein protection, and vitrification. Its primary limitation is its low membrane permeability, often necessitating strategies for intracellular delivery to achieve maximum protective effects.

This compound, on the other hand, is a promising newcomer in the field of cryopreservation. The available evidence, although limited, suggests that it confers protection by mitigating cellular stress responses, particularly by reducing oxidative damage and modulating cellular metabolism. Its role appears to be more as a cryo-additive that enhances the protective effects of conventional cryoprotectants like DMSO.

For researchers and professionals in drug development, the choice between these two disaccharides will depend on the specific cell type, the cryopreservation protocol, and the desired post-thaw outcomes. While trehalose offers a more established and broadly applicable option, this compound presents an interesting avenue for further research, particularly in applications where mitigating oxidative stress and preserving metabolic function are critical. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy of this compound and trehalose as cryoprotectants.

References

A Comparative Guide to the In Vivo Immunopotentiating Effects of Nigerose and Other Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo immunopotentiating effects of nigerose, a disaccharide with emerging immunomodulatory properties, against other well-established immunopotentiating oligosaccharides. The following sections present a comprehensive overview of supporting experimental data, detailed methodologies for key in vivo studies, and visualizations of relevant biological pathways and experimental workflows to aid in the evaluation of these compounds for research and therapeutic development.

Comparative Analysis of In Vivo Immunomodulatory Effects

The immunopotentiating effects of this compound, primarily studied as a component of nigerooligosaccharides (NOS), are characterized by the enhancement of a T helper 1 (Th1)-like immune response. This is in contrast to other non-digestible oligosaccharides (NDOs) such as Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and 2'-Fucosyllactose (2'-FL), which exhibit a broader range of immunomodulatory activities. The following tables summarize key quantitative data from in vivo studies to facilitate a direct comparison.

Table 1: Effects on Cytokine Production

OligosaccharideAnimal ModelDosageKey Cytokine ChangesReference
Nigerooligosaccharides (NOS) Mice14.6% NOS diet for 2 weeks IL-12, IFN-γ[1]
2'-Fucosyllactose (2'-FL) Suckling RatsDaily oral administration (days 2-16 of life) IL-1β, IL-4, IL-6, IL-12, IFN-γ, TNF-α (at day 16)[2][3]
2'-Fucosyllactose (2'-FL) Cyclophosphamide-induced immunosuppressed mice0.5 g/kg body weight daily for 14 days IL-2, IL-10, IFN-γ[1]
Galacto-oligosaccharides (GOS) Healthy elderly (clinical trial)Not specified IL-10, IL-1β, IL-6[4]
Fructo-oligosaccharides (FOS) Obese diabetic rats15% fructan supplementation for 24 weeks TNF-α, IL-6

Table 2: Effects on Immune Cell Populations and Antibody Production

OligosaccharideAnimal ModelDosageKey Cellular and Humoral ChangesReference
Nigerooligosaccharides (NOS) Mice1% NOS in drinking fluid Natural Killer (NK) cell activity
2'-Fucosyllactose (2'-FL) Suckling RatsDaily oral administration (days 2-16 of life) Plasma IgG and IgA, T cell subsets in mesenteric lymph nodes
2'-Fucosyllactose (2'-FL) + GOS/FOS Cyclophosphamide-induced immunosuppressed mice1, 2, or 4 g/kg body weight daily for 30 days Splenic CD3+, CD4+, and CD8+ T lymphocytes
Galacto-oligosaccharides (GOS) Healthy elderly (clinical trial)Not specified NK cell activity

Experimental Protocols

In Vivo Immunopotentiation Study of Nigerooligosaccharides (NOS)
  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Treatment: Mice were fed a diet containing 14.6% (w/w) nigerooligosaccharides (NOS) for two weeks. The control group received a diet without NOS.

  • Immune Stimulation: To assess cytokine production, mice were intraperitoneally injected with heat-killed Lactobacillus plantarum L-137, a potent inducer of IL-12. In some experiments, recombinant murine IL-2 was administered to induce IFN-γ production.

  • Outcome Measures:

    • Cytokine Analysis: Serum levels of IL-12 and IFN-γ were measured by enzyme-linked immunosorbent assay (ELISA).

    • Survival Study: To evaluate the protective effects against endogenous infection, mice were administered a lethal dose of 5-fluorouracil (5-FU). Survival was monitored for 21 days.

In Vivo Immunomodulation Study of 2'-Fucosyllactose (2'-FL) in Suckling Rats
  • Animal Model: Suckling Wistar rats.

  • Treatment: From day 2 to day 16 of life, rat pups were orally administered 2'-FL daily. The control group received a vehicle solution.

  • Outcome Measures:

    • Immunoglobulin Quantification: Plasma concentrations of IgG and IgA were measured on days 8 and 16.

    • Immune Cell Phenotyping: Mesenteric lymph nodes were collected on day 16, and T cell subsets were analyzed by flow cytometry.

    • Cytokine Profiling: Intestinal cytokine levels (IL-1β, IL-4, IL-6, IL-12, IFN-γ, and TNF-α) were quantified from intestinal tissue homogenates.

In Vivo Immunomodulation Study of a Prebiotic Formula (2'-FL, GOS, FOS) in Immunosuppressed Mice
  • Animal Model: Female BALB/c mice.

  • Immunosuppression: Mice were intraperitoneally injected with cyclophosphamide (80 mg/kg) to induce immunosuppression.

  • Treatment: An oral prebiotic formula containing 2'-FL, GOS, and FOS was administered daily for 30 days at low, medium, and high doses.

  • Outcome Measures:

    • Spleen Histology: Spleen tissues were collected for hematoxylin-eosin (HE) staining to observe histological changes.

    • T-lymphocyte Subsets: Splenic lymphocytes were isolated and the percentages of CD3+, CD4+, and CD8+ T cells were determined by flow cytometry.

    • Serum Cytokines: Serum levels of various cytokines were measured by ELISA.

    • Intestinal Barrier Proteins: The expression of tight junction proteins (Claudin-1, ZO-1) in intestinal tissue was analyzed by Western blot.

Visualizations

Signaling Pathways and Experimental Workflows

The immunopotentiating effect of this compound, through the induction of a Th1-like response, involves a specific signaling cascade. The following diagrams illustrate this pathway and a general experimental workflow for in vivo immunomodulation studies.

Experimental_Workflow start Animal Acclimatization grouping Random Grouping (Control & Treatment) start->grouping treatment Daily Oral Administration (this compound/Alternatives or Vehicle) grouping->treatment immunosuppression Induction of Immunosuppression (Optional, e.g., Cyclophosphamide) treatment->immunosuppression sample_collection Sample Collection (Blood, Spleen, Lymph Nodes, etc.) treatment->sample_collection (if no immunosuppression) immunosuppression->sample_collection analysis Immunological Analysis (ELISA, Flow Cytometry, Histology) sample_collection->analysis end Data Analysis & Interpretation analysis->end

References

Head-to-head comparison of different nigerose synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nigerose, a rare disaccharide composed of two glucose units linked by an α-1,3-glycosidic bond, has garnered increasing interest in the pharmaceutical and biotechnology sectors for its potential prebiotic and immunomodulatory properties. Its efficient and scalable synthesis is a critical bottleneck for further research and application. This guide provides a head-to-head comparison of the primary methods for this compound synthesis: enzymatic synthesis, microbial fermentation, and chemical synthesis. We present a summary of quantitative data, detailed experimental protocols for key methods, and visual representations of the underlying biochemical pathways and workflows.

At a Glance: Comparing Synthesis Strategies

The selection of a this compound synthesis method depends on factors such as desired yield, purity requirements, scalability, cost, and available expertise. Enzymatic methods currently offer the most promising combination of high yields and specificity, while microbial fermentation presents a potential avenue for direct production from simple sugars. Chemical synthesis, though versatile, is often hampered by its complexity and lower yields for this specific disaccharide.

Synthesis MethodKey AdvantagesKey DisadvantagesTypical YieldPurityScalability
Enzymatic Synthesis
One-Pot Multi-EnzymeHigh yields, high specificity, mild reaction conditions, uses abundant substrates.Requires multiple purified enzymes, process optimization can be complex.52% - 67%HighGood
Engineered EnzymesHigh specificity, potential for improved efficiency and stability, simplified downstream processing.Requires protein engineering expertise, enzyme development can be time-consuming.~31% (can be higher with further optimization)HighGood
Microbial Fermentation Direct production from simple substrates, potentially cost-effective at large scale.Lower reported yields for this compound, potential for byproduct formation, requires optimization of strains and culture conditions.Moderate (specific quantitative data is limited)VariableExcellent
Chemical Synthesis High versatility, well-established principles.Complex multi-step process requiring protecting groups, often results in low yields and isomeric mixtures, harsh reaction conditions.Low to ModerateVariableModerate

Enzymatic Synthesis: A Precise and High-Yield Approach

Enzymatic synthesis has emerged as the most effective strategy for producing high-purity this compound. This approach leverages the high specificity of enzymes to create the desired α-1,3-glycosidic bond, avoiding the complex protection and deprotection steps required in chemical synthesis.

One-Pot Multi-Enzyme Cascade

This elegant approach utilizes a cocktail of enzymes in a single reaction vessel to convert readily available sugars like sucrose, maltose, or starch into this compound. By carefully selecting enzymes that work in concert, a highly efficient reaction cascade can be established.

A common strategy involves the use of a phosphorylase to generate glucose-1-phosphate from a cheap substrate, which is then used by this compound phosphorylase to glycosylate a glucose acceptor.

Experimental Protocol: One-Pot Synthesis from Maltose

This protocol is adapted from studies demonstrating high-yield this compound production.[1]

  • Reaction Mixture Preparation: In a sterile 50 mL reaction vessel, combine the following components in sodium phosphate buffer (50 mM, pH 7.0):

    • Maltose: 500 mM

    • Maltose Phosphorylase: 0.30 U/mL

    • This compound Phosphorylase: 0.62 U/mL

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 72 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the carbohydrate composition using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Enzyme Inactivation: Once the reaction has reached completion (as determined by the stabilization of this compound concentration), inactivate the enzymes by heating the mixture to 95°C for 10 minutes.

  • Purification:

    • Centrifuge the reaction mixture to remove any precipitated protein.

    • Apply the supernatant to a gel-filtration chromatography column (e.g., Sephadex G-25) to separate this compound from residual substrates, enzymes, and buffer salts.

    • Collect fractions and analyze for this compound content.

    • Pool the pure fractions and lyophilize to obtain this compound as a white powder.

Expected Yield: Approximately 62% conversion of maltose to this compound.[1]

Visualizing the Pathway:

onepot_maltose Maltose Maltose G1P β-D-Glucose-1-Phosphate Maltose->G1P Maltose Phosphorylase Glucose Glucose Maltose->Glucose Maltose Phosphorylase This compound This compound G1P->this compound This compound Phosphorylase Glucose->this compound This compound Phosphorylase Pi Phosphate This compound->Pi Pi->G1P

One-pot enzymatic synthesis of this compound from maltose.

A similar one-pot system can be employed using sucrose as a substrate, which involves sucrose phosphorylase, α-phosphoglucomutase, β-phosphoglucomutase, and this compound phosphorylase, achieving yields of up to 67%.[1]

onepot_sucrose Sucrose Sucrose aG1P α-D-Glucose-1-Phosphate Sucrose->aG1P Sucrose Phosphorylase Fructose Fructose Sucrose->Fructose G6P Glucose-6-Phosphate aG1P->G6P α-Phosphoglucomutase bG1P β-D-Glucose-1-Phosphate G6P->bG1P β-Phosphoglucomutase This compound This compound bG1P->this compound This compound Phosphorylase Glucose Glucose Glucose->this compound

One-pot enzymatic synthesis of this compound from sucrose.
Engineered Enzymes

Rational design and directed evolution of enzymes offer a powerful tool to create biocatalysts with novel or enhanced properties. In the context of this compound synthesis, sucrose phosphorylase from Bifidobacterium adolescentis (BaSP) has been a key target for protein engineering. Wild-type BaSP primarily synthesizes kojibiose (α-1,2 linkage) and maltose (α-1,4 linkage). However, a single point mutation (Q345F) has been shown to switch its regioselectivity, favoring the formation of the α-1,3 linkage of this compound.[2][3]

Experimental Protocol: Synthesis using Engineered BaSP (Q345F)

This protocol is based on the work by Kraus et al. (2016).

  • Enzyme Expression and Purification:

    • The gene encoding the BaSP Q345F variant is cloned into an expression vector (e.g., pET-28b(+)) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Culture the transformed cells in LB medium containing the appropriate antibiotic at 37°C until an OD600 of 0.6 is reached.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 19°C) for 18 hours.

    • Harvest the cells by centrifugation, lyse them, and purify the His-tagged BaSP Q345F protein using Ni-NTA affinity chromatography.

  • Reaction Mixture Preparation: In a total volume of 10 mL, combine the following in MOPS buffer (20 mM, pH 7.0):

    • Sucrose: 400 mM

    • Glucose: 200 mM

    • DMSO: 30% (v/v) (Note: More recent studies have developed mutants that do not require DMSO)

    • Purified BaSP Q345F: 1.0 mL (5 mg/mL)

  • Incubation: Incubate the reaction at 37°C with gentle agitation for 4 days or until sucrose consumption is above 90%.

  • Reaction Termination and Initial Purification:

    • Stop the reaction by adding 20 mL of methanol.

    • Remove the precipitate by centrifugation.

    • Evaporate the solvent and freeze-dry the residual syrup.

  • Removal of Monosaccharides:

    • Dissolve the syrup in 50 mL of water and add baker's yeast (immobilized on calcium alginate beads) to ferment the remaining monosaccharides (glucose and fructose).

    • Monitor the consumption of monosaccharides by HPAEC.

  • Final Purification:

    • Remove the yeast by filtration.

    • Freeze-dry the solution.

    • Purify this compound from the remaining mixture by silica gel chromatography using an acetonitrile/methanol gradient.

Expected Yield: Approximately 31% yield of this compound.

Microbial Fermentation: A Direct Production Route

The production of this compound through direct fermentation by microorganisms is an attractive approach due to its potential for cost-effective, large-scale production from simple carbon sources. Certain fungi, such as Acremonium sp., have been identified as producers of enzymes capable of synthesizing this compound.

Experimental Protocol: this compound Production by Acremonium sp. S4G13

Detailed protocols for high-yield this compound fermentation are not extensively published. However, a general approach based on the cultivation of Acremonium sp. for enzyme production can be outlined.

  • Inoculum Preparation:

    • Grow Acremonium sp. S4G13 on a suitable agar medium (e.g., Potato Dextrose Agar) at 30°C for 5-7 days.

    • Prepare a spore suspension by washing the agar surface with sterile water containing a surfactant (e.g., 0.1% Tween 80).

  • Fermentation:

    • Inoculate a liquid fermentation medium with the spore suspension. The medium should contain a carbon source (e.g., maltooligosaccharides), a nitrogen source, and essential minerals.

    • Incubate the culture at 30°C with shaking for several days. The optimal pH for the growth of many Acremonium species is around 5.5-7.0.

  • Product Recovery and Purification:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • The this compound will be present in the culture supernatant.

    • Purify this compound from the culture broth using a combination of chromatography techniques as described in the enzymatic synthesis protocols.

Note: The yield and purity of this compound from this method will be highly dependent on the specific strain, culture conditions, and purification strategy. Further research and process optimization are required to make this a competitive synthesis route.

Chemical Synthesis: A Classical but Complex Approach

The chemical synthesis of disaccharides like this compound is a well-established field of organic chemistry. However, it is a complex, multi-step process that requires the use of protecting groups to selectively mask the numerous hydroxyl groups on the glucose monomers and ensure the formation of the correct α-1,3-glycosidic linkage.

The general strategy involves:

  • Preparation of a Glycosyl Donor: One glucose molecule is modified to have a good leaving group at the anomeric position (C1) and protecting groups on the other hydroxyls.

  • Preparation of a Glycosyl Acceptor: The second glucose molecule is protected on all but the C3 hydroxyl group.

  • Glycosylation Reaction: The glycosyl donor and acceptor are reacted in the presence of a promoter to form the glycosidic bond.

  • Deprotection: All protecting groups are removed to yield the final this compound product.

While offering versatility, this approach is often plagued by low yields due to the difficulty in achieving complete stereoselectivity and the multiple protection and deprotection steps. For this reason, enzymatic methods are generally preferred for this compound synthesis.

Purification and Characterization

Regardless of the synthesis method, the final product must be purified and its identity confirmed.

  • Purification: As outlined in the protocols, a combination of techniques is typically used:

    • Yeast Treatment: To remove unreacted monosaccharides.

    • Gel-Filtration Chromatography: To separate carbohydrates based on size.

    • Silica Gel Chromatography: For the separation of closely related saccharides.

  • Characterization:

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive method for the quantitative analysis of carbohydrates.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation, confirming the presence of the α-1,3-glycosidic linkage.

    • Mass Spectrometry (MS): To confirm the molecular weight of the disaccharide.

Conclusion

For the synthesis of this compound, enzymatic methods, particularly one-pot multi-enzyme cascades, currently represent the state-of-the-art, offering high yields and purity under mild conditions. The use of engineered enzymes also holds significant promise for further improving the efficiency and scalability of this approach. While microbial fermentation and chemical synthesis are viable methods for producing various carbohydrates, they are currently less optimized and efficient for the specific production of this compound compared to enzymatic strategies. The choice of synthesis method will ultimately be guided by the specific requirements of the research or application, including scale, purity, cost, and available technical expertise.

References

Unveiling Enzyme Specificity: A Comparative Guide to Glucoside Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate interactions is paramount. This guide provides a comparative analysis of the cross-reactivity of various enzymes with nigerose and other glucosides, supported by quantitative data and detailed experimental protocols.

The specificity of glycoside hydrolases, enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates, is a critical factor in various biological processes and biotechnological applications. While some enzymes exhibit high specificity for a single substrate, others display broader cross-reactivity, enabling them to act on a range of structurally similar molecules. This guide focuses on the interaction of enzymes with this compound, an α-1,3-linked glucobioside, and compares their activity with other common glucosides such as maltose (α-1,4-linked) and isomaltose (α-1,6-linked), as well as various β-glucosides.

Comparative Analysis of Enzyme Kinetics

The efficiency and specificity of an enzyme's interaction with a substrate are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

α-Glucosidase Substrate Specificity

The following table summarizes the kinetic parameters of a glycoside hydrolase family 31 (GH31) α-glucosidase, showcasing its cross-reactivity with various α-glucobioses.

SubstrateLinkageKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
This compoundα-1,3Data not availableData not availableData not available
Maltoseα-1,4Data not availableData not availableData not available
Isomaltoseα-1,6Data not availableData not availableData not available
Kojibioseα-1,2Data not availableData not availableData not available

Note: Specific kinetic data for a direct comparison of a single GH31 α-glucosidase across all listed substrates including this compound was not available in the search results. The table structure is provided as a template for presenting such data when available.

β-Glucosidase Substrate Specificity

β-Glucosidases are known for their broad substrate specificity. The table below presents a comparison of the kinetic parameters of β-glucosidases from different microbial sources, highlighting their activity on various β-glucosides.

Enzyme SourceSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Aspergillus nigerp-nitrophenyl-β-D-glucopyranoside0.78Data not availableData not available
Cellobiose0.57Data not availableData not available
Trichoderma reeseiCellobiose0.38Data not availableData not available
Bacillus tequelensisp-nitrophenyl-β-D-glucopyranosideData not availableData not availableData not available

Note: The table is populated with available data from the search results. A comprehensive side-by-side comparison with a complete dataset for each enzyme across all substrates is often not found in a single study and would require a dedicated experimental investigation.

Experimental Protocols

Accurate and reproducible experimental design is crucial for comparing enzyme activities. Below are detailed protocols for two common assays used to determine the kinetic parameters of glycosidases.

α-Glucosidase Activity Assay using p-Nitrophenyl-α-D-Glucopyranoside (pNPG)

This colorimetric assay is a widely used method for measuring α-glucosidase activity. The enzyme cleaves the colorless substrate pNPG to release glucose and p-nitrophenol, which is yellow and can be quantified spectrophotometrically.

Materials:

  • α-Glucosidase enzyme solution

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (e.g., 5 mM in buffer)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a series of dilutions of the enzyme solution in cold phosphate buffer.

  • Reaction Setup: In a 96-well plate, add a specific volume of the enzyme dilution to each well.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Add a specific volume of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a specific volume of sodium carbonate solution to each well.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: The rate of the reaction is determined by the increase in absorbance over time. A standard curve of p-nitrophenol can be used to convert absorbance values to the concentration of the product formed. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Coupled Glucose Oxidase-Peroxidase (GOD-POD) Assay

This assay is used to quantify the amount of glucose released from the hydrolysis of a glucoside. The glucose produced is oxidized by glucose oxidase (GOD) to produce gluconic acid and hydrogen peroxide (H₂O₂). The hydrogen peroxide then reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP), leading to a colored product that can be measured.

Materials:

  • Glycosidase enzyme solution

  • Glucoside substrate solution (e.g., this compound, maltose)

  • GOD-POD reagent (containing glucose oxidase, peroxidase, and a chromogenic substrate like o-dianisidine or 4-aminoantipyrone)

  • Buffer solution appropriate for the glycosidase being tested

  • 96-well microplate

  • Microplate reader

Procedure:

  • Glycosidase Reaction:

    • In a 96-well plate, mix the glycosidase enzyme with the glucoside substrate in the appropriate buffer.

    • Incubate at the optimal temperature for the glycosidase for a specific time to allow for glucose production.

  • Glucose Detection:

    • Add the GOD-POD reagent to each well.

    • Incubate at room temperature or 37°C for a defined period (e.g., 15-30 minutes) to allow for color development.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 460 nm for o-dianisidine).

  • Calculation: The amount of glucose produced is proportional to the absorbance. A glucose standard curve should be prepared to determine the concentration of glucose in the samples.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining enzyme kinetic parameters.

Enzyme_Kinetics_Workflow start Start prep Prepare Enzyme and Substrate Solutions start->prep Experiment Design assay Perform Enzyme Assay (e.g., pNPG or GOD-POD) prep->assay Vary Substrate Concentrations measure Measure Product Formation (Absorbance/Fluorescence) assay->measure calc Calculate Initial Reaction Velocities (v₀) measure->calc plot Plot v₀ vs. [Substrate] calc->plot fit Fit Data to Michaelis-Menten Equation plot->fit results Determine Km and kcat fit->results Kinetic Parameters end_node End results->end_node

Caption: Workflow for determining enzyme kinetic parameters.

This guide provides a foundational understanding of enzyme cross-reactivity with a focus on this compound and other glucosides. The provided data and protocols serve as a starting point for researchers to design and execute their own comparative studies, ultimately contributing to a deeper understanding of enzyme function and specificity.

A Comparative Guide to the Validation of Analytical Methods for Nigerose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the quantification of nigerose, a disaccharide of interest in various fields of research and development. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document outlines the performance characteristics and experimental protocols for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Enzymatic Assays, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The following table summarizes the key performance parameters of the different analytical methods for this compound quantification. Data for this compound is prioritized, but where specific data is unavailable, representative data for similar disaccharides is provided.

ParameterHPAEC-PADHPLC-RIDEnzymatic AssayLC-MS/MS
Linearity (Range) 1 - 20 mg/L (for this compound)[1]0.05 - 10 mg/mL (for total sugars)[2][3]Analyte-dependent, typically in the µM to mM range.nM to µM range[4]
Correlation Coefficient (r²) > 0.99> 0.999[2]Typically > 0.99> 0.99
Limit of Detection (LOD) < 70 nM (for similar disaccharides)0.01 - 0.17 mg/mL (for various sugars)Dependent on enzyme kinetics and detection method.As low as nM levels
Limit of Quantification (LOQ) Typically in the low µM range.0.03 - 0.56 mg/mL (for various sugars)Dependent on enzyme kinetics and detection method.Typically in the low nM to µM range.
Accuracy (% Recovery) Typically 90-110%96.78 - 108.88% (for total sugars)Generally high, dependent on assay design.Typically within 15% of the nominal value.
Precision (%RSD) < 15%< 2.0% (for total sugars)Typically < 15%Typically < 15%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and selective method for carbohydrate analysis, particularly for separating closely related isomers like this compound.

Sample Preparation:

  • Samples are diluted with deionized water to fall within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances.

  • Samples should be filtered through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column (e.g., PA10), is used.

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate is typically employed for elution. For example, a gradient of 25% to 100% of 200 mM NaOH over 10 minutes.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform is optimized for carbohydrate detection.

Data Analysis: Quantification is performed using an external standard calibration curve generated from serial dilutions of a high-purity this compound standard.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a widely used, robust method for the quantification of sugars. While less sensitive than HPAEC-PAD, it is suitable for higher concentration samples.

Sample Preparation:

  • Samples are diluted with the mobile phase to an appropriate concentration.

  • If necessary, samples are deproteinized using a suitable method (e.g., acetonitrile precipitation).

  • Filtration through a 0.45 µm filter is required before injection.

Chromatographic Conditions:

  • Column: An amino-based column is commonly used for sugar analysis.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is typical.

  • Flow Rate: A flow rate of around 0.9 mL/min is often used.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 35 °C.

  • Detection: Refractive Index Detector (RID).

Data Analysis: this compound concentration is determined by comparing the peak area of the sample to a calibration curve prepared from this compound standards.

Enzymatic Assay

Enzymatic assays offer high specificity for the target analyte. For this compound, an assay can be developed using the enzyme this compound phosphorylase. This enzyme catalyzes the phosphorolysis of this compound in the presence of phosphate to produce glucose-1-phosphate and glucose. The products can then be quantified using coupled enzyme reactions that lead to a change in absorbance or fluorescence.

General Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing phosphate, and the necessary coupling enzymes and cofactors (e.g., phosphoglucomutase, glucose-6-phosphate dehydrogenase, and NADP+).

  • Sample Addition: The this compound-containing sample is added to the reaction mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of this compound phosphorylase.

  • Incubation: The reaction is incubated at a controlled temperature for a specific time to allow for the conversion of this compound.

  • Detection: The formation of a product, such as NADPH, is measured spectrophotometrically at 340 nm.

  • Quantification: The concentration of this compound is determined from a standard curve prepared with known concentrations of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of low levels of this compound in complex biological matrices.

Sample Preparation:

  • Extraction: An appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is used to isolate this compound from the sample matrix.

  • Derivatization (Optional): Derivatization can be performed to improve chromatographic separation and ionization efficiency.

  • Reconstitution: The extracted and/or derivatized sample is reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase or HILIC chromatography can be used for separation.

  • Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode with the formation of chloride adducts for enhanced sensitivity.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for quantification.

  • Internal Standard: A stable isotope-labeled internal standard is recommended for accurate quantification.

Data Analysis: The ratio of the peak area of the this compound MRM transition to that of the internal standard is used for quantification against a calibration curve.

Diagrams

Below are diagrams illustrating key workflows and concepts.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_ValidationParameters Validation Parameters MethodDevelopment Method Development & Optimization PreValidation Pre-Validation Assessment MethodDevelopment->PreValidation ValidationProtocol Write Validation Protocol PreValidation->ValidationProtocol ExecuteValidation Execute Validation Experiments ValidationProtocol->ExecuteValidation ValidationReport Prepare Validation Report ExecuteValidation->ValidationReport Specificity Specificity ExecuteValidation->Specificity Linearity Linearity & Range ExecuteValidation->Linearity Accuracy Accuracy ExecuteValidation->Accuracy Precision Precision ExecuteValidation->Precision LOD LOD ExecuteValidation->LOD LOQ LOQ ExecuteValidation->LOQ Robustness Robustness ExecuteValidation->Robustness MethodImplementation Method Implementation & Routine Use ValidationReport->MethodImplementation Enzymatic_Assay_Signaling_Pathway Enzymatic Assay for this compound cluster_reaction1 This compound This compound G1P Glucose-1-Phosphate This compound->G1P + Glucose Glucose This compound->Glucose + Phosphate Phosphate Phosphate->G1P G6P Glucose-6-Phosphate G1P->G6P NADPH NADPH G6P->NADPH + NADP NADP+ NADP->NADPH Absorbance Measure Absorbance at 340 nm NADPH->Absorbance NP This compound Phosphorylase NP->G1P NP->Glucose PGM Phosphoglucomutase PGM->G6P G6PDH Glucose-6-Phosphate Dehydrogenase G6PDH->NADPH

References

Safety Operating Guide

Proper Disposal Procedures for Nigerose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Nigerose, a disaccharide used in various research applications. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₁₁[1][2][3]
Molecular Weight 342.3 g/mol [1][2]
Boiling Point 790.1°C at 760mmHg
Flash Point 294.4°C
Density 1.68 g/cm³
Vapor Pressure 7.42E-29 mmHg at 25°C

Standard Disposal Protocol

The recommended disposal method for this compound involves its classification as chemical waste and subsequent handling by a licensed waste disposal facility. Direct discharge into the sewer system is not recommended.

Step-by-Step Disposal Guidance:

  • Waste Identification and Collection:

    • Unused or waste this compound should be collected in a designated, clearly labeled, and sealed container.

    • Avoid mixing with other chemical waste to prevent unforeseen reactions.

  • Personal Protective Equipment (PPE):

    • When handling this compound for disposal, researchers must wear appropriate PPE, including safety goggles, gloves, and a lab coat. In cases of dust formation, a dust mask (e.g., N95) is recommended.

  • Spill Management:

    • In the event of a spill, avoid dust formation.

    • Ventilate the area of the spill.

    • Mechanically recover the spilled product and place it in a suitable container for disposal.

    • Prevent the chemical from entering drains.

  • Contaminated Material Disposal:

    • Any materials, such as paper towels or PPE, that come into contact with this compound should be treated as contaminated waste.

    • These materials should be collected in a separate, sealed bag or container and disposed of along with the chemical waste.

  • Packaging Disposal:

    • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water).

    • The rinsate should be collected and disposed of as chemical waste.

    • After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to prevent reuse and then disposed of.

  • Professional Disposal:

    • The collected this compound waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal waste_type Identify Waste Type start->waste_type spill Spill or Residue? waste_type->spill contaminated_material Contaminated Material (PPE, etc.) waste_type->contaminated_material pure_waste Unused/Waste this compound spill->pure_waste No spill_cleanup Contain and Clean Spill spill->spill_cleanup Yes collect_waste Collect in Labeled, Sealed Container pure_waste->collect_waste contaminated_material->collect_waste spill_cleanup->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs professional_disposal Disposal via Licensed Facility (Incineration) contact_ehs->professional_disposal end End professional_disposal->end

This compound Disposal Workflow

Experimental Protocols

The disposal of this compound is a standard safety procedure and does not involve experimental protocols. The information provided is based on safety data sheets and general chemical waste management guidelines. For specific institutional protocols, please consult your organization's Environmental Health and Safety (EHS) department.

References

Personal protective equipment for handling Nigerose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, logistical, operational, and disposal guidance for Nigerose.

Hazard Identification and Classification

This compound is a disaccharide and is generally not classified as a hazardous substance.[1] However, as with any chemical powder, it is important to handle it with care to avoid creating dust, which can be an irritant. To our knowledge, this product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be used to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[1]
Skin Protection GlovesWear chemical impermeable gloves.[1]
Lab CoatWear a standard laboratory coat.
Respiratory Protection Dust MaskUse a dust mask type N95 (US) or equivalent if ventilation is inadequate or if dust is generated.[1]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Prevent fire caused by electrostatic discharge steam.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

  • Recommended storage temperatures vary by supplier, with some recommending room temperature and others -20°C for long-term stability. Always consult the supplier's specific recommendations.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Accidental Release and Disposal

Accidental Release: In case of a spill, personal precautions, protective equipment and emergency procedures should be followed. Avoid dust formation and breathing vapors, mist or gas. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas.

For containment and cleaning up, collect the spillage and arrange for disposal. Keep the chemical in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.

Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not let the chemical enter drains.

Safe Handling of this compound Powder Workflow

Safe_Handling_of_Nigerose_Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Gloves prep_workspace Prepare Workspace - Ensure good ventilation - Clean and clear area prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weigh this compound Powder - Use a chemical fume hood or ventilated balance enclosure - Avoid generating dust prep_workspace->handling_weigh Proceed to handling handling_dissolve Dissolve this compound - Add powder to solvent slowly - Stir gently to avoid splashing handling_weigh->handling_dissolve cleanup_decon Decontaminate Workspace - Wipe down surfaces with appropriate solvent handling_dissolve->cleanup_decon After experiment completion cleanup_waste Dispose of Waste - Collect waste in a labeled container - Follow institutional disposal guidelines cleanup_decon->cleanup_waste cleanup_ppe Doff Personal Protective Equipment (PPE) cleanup_waste->cleanup_ppe

References

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